molecular formula C6H11NO3 B066957 (2R,3R)-3-hydroxypiperidine-2-carboxylic acid CAS No. 176019-04-8

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B066957
CAS No.: 176019-04-8
M. Wt: 145.16 g/mol
InChI Key: FDMYUQHVJYNDLI-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, stereochemically defined piperidine derivative of significant value in medicinal chemistry and chemical biology research. This multifunctional scaffold possesses three distinct stereocenters—two fixed by the ring structure and one at the 3-hydroxy group—making it a sophisticated chiral building block for the synthesis of complex molecules. Its primary research applications include serving as a constrained proline analogue for the design of novel enzyme inhibitors, particularly targeting proteases and other enzymes that recognize amino acid-like structures. The compound's structure, featuring both a carboxylic acid and a secondary alcohol, allows for selective functionalization, enabling its incorporation into peptide mimetics, pharmaceutical intermediates, and chemical probes. Researchers utilize this molecule to induce specific three-dimensional conformations in peptides, thereby enhancing binding affinity and metabolic stability. Furthermore, its potential as a precursor for the synthesis of piperidine-based alkaloids and its role in studying carbohydrate-processing enzymes are active areas of investigation. This high-purity compound is presented to support rigorous scientific inquiry, providing a reliable and well-characterized reagent for advanced synthetic and biochemical studies.

Properties

IUPAC Name

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYUQHVJYNDLI-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448292
Record name trans-3-hydroxypipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176019-04-8
Record name (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176019-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3-hydroxypipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2R,3R)-3-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with stereochemically defined hydroxyl and carboxylic acid functionalities, renders it a valuable chiral building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, stereoselective synthesis strategies, spectroscopic characterization, and its emerging role in the design of novel therapeutics.

Introduction: The Significance of a Chiral Scaffold

This compound, also known as (2R,3R)-3-hydroxypipecolic acid, belongs to a class of substituted pipecolic acid derivatives. The piperidine ring is a prevalent motif in a vast array of natural products and pharmaceuticals, owing to its ability to confer conformational rigidity and introduce a basic nitrogen atom, which can be crucial for molecular interactions with biological targets. The specific stereochemistry of the hydroxyl and carboxylic acid groups at the C-3 and C-2 positions, respectively, in the (2R,3R) configuration, provides a unique three-dimensional arrangement of functional groups, making it an attractive starting material for asymmetric synthesis.

The strategic importance of this molecule lies in its potential to serve as a chiral synthon for the construction of more complex molecules with defined stereochemistry. The absolute configuration of chiral centers is a critical determinant of a drug's pharmacological activity and safety profile. Therefore, access to enantiomerically pure building blocks like this compound is paramount in modern drug discovery.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development.

PropertyValueSource
CAS Number 176019-04-8[CymitQuimica[], Sigma-Aldrich[2]]
Molecular Formula C₆H₁₁NO₃[CymitQuimica[]]
Molecular Weight 145.16 g/mol [CymitQuimica[]]
IUPAC Name This compound
Synonyms (2R,3R)-3-Hydroxypipecolic acid, trans-3-hydroxypipecolic acid
Appearance White to off-white solid (typical)
Solubility Soluble in water and polar protic solvents like DMSO.[][BOC Sciences[]]

Note: Experimental values for properties such as melting point and specific rotation can vary depending on the purity and the method of measurement. The provided solubility data is for the related compound N-hydroxypipecolic acid and is expected to be similar for this compound due to the presence of polar functional groups.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of two adjacent chiral centers. Several strategies have been developed to achieve high stereoselectivity, primarily falling into two categories: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Harnessing Nature's Chirality

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. D-glucose has been successfully employed as a chiral precursor for the synthesis of (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine, a closely related derivative that can be oxidized to the desired carboxylic acid.

A notable "chiron approach" begins with D-glucose and proceeds through a series of transformations to construct the piperidine ring with the desired stereochemistry. This method leverages the inherent chirality of the sugar backbone to control the stereochemical outcome of the reactions.

Illustrative Workflow: Chiron Approach from D-Glucose

D_Glucose D-Glucose Azidopentodialdose 3-Azidopentodialdose D_Glucose->Azidopentodialdose Multi-step conversion Piperidine_Skeleton Piperidine Ring Skeleton (Wittig Olefination & Reduction) Azidopentodialdose->Piperidine_Skeleton Hydroxymethylpiperidine (2R,3R)-3-hydroxy-2- hydroxymethylpiperidine Piperidine_Skeleton->Hydroxymethylpiperidine Cleavage & Reduction Target_Molecule (2R,3R)-3-hydroxypiperidine- 2-carboxylic acid Hydroxymethylpiperidine->Target_Molecule Oxidation

Caption: Chiron synthesis of the target molecule from D-glucose.

This approach is advantageous due to the predictable stereochemical control imparted by the starting material. However, it often involves multiple steps, which can impact the overall yield.

Asymmetric Synthesis: Creating Chirality

Asymmetric synthesis methods create the desired stereocenters from achiral or racemic starting materials using chiral catalysts or auxiliaries. These methods offer greater flexibility in substrate scope and can often be more convergent.

One effective strategy involves the diastereoselective reduction of a chiral piperidin-3-one precursor. The stereochemical outcome of the reduction is directed by the existing stereocenter and the choice of reducing agent. Subsequent functional group manipulations can then lead to the target molecule.

Other approaches include the use of enzyme-catalyzed reactions, which can offer exquisite stereoselectivity under mild reaction conditions. For instance, specific hydroxylases have been investigated for the stereoselective hydroxylation of pipecolic acid derivatives.[3]

Experimental Protocol: A Representative Stereoselective Synthesis

While a universally adopted, single-step synthesis is not yet established, a common strategy involves the stereoselective reduction of a protected piperidin-3-one derivative. The following is a generalized protocol based on principles described in the literature[4]:

  • Preparation of the Chiral Precursor: A suitable N-protected piperidin-3-one is synthesized. The choice of protecting group (e.g., Boc, Cbz) is critical for influencing the conformation of the ring and directing the subsequent reduction.

  • Diastereoselective Reduction: The ketone is reduced using a hydride-donating reagent. The choice of reagent (e.g., NaBH₄, L-Selectride®) and reaction conditions (temperature, solvent) are optimized to favor the formation of the desired (3R)-hydroxyl group. The rationale behind this selection often involves considering the steric hindrance around the carbonyl group and the trajectory of hydride attack, as dictated by Felkin-Ahn or other stereochemical models.

  • Functional Group Interconversion: The resulting (3R)-hydroxypiperidine derivative is then subjected to reactions to introduce the carboxylic acid functionality at the C-2 position. This may involve a series of steps, including deprotection, oxidation, and reprotection as needed.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The stereochemical purity is typically assessed by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Spectroscopic Characterization: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring. The protons at C-2 and C-3, being adjacent to the electron-withdrawing carboxylic acid and hydroxyl groups, will appear downfield. The coupling constants between these protons will be indicative of their trans relationship. The other ring protons will appear as complex multiplets in the aliphatic region. The protons of the -OH and -NH groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-185 ppm. The carbons bearing the hydroxyl group (C-3) and the carboxylic acid group (C-2) will also be shifted downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

  • An O-H stretching band from the alcohol, which will likely overlap with the broad carboxylic acid O-H stretch.

  • N-H stretching and bending vibrations from the secondary amine.

  • C-H stretching and bending vibrations from the aliphatic piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 146.07. Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl group and the loss of the carboxylic acid group (COOH).

Logical Flow of Spectroscopic Analysis

cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure Structure Elucidation MS->Structure IR Infrared Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Structure

Caption: Workflow for the structural elucidation of the target molecule.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

Glycosidase Inhibitors

One of the most explored applications of hydroxypiperidine derivatives is in the development of glycosidase inhibitors.[5] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition has therapeutic potential in the management of diabetes, viral infections, and lysosomal storage diseases.

The hydroxypiperidine ring can mimic the oxocarbenium ion-like transition state of the glycosidase-catalyzed reaction. The stereochemistry of the hydroxyl groups is crucial for binding to the active site of the enzyme and achieving potent and selective inhibition. While the specific inhibitory activity of the (2R,3R) isomer against various glycosidases requires further investigation, related compounds have shown promising results.[5]

Proposed Mechanism of Glycosidase Inhibition

Enzyme Glycosidase Active Site Binding Competitive Binding Enzyme->Binding Inhibitor (2R,3R)-3-hydroxypiperidine- 2-carboxylic acid (Transition State Analog) Inhibitor->Binding Inhibition Inhibition of Glycosidic Bond Hydrolysis Binding->Inhibition

Caption: Competitive inhibition of glycosidases by the target molecule.

Chiral Building Block in Asymmetric Synthesis

Beyond its own potential bioactivity, this compound serves as a versatile chiral building block for the synthesis of more complex and potent drug candidates. Its functional groups can be readily modified to introduce further diversity and to construct larger molecular architectures. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the hydroxyl group can be further functionalized or used to direct subsequent stereoselective transformations.

Conclusion and Future Perspectives

This compound is a molecule of significant synthetic and medicinal interest. While stereoselective synthetic routes have been developed, further optimization to improve efficiency and scalability is an ongoing area of research. A more comprehensive characterization of its physicochemical and spectroscopic properties will be invaluable for its wider application.

The exploration of its biological activities, particularly as a glycosidase inhibitor, holds considerable promise for the development of new therapeutics. Future research should focus on elucidating the specific enzymatic targets of this compound and its derivatives, as well as understanding the structure-activity relationships that govern their potency and selectivity. As our understanding of the role of chiral molecules in biological systems continues to grow, the importance of versatile building blocks like this compound in drug discovery is set to expand.

References

  • Pandey, R. P., et al. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1810-1813. Available from: [Link]

  • (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid. CAS Common Chemistry. Available from: [Link]

  • Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of Organic Chemistry. Available from: [Link]

  • (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. PubChem. Available from: [Link]

  • Stereoselective Syntheses of Deuterated Pipecolic Acids as Tools to Investigate the Stereoselectivity of the Hydroxylase GetF. ZORA. Available from: [Link]

Sources

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2R,3R)-3-hydroxypiperidine-2-carboxylic acid: Properties, Synthesis, and Applications

Executive Summary: this compound is a chiral, non-proteinogenic cyclic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the specific stereochemical arrangement of its hydroxyl and carboxylic acid functional groups, makes it a valuable building block for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, stereocontrolled synthesis strategies, and its role as a key structural motif in various natural products and pharmaceutical agents, intended for researchers and professionals in the field of drug discovery.

Introduction: A Privileged Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. When functionalized with specific stereochemistry, as in the case of this compound, it provides a conformationally restricted scaffold that can enhance binding affinity and selectivity to biological targets. This compound is a stereoisomer of pipecolic acid and is distinguished by the syn relationship between the hydroxyl group at C-3 and the carboxylic acid at C-2, both in the (R) configuration. Its intrinsic chirality and the presence of three key functional groups—a secondary amine, a secondary alcohol, and a carboxylic acid—offer multiple points for chemical modification and interaction with biological macromolecules. The importance of this specific stereoisomer is highlighted by its incorporation into complex natural products with potent biological activities, including cytotoxic alkaloids and HIV protease inhibitors.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in synthesis and drug design.

Molecular Structure and Stereochemistry

The defining feature of this molecule is its distinct three-dimensional architecture. The piperidine ring typically adopts a stable chair conformation. The (2R,3R) configuration places the C2-carboxyl and C-3 hydroxyl groups in a specific spatial arrangement that dictates its reactivity and biological function. The precise stereochemistry is critical for its role in asymmetric synthesis and its interactions with chiral biological targets like enzymes and receptors.[1]

molecule_structure cluster_ring cluster_substituents N N-H C2 C N->C2 C3 C C2->C3 COOH C(O)OH C2->COOH R_C2 (R) C2->R_C2 C4 CH₂ C3->C4 OH OH C3->OH R_C3 (R) C3->R_C3 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N

Caption: Molecular structure of this compound.

Core Chemical Properties

The fundamental identifiers and properties of the molecule are summarized below. While specific experimental values for properties like melting point and pKa are not widely reported in public literature, the core data is well-established.

PropertyValueReference
CAS Number 176019-04-8[2][3]
Molecular Formula C₆H₁₁NO₃[3]
Molecular Weight 145.16 g/mol [2][3]
IUPAC Name This compound[4]
Synonyms 2-Piperidinecarboxylic acid, 3-hydroxy-, (2R,3R)-[3]
Purity Typically >97% (Commercially available)[2]

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The protons at C2 and C3 would appear as distinct signals, with their chemical shifts and coupling constants being indicative of the syn stereochemical relationship. Protons on carbons adjacent to the nitrogen atom and the carbonyl group would be deshielded.

  • ¹³C NMR Spectroscopy: The spectrum should display six distinct signals corresponding to the six carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing around 170-180 ppm. The carbons bearing the hydroxyl group (C3) and the nitrogen atom (C2, C6) would also show characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the hydroxyl and carboxylic acid groups. Key expected bands include:

    • A very broad O-H stretching band from 2500-3300 cm⁻¹, corresponding to the hydrogen-bonded carboxylic acid O-H.

    • A strong, sharp C=O stretching band around 1690-1760 cm⁻¹.

    • A C-O stretching band between 1210-1320 cm⁻¹.[5]

    • An N-H stretching band for the secondary amine.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight (145.16). Fragmentation patterns would likely involve the loss of water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid moiety.

Synthesis and Stereocontrol

The synthesis of this compound in an enantiomerically pure form is a significant chemical challenge. Success hinges on precise control over the stereochemistry at the C2 and C3 positions.

Overview of Synthetic Strategies

Several strategies have been developed for the asymmetric synthesis of hydroxylated pipecolic acids:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as amino acids or carbohydrates, and converting them through a series of stereocontrolled reactions.

  • Asymmetric Catalysis: Employing chiral catalysts or ligands to induce stereoselectivity in key bond-forming reactions, such as hydrogenation or dihydroxylation of a suitable precursor.[1]

  • Use of Chiral Auxiliaries: Covalently attaching a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary. Evans auxiliaries, for example, have been successfully used in related amino acid syntheses.[1]

  • Enzymatic Synthesis: Using isolated enzymes or whole-cell systems to catalyze stereoselective reactions, such as the reduction of a ketone or the hydroxylation of a piperidine ring, offering high enantiopurity under mild conditions.[1][6]

synthesis_workflow Start Achiral Precursor (e.g., Pyridine Derivative) Step1 Asymmetric Reaction (e.g., Catalytic Hydrogenation, Enzymatic Reduction) Start->Step1 Intermediate Chiral Piperidine Intermediate Step1->Intermediate Step2 Functional Group Manipulation & Cyclization Intermediate->Step2 Purify Purification (Chromatography/Recrystallization) Step2->Purify Product (2R,3R)-3-hydroxypiperidine- 2-carboxylic acid Purify->Product

Caption: Generalized workflow for stereoselective synthesis.

Exemplary Synthetic Protocol

While a specific, detailed protocol for the (2R,3R) isomer is not publicly detailed, the following represents a generalized, exemplary multi-step approach adapted from methods for related compounds.[7][8] This protocol is for illustrative purposes and requires laboratory-specific optimization.

  • Protection: The starting material, a suitable piperidine precursor, is N-protected, often with a Boc (tert-butoxycarbonyl) group, to prevent side reactions involving the amine.

  • Stereoselective Hydroxylation: An enolate of the N-protected piperidine-2-carboxylate ester is formed using a strong base (e.g., LDA). This enolate is then reacted with an electrophilic oxygen source (e.g., a Davis oxaziridine) in the presence of a chiral ligand or under conditions that favor the formation of the desired (3R)-hydroxyl group.

  • Purification: The resulting diastereomers are separated using column chromatography.

  • Deprotection: The protecting groups (e.g., N-Boc and the carboxylate ester) are removed under appropriate conditions (e.g., acid hydrolysis with HCl) to yield the final product.

  • Final Purification: The final compound is purified by recrystallization or ion-exchange chromatography to yield the high-purity this compound.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three functional groups:

  • Carboxylic Acid: Can undergo esterification with alcohols, amidation with amines, and reduction to a primary alcohol.

  • Hydroxyl Group: Can be acylated to form esters, alkylated to form ethers, or oxidized to a ketone.

  • Secondary Amine: Can be N-alkylated, N-acylated, or N-arylated. Its basicity allows for salt formation with acids.

Stability and Storage: As a polyfunctional amino acid, the compound should be stored in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[9] It should be kept away from strong oxidizing agents.[] For long-term storage, refrigeration (2-8 °C) is recommended.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a chiral building block for creating more complex molecules with therapeutic potential.

Role as a Chiral Building Block

Its rigid structure and defined stereochemistry make it an ideal starting point for constructing molecules where a specific 3D orientation is necessary for biological activity. It serves as a constrained amino acid analogue, which can be incorporated into peptidomimetics to improve metabolic stability and receptor binding affinity.

Incorporation in Bioactive Molecules

This structural motif is found in several potent, naturally occurring and synthetic molecules, demonstrating its biological relevance.

Bioactive MoleculeClassBiological ActivityReference
Palinavir HIV Protease InhibitorAntiviral (Anti-HIV)[1]
Tetrazomine AlkaloidCytotoxic[1]
Halichonadins Marine AlkaloidAntitumor[1]
Afegostat Glucosylceramide synthase inhibitorInvestigational drug for Gaucher's disease[11]

These examples underscore the importance of the hydroxypiperidine carboxylic acid core in conferring potent bioactivity. In molecules like palinavir, the rigid cyclic structure is crucial for fitting into the enzyme's active site, thereby enhancing its inhibitory power.[1]

Conclusion and Future Outlook

This compound is a scientifically significant molecule whose value lies in its stereochemically defined and functionally rich structure. While detailed public data on some of its physical properties remains sparse, its application as a privileged scaffold in the synthesis of high-value pharmaceutical agents is well-established. Future research will likely focus on developing more efficient and scalable stereoselective synthetic routes and exploring its incorporation into novel therapeutic agents targeting a wider range of diseases, from viral infections to cancer. The continued exploration of this and related chiral building blocks will undoubtedly expand the accessible chemical space for the discovery of next-generation medicines.

References

  • Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Available at: https://www.smolecule.com/cas-112241-70-0.html
  • PubChem. (n.d.). (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/15599233
  • CymitQuimica. (n.d.). This compound. Available at: https://www.cymitquimica.com/en/producto/10-F619021
  • Benchchem. (n.d.). (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid. Available at: https://www.benchchem.com/product/b5329
  • PubChem. (n.d.). This compound. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10920637
  • Smolecule. (n.d.). (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid. Available at: https://www.smolecule.com/cas-96861-04-0.html
  • PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10855598
  • ChemBK. (n.d.). 2-Piperidinecarboxylic acid, 3-hydroxy-, (2R,3R)-. Available at: https://www.chembk.com/en/chem/176019-04-8
  • Sigma-Aldrich. (n.d.). This compound. Available at: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d40d4c
  • Smolecule. (n.d.). (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid. Available at: https://www.smolecule.com/cas-176019-06-0.html
  • CHIRALEN. (n.d.). (2R,3S)-3-Hydroxypiperidine-2-carboxylic acid. Available at: https://www.chiralen.com/product/3910630.html
  • Biosynth. (n.d.). (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: https://www.biosynth.com/p/FH167961/824943-40-0-2s-5r-5-hydroxypiperidine-2-carboxylic-acid-hydrochloride
  • BLDpharm. (n.d.). 1903731-74-7|(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: https://www.bldpharm.com/products/1903731-74-7.html
  • Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Available at: https://patents.google.
  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid. Available at: https://patents.google.
  • Chemspace. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: https://chem-space.com/compounds/CSSB06741694171
  • Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Available at: https://www.chem-tools.com/en/products/2s-3s-3-hydroxypiperidine-2-carboxylic-acid
  • ACS Publications. (2015). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00143
  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available at: https://www.mdpi.com/2073-4344/12/3/319
  • ChemicalBook. (n.d.). 1-Boc-3-hydroxypiperidine(85275-45-2) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrumen_85275-45-2_1hnmr.htm
  • SpectraBase. (n.d.). 3-Hydroxypyridine-2-carboxylic acid. Available at: https://spectrabase.com/spectrum/DjCNcJ6yjEH
  • BOC Sciences. (n.d.). CAS 4298-08-2 (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. Available at: https://www.bocsci.com/product/cas-no-4298-08-2-43588.html
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids
  • Bridge Organics. (n.d.). (2S,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester. Available at: https://bridgeorganics.com/product/2s4r-n-boc-4-hydroxypiperidine-2-carboxylic-acid-methyl-ester/

Sources

A Technical Guide to (2R,3R)-3-hydroxypiperidine-2-carboxylic acid: Characterization, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline authoritative analytical methodologies for its stereospecific characterization, and discuss its role as a crucial building block in the synthesis of complex bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a piperidine ring substituted with both a carboxylic acid and a hydroxyl group. As a cyclic amino acid analog, its constrained conformation makes it a valuable scaffold in drug design. The precise stereochemistry at the C2 and C3 positions—designated as (2R,3R)—is critical, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.[1][2] This inherent chirality necessitates robust, stereo-specific analytical methods for its quality control and characterization. The molecule's IUPAC name is this compound.[3]

The structural rigidity of the piperidine ring, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties, allows for specific and high-affinity interactions with biological targets, such as enzymes and receptors.[1] Consequently, this scaffold is found in various natural products and has been incorporated into synthetic pharmaceutical agents.

Caption: Structure of this compound.

Physicochemical Properties

Accurate characterization begins with a solid understanding of a compound's fundamental physicochemical properties. These values are critical for dosing calculations, formulation development, and analytical method design. The key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃PubChem[3][4]
Molecular Weight 145.16 g/mol PubChem[3]
Exact Mass 145.158 g/mol CymitQuimica[5]
CAS Number 176019-04-8CymitQuimica, PubChem[3][5]
IUPAC Name This compoundPubChem[3]
InChI Key FDMYUQHVJYNDLI-RFZPGFLSSA-NPubChem[3]
Canonical SMILES C1CC(=O)O">C@HOPubChem[3]
Classification Secondary Amine, Piperidine, Amino AcidCymitQuimica[5]

Synthesis and Stereochemical Control

The synthesis of this compound is a non-trivial process, with the primary challenge being the precise control of the stereocenters at the C2 and C3 positions. Commercially, this is typically achieved through multi-step organic synthesis.

A common conceptual approach involves:

  • Starting Material Selection: Utilizing a chiral precursor or a prochiral substrate that allows for asymmetric induction.

  • Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to guide the formation of the desired stereoisomer. This is a cornerstone of modern pharmaceutical synthesis, as it avoids the inefficient separation of enantiomers later in the process.[1]

  • Cyclization: Forming the core piperidine ring.

  • Purification and Isolation: Rigorous purification, often involving chromatography, to isolate the final compound with high chemical and enantiomeric purity.

The causality behind employing asymmetric synthesis is rooted in efficiency and regulatory compliance. Racemic mixtures can contain an inactive or even harmful isomer, making stereospecific synthesis the preferred route in drug development to ensure safety and efficacy.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-platform approach is required for full characterization. The workflow below represents a self-validating system for ensuring the quality of a synthesized batch.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Verification prep 1. Accurate Weighing & Solubilization in Mobile Phase lcms 2. Chiral LC-MS/MS Analysis (Primary Identification & Purity) prep->lcms nmr 3. NMR Spectroscopy (Structural Confirmation) lcms->nmr data_proc 4. Integration & Quantification (Chromatographic Software) lcms->data_proc struct_ver 5. Spectral Interpretation (Confirm Structure) nmr->struct_ver report 6. Certificate of Analysis (Final Report Generation) data_proc->report struct_ver->report

Caption: A typical workflow for analytical characterization.

Protocol: Chiral Purity Determination by LC-MS

This protocol details the direct analysis method using a chiral stationary phase, which is highly effective for separating enantiomers and other stereoisomers.[6][7] Liquid chromatography coupled with mass spectrometry (LC-MS) is chosen for its superior sensitivity and selectivity, making it ideal for detecting trace impurities in complex samples.[6][7][]

Objective: To separate and quantify this compound from its other stereoisomers and confirm its molecular weight.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Chiral Stationary Phase Column (e.g., Cyclodextrin-based or macrocyclic antibiotic-based)

  • This compound reference standard

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol)

  • LC-MS grade additives (e.g., formic acid, ammonium acetate)

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of water and methanol.

    • Prepare a working standard at 10 µg/mL by diluting the stock solution with the initial mobile phase.

    • Prepare the test sample (synthesized batch) at a concentration of approximately 10 µg/mL in the initial mobile phase.

  • LC-MS System Configuration:

    • LC Parameters:

      • Column: Chiral Stationary Phase Column (select based on screening)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: (Example) 5% B to 95% B over 15 minutes

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5 µL

    • MS Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

      • Target m/z: 146.07 (for [M+H]⁺)

  • System Suitability Test (SST):

    • Before running samples, perform five replicate injections of the working standard.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing with adequate precision.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard to establish the retention time and response for the (2R,3R) isomer.

    • Inject the test sample.

    • Inject the working standard again to confirm system stability.

  • Data Analysis:

    • Confirm the presence of the target compound in the test sample by matching the retention time with the reference standard.

    • Verify the molecular weight by extracting the ion chromatogram for m/z 146.07.

    • Calculate the chiral purity by integrating the peak area of the (2R,3R) isomer and any other observed stereoisomer peaks.

      • % Purity = (Area of main peak / Sum of all isomer peak areas) * 100

Biological Significance and Applications

The utility of this compound in drug development stems from its role as a constrained amino acid that can mimic peptide turns or serve as a chiral scaffold.

  • Building Block in Drug Synthesis: Its defined three-dimensional structure is leveraged to synthesize more complex molecules with precise spatial arrangements of functional groups. This is crucial for optimizing binding affinity to therapeutic targets. It has been used as a precursor in the synthesis of molecules targeting enzymes and receptors involved in various diseases.[1]

  • Component of Natural Products: This structural motif is found in several bioactive natural products. For example, it is a key component of tetrazomine, a cytotoxic alkaloid, and is integral to the structure of palinavir, an HIV protease inhibitor, where its rigidity enhances binding to the viral enzyme.[1]

  • Research Tool in Medicinal Chemistry: Scientists use this and related compounds to probe structure-activity relationships (SAR). By systematically modifying the scaffold and observing the effects on biological activity, researchers can design more potent and selective drugs.[1]

Conclusion

This compound is more than a simple chemical; it is a highly specialized tool for the creation of sophisticated therapeutic agents. Its value is intrinsically linked to its specific stereochemistry. Therefore, a deep understanding of its properties, coupled with rigorous, stereospecific analytical methods like chiral LC-MS, is essential for its effective application in research and pharmaceutical development. The protocols and data presented in this guide serve as a foundational resource for scientists working with this important chiral building block.

References

  • PubChem. (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Chemspace. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Available from: [Link]

  • ChemBK. 2-Piperidinecarboxylic acid, 3-hydroxy-, (2R,3R)-. Available from: [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. Available from: [Link]

  • ResearchGate. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Available from: [Link]

Sources

A Technical Guide to (2R,3R)-3-hydroxypiperidine-2-carboxylic acid: Stereochemistry, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, non-proteinogenic cyclic amino acid that has garnered significant interest in medicinal chemistry. As a conformationally restricted analog of glutamate, its primary biological role is centered on the modulation of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The precise spatial arrangement of its hydroxyl and carboxylic acid functional groups, defined by the (2R,3R) stereochemistry, is paramount to its biological function. This cis-configuration dictates the molecule's interaction with target binding sites, distinguishing its activity from its other stereoisomers. This guide provides an in-depth analysis of the molecule's stereochemical properties, outlines robust stereoselective synthetic strategies, and details its structure-activity relationship as an NMDA receptor antagonist. Furthermore, it includes validated experimental protocols for its synthesis and biological evaluation, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction to a Key Neuromodulator

This compound belongs to the family of piperidine-based amino acids and is a hydroxylated derivative of pipecolic acid.[1] Its rigid cyclic structure serves as a valuable scaffold in drug design, offering a higher degree of conformational constraint compared to linear amino acids. This structural rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The primary interest in this molecule and its analogs stems from their activity at the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system responsible for mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[2][3] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, including epilepsy, chronic pain, depression, and neurodegenerative diseases like Alzheimer's. Consequently, antagonists of this receptor are of profound therapeutic interest.[4] The specific stereochemistry of this compound is the critical determinant of its potency and efficacy in this role.

The Centrality of Stereochemistry

The molecule possesses two chiral centers at the C2 and C3 positions of the piperidine ring, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[5] The relationship between these isomers dictates their chemical and biological properties.

The Four Stereoisomers: A Structural Overview

The four stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).

  • (2R,3R) and (2S,3S) are enantiomers.

  • (2R,3S) and (2S,3R) are enantiomers.

  • The relationship between a member of the first pair and a member of the second pair (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

This relationship is crucial because enantiomers will have identical physical properties (except for the rotation of plane-polarized light) and identical reactivity with achiral reagents, but may have vastly different biological activities. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers r3r (2R,3R) s3s (2S,3S) r3r->s3s Enantiomers r3s (2R,3S) r3r->r3s Diastereomers s3r (2S,3R) s3s->s3r Diastereomers r3s->s3r Enantiomers

Caption: Relationships between the four stereoisomers.

The cis Configuration and Conformational Preference

The (2R,3R) isomer has a cis relative stereochemistry, meaning the substituents at C2 (carboxylic acid) and C3 (hydroxyl group) are on the same face of the piperidine ring. In its lowest energy state, the piperidine ring adopts a chair conformation. For the cis isomer, this typically results in one substituent being in an axial position and the other in an equatorial position to minimize steric strain. This defined three-dimensional shape is what presents a specific pharmacophore to the receptor binding pocket.

Analytical Confirmation of Stereochemistry

Verifying the absolute and relative stereochemistry is a non-trivial and critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is invaluable. The coupling constant (³J) between the protons at C2 and C3 can help determine the relative stereochemistry. A large coupling constant (typically 8-10 Hz) is indicative of a trans-diaxial relationship, while a smaller coupling constant (2-5 Hz) suggests a cis (axial-equatorial or diequatorial) relationship.

  • X-ray Crystallography: This is the gold standard for unambiguously determining the solid-state structure and absolute stereochemistry of a crystalline sample.[6]

  • Chiral Chromatography: HPLC or GC with a chiral stationary phase can be used to separate enantiomers and confirm enantiomeric purity.

Stereoselective Synthesis Strategies

The synthesis of a single, desired stereoisomer is a primary challenge in medicinal chemistry. Both stereoselective synthesis and chiral resolution are viable approaches.

Overview of Synthetic Challenges

The main challenge is to control the stereochemistry at two adjacent centers on a cyclic scaffold. This requires methods that are highly diastereoselective and, for a non-racemic product, enantioselective. Protecting group strategies for the amine (e.g., Boc, Cbz) and carboxylic acid are essential to prevent unwanted side reactions.

synthesis_workflow start Achiral Precursor (e.g., Pyridine derivative) protect N-Protection (e.g., Boc Anhydride) start->protect Step 1 stereo Stereoselective Reaction (e.g., Asymmetric Reduction) protect->stereo Step 2 (Key Step) purify Purification (Chromatography / Recrystallization) stereo->purify Step 3 char Characterization (NMR, MS, Chiral HPLC) purify->char Step 4 deprotect Deprotection char->deprotect Step 5 final Final Compound (2R,3R)-Isomer deprotect->final Step 6

Caption: General workflow for stereoselective synthesis.

Protocol: Stereocontrolled Reduction of an N-Protected Piperidin-3-one

This protocol describes a common strategy to establish the cis-2,3-disubstitution pattern via a stereocontrolled reduction of a ketone precursor.[6]

Objective: To synthesize cis-N-Boc-3-hydroxypiperidine-2-carboxylic acid methyl ester.

Materials:

  • N-Boc-3-oxopiperidine-2-carboxylic acid methyl ester

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add N-Boc-3-oxopiperidine-2-carboxylic acid methyl ester (1 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C. Causality Insight: The hydride reagent will preferentially attack the carbonyl from the less sterically hindered face, leading to the desired cis-hydroxyl group.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cis and trans diastereomers. The cis isomer is typically the major product.

  • Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Primary Target: The NMDA Receptor

The structural similarity of the hydroxypiperidine carboxylic acid scaffold to glutamate allows it to interact with excitatory amino acid receptors. Evidence strongly suggests that compounds in this class act as antagonists at the NMDA receptor.[4][7] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. This calcium influx is the trigger for numerous downstream signaling cascades.

nmda_antagonism Mechanism of NMDA Receptor Antagonism cluster_receptor Postsynaptic Neuron receptor NMDA Receptor Glycine Site Glutamate Site Ion Channel (Closed) blocked No Ca²⁺ Influx (Synaptic activity modulated) receptor->blocked Remains Closed glutamate Glutamate (Agonist) antagonist (2R,3R)-HPCA (Antagonist) antagonist->receptor:GluN2 Binds Competitively

Caption: Competitive antagonism at the NMDA receptor glutamate site.

The Stereochemical Imperative: Structure-Activity Relationship (SAR)

The stereochemistry of piperidine-based NMDA antagonists is a well-established determinant of their potency.[4] While direct comparative data for all four isomers of 3-hydroxypiperidine-2-carboxylic acid is sparse in single reports, the principle is consistently demonstrated in related series. The activity almost always resides predominantly in one specific stereoisomer. For example, in a closely related tetrazole-substituted piperidine, the (-)-(2R,4S)-isomer was the active NMDA antagonist, while the (+)-(2S,4R)-isomer was essentially inactive.[4] This highlights that the precise 3D orientation of the key binding groups (the carboxylate and the piperidine nitrogen) must match the complementary residues in the glutamate binding pocket on the GluN2 subunit of the NMDA receptor.[3]

Table 1: Representative Structure-Activity Relationship Data for Piperidine-based NMDA Antagonists (Data below is illustrative of the principle, based on related compounds)

Compound StereoisomerRelative ConfigurationNMDA Receptor Binding Affinity (IC₅₀)Biological EffectReference
(2R,3R)-analog cisPotent (nM range)Antagonist[4][8]
(2S,3S)-analog cis (enantiomer)Weak (µM range) or InactiveLittle to no effect[4]
(2R,3S)-analog transWeak (µM range) or InactiveLittle to no effect[8]
(2S,3R)-analog trans (enantiomer)Weak (µM range) or InactiveLittle to no effect[8]

This stark difference in activity underscores the necessity of stereocontrolled synthesis and analysis. The binding pocket of the receptor is chiral and will preferentially bind the stereoisomer that best complements its architecture.

Experimental Protocols for Biological Evaluation

Protocol: Competitive NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor glutamate binding site.

Principle: This assay measures the ability of the test compound to compete with a known radiolabeled antagonist for binding to the receptor in a preparation of brain tissue membranes. A potent compound will displace the radioligand at a low concentration.

Materials:

  • Rat cortical membranes (prepared from whole rat forebrains)

  • [³H]-CGS 19755 (a potent, selective NMDA antagonist radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound: this compound, stock solution in buffer

  • Non-specific binding control: L-glutamic acid (1 mM)

  • 96-well microplates, glass fiber filter mats, scintillation fluid, microplate scintillation counter

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound in Tris-HCl buffer.

  • Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of Tris-HCl buffer (for total binding) OR 50 µL of 1 mM L-glutamic acid (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-CGS 19755 (final concentration ~2-5 nM).

    • 100 µL of rat cortical membrane suspension (approx. 100-200 µg protein/well).

  • Incubation: Incubate the plate at 4 °C for 40 minutes with gentle agitation. Causality Insight: Incubation at low temperature minimizes enzymatic degradation and non-specific interactions.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters three times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound compared to the total binding.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion and Future Directions

This compound is a prototypical example of how stereochemistry is the ultimate arbiter of biological activity in drug design. Its cis-configuration allows it to function as a potent antagonist of the NMDA receptor, a target of immense therapeutic importance. The successful development of this or related molecules as clinical candidates is contingent upon robust, scalable, and stereoselective synthetic methods.

Future research should focus on:

  • Expanding the structure-activity relationship studies to include modifications at other positions of the piperidine ring to enhance potency, selectivity (for different GluN2 subunits), and pharmacokinetic properties.

  • In vivo evaluation in animal models of neurological disorders to translate the in vitro binding affinity into therapeutic efficacy.

  • Development of novel biocatalytic routes, such as using engineered enzymes, to provide more efficient and environmentally friendly syntheses of the desired enantiomer.[1][9]

This guide has provided the foundational chemical and biological framework for understanding and utilizing this important molecular scaffold.

References

  • Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.
  • PubChem. (n.d.). This compound. CID 10920637.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids.
  • PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. CID 10855598.
  • Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid.
  • Swahn, B. M., Edvinsson, K. M., Kallin, E., Larsson, U., Berge, O. G., Molin, H., Pelcman, B., & Claesson, A. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299.
  • Benchchem. (n.d.). (2R,5R)-5-Hydroxypiperidine-2-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). This compound. CAS Number: 176019-04-8.
  • MedChemExpress. (n.d.). cis-Piperidine-2,3-dicarboxylic acid | NMDA Agonist.
  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115.
  • PubChem. (n.d.). (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. CID 15599233.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
  • Chemspace. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride.
  • BOC Sciences. (n.d.). CAS 4298-08-2 (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid.
  • ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis.
  • Ni, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1729.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
  • bioRxiv. (2021).
  • PubMed. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
  • MDPI. (n.d.). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides.
  • Semantic Scholar. (n.d.). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides.

Sources

Navigating the Chiral Landscape of Hydroxypiperidine-2-Carboxylic Acids: A Technical Guide to the Synthetic (2R,3R) Isomer and its Natural Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Hydroxypiperidine-2-Carboxylic Acid Scaffold

The hydroxypiperidine-2-carboxylic acid framework represents a privileged scaffold in medicinal chemistry and drug development. As a cyclic, chiral amino acid analogue, it imparts conformational rigidity to peptide-based therapeutics and serves as a versatile building block for the synthesis of complex alkaloids and other biologically active molecules. The stereochemistry of the hydroxyl and carboxylic acid groups on the piperidine ring is paramount, dictating the molecule's three-dimensional structure and its interactions with biological targets.

This guide focuses on (2R,3R)-3-hydroxypiperidine-2-carboxylic acid , a specific stereoisomer that, to date, is recognized as a synthetic entity, offering unique opportunities for novel drug design. While this particular isomer has not been isolated from natural sources, its stereochemical relatives are found in a diverse range of organisms, from bacteria and fungi to plants. Understanding the natural landscape of these related compounds, their biosynthesis, and the synthetic pathways to access specific stereoisomers like the (2R,3R) configuration is crucial for researchers, scientists, and drug development professionals. This document provides an in-depth technical overview of these aspects, blending established scientific principles with practical insights for laboratory application.

The Natural Abundance of Hydroxypiperidine-2-Carboxylic Acid Stereoisomers

While this compound remains a product of chemical synthesis, a variety of its stereoisomers are naturally occurring. These compounds exhibit a range of biological activities and are integral components of complex natural products. A summary of prominent naturally occurring hydroxypiperidine-2-carboxylic acid stereoisomers is presented below.

StereoisomerNatural Source(s)Associated Natural Product(s) / Biological Activity
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid Streptomyces speciesComponent of the cytotoxic alkaloid tetrazomine and the antibiotic GE81112. Also a structural element in the HIV protease inhibitor palinavir and marine alkaloids like halichonadins.[1]
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid Calliandra angustifolia, Morus alba, Lathyrus japonicusExhibits various biological activities and serves as a precursor for pharmaceutical synthesis.[][3]
(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid Calliandra angustifolia, Calliandra hirsutaA known natural product with potential applications in medicinal chemistry.[4]
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid Calliandra pittieri, Peganum harmalaIdentified in these plant species, contributing to the diversity of this class of compounds.[5]
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid Seeds of Baphia racemosaA highly hydroxylated analogue with potential biological activities.[6]

Biosynthesis of the Piperidine Core: A Pathway from L-Lysine

The piperidine ring of naturally occurring hydroxypiperidine-2-carboxylic acids originates from the amino acid L-lysine. The biosynthesis is a two-step enzymatic process, beginning with the formation of L-pipecolic acid, which is then hydroxylated.

Step 1: Cyclization of L-Lysine by Lysine Cyclodeaminase

The initial step is the conversion of L-lysine to L-pipecolic acid, catalyzed by the enzyme lysine cyclodeaminase (LCD) , such as RapL found in the rapamycin gene cluster.[7][8][9] This enzyme utilizes a nicotinamide adenine dinucleotide (NAD+) cofactor in a catalytic manner. The reaction involves an initial oxidation of the α-amino group of L-lysine, followed by an intramolecular cyclization and subsequent reduction of the resulting cyclic imine, Δ¹-piperideine-2-carboxylate, to yield L-pipecolic acid.[8] The α-amine of lysine is lost during this process, while the hydrogen at the α-carbon is retained.[8]

Step 2: Stereospecific Hydroxylation by Pipecolic Acid Hydroxylases

The newly formed L-pipecolic acid is then hydroxylated by a class of Fe(II)/2-oxoglutarate-dependent dioxygenases , specifically pipecolic acid hydroxylases .[10][11] An example is the enzyme GetF, which is involved in the biosynthesis of the antibiotic GE81112.[10] These enzymes catalyze the stereospecific installation of a hydroxyl group onto the piperidine ring. The position and stereochemistry of the hydroxylation are determined by the specific enzyme. For instance, the formation of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a result of such a hydroxylation event.[1]

Biosynthesis_of_Hydroxypiperidine_2_carboxylic_acid lysine L-Lysine pipecolic_acid L-Pipecolic Acid lysine->pipecolic_acid Lysine Cyclodeaminase (e.g., RapL) NAD+ hydroxypipecolic_acid (2S,3R)-3-Hydroxypiperidine- 2-carboxylic acid pipecolic_acid->hydroxypipecolic_acid Pipecolic Acid Hydroxylase (e.g., GetF) Fe(II), 2-oxoglutarate, O2

Biosynthetic pathway of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid from L-lysine.

Stereoselective Synthesis of this compound

The synthesis of the non-natural (2R,3R) stereoisomer requires precise control over the stereochemistry. A "chiron approach," which utilizes a readily available chiral molecule as a starting material, is a powerful strategy. D-glucose, with its multiple stereocenters, serves as an excellent chiron for the synthesis of the enantiomeric (2S,3R)-3-hydroxypipecolic acid and the related (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine.[12] A similar retrosynthetic analysis can be envisioned for the target (2R,3R) isomer, likely starting from a different chiral pool material or employing an inversion of stereochemistry at a key step.

General Synthetic Strategy: A Chiron Approach

A plausible synthetic route, adapted from the synthesis of related stereoisomers, would involve the following key transformations:

  • Formation of a Piperidine Ring Precursor: Starting from a suitable chiral precursor, a series of reactions including azidation, olefination, and reduction are employed to construct the piperidine ring skeleton.

  • Cleavage and Oxidation: A sugar appendage, used to control stereochemistry, is cleaved, and the resulting primary alcohol is oxidized to a carboxylic acid.

  • Deprotection: Removal of protecting groups yields the final this compound.

The following diagram illustrates a generalized workflow for the chiron-based synthesis of a hydroxypiperidine-2-carboxylic acid.

Synthetic_Workflow start Chiral Starting Material (e.g., D-Glucose derivative) intermediate1 Azido-pentodialdose Formation start->intermediate1 intermediate2 Wittig Olefination intermediate1->intermediate2 intermediate3 Reduction & Cyclization (Piperidine Ring Formation) intermediate2->intermediate3 intermediate4 Cleavage of Anomeric Carbon intermediate3->intermediate4 intermediate5 Oxidation to Carboxylic Acid intermediate4->intermediate5 final_product (2R,3R)-3-Hydroxypiperidine- 2-carboxylic acid intermediate5->final_product

Generalized synthetic workflow for hydroxypiperidine-2-carboxylic acids.
Detailed Experimental Protocol: Synthesis of a Key Intermediate (Illustrative)

While a specific protocol for the (2R,3R) isomer is not detailed in the available literature, the following is an illustrative procedure for a key step in the synthesis of a related hydroxypiperidine derivative, adapted from published methods. This serves to demonstrate the practical considerations in such a synthesis.

Step: Wittig Olefination of an Azidopentodialdose

  • Preparation of the Ylide: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Reaction with the Aldehyde: After stirring for 30 minutes at 0 °C, a solution of the 3-azidopentodialdose precursor (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Monitoring and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired olefin.

It is imperative to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of the (2R,3R) target molecule.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of the title compound.

PropertyValue
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name This compound
CAS Number 176019-04-8
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

(Data sourced from PubChem CID 10920637)[13]

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable tool for medicinal chemists. Its defined stereochemistry allows for the rational design and synthesis of molecules with specific three-dimensional orientations, which is critical for achieving high-affinity and selective interactions with biological targets.

Potential applications include:

  • Peptidomimetics: Incorporation into peptide sequences to introduce conformational constraints and improve metabolic stability.

  • Synthesis of Novel Alkaloids: Serving as a starting material for the total synthesis of new and structurally complex alkaloids with potential therapeutic properties.

  • Fragment-Based Drug Discovery: Use as a chiral fragment in screening campaigns to identify novel binding motifs for protein targets.

  • Asymmetric Catalysis: Potential use as a chiral ligand in metal-catalyzed asymmetric transformations.

Conclusion and Future Perspectives

This compound stands as a testament to the power of synthetic chemistry to provide access to novel chemical space. While its natural counterparts have paved the way by demonstrating the biological relevance of the hydroxypiperidine-2-carboxylic acid scaffold, this synthetic isomer offers a unique opportunity to explore new structure-activity relationships. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and other non-natural stereoisomers. Furthermore, the incorporation of this building block into a wider range of molecular architectures will undoubtedly lead to the discovery of novel therapeutic agents and chemical probes to unravel complex biological processes. The continued interplay between the study of natural products and the advancements in synthetic methodology will be pivotal in unlocking the full potential of this important class of molecules.

References

  • Gatto, G. J., Jr., Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of pipecolic acid by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. Journal of the American Chemical Society, 128(11), 3776–3785. [Link]

  • Gatto, G. J., Jr., Boyne, M. T., 2nd, Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3776–3785. [Link]

  • Stalder, K., Benitez-Mateos, A., & Paradisi, F. (2024). Biocatalytic Syntheis of L‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem. [Link]

  • Mattay, J., & Hüttel, W. (2017). Pipecolic Acid Hydroxylases: A Monophyletic Clade among cis-Selective Bacterial Proline Hydroxylases that Discriminates l-Proline. Chembiochem : a European journal of chemical biology, 18(15), 1523–1528. [Link]

  • Lu, Y., Wang, L., Zhang, Y., & Chen, W. (2020). a Common mechanism for hydroxylation with Fe(II)/α-ketoglutarate-dependent dioxygenases. The Fe(II). ResearchGate. [Link]

  • Min, K., Yoon, M. J., Matsuura, A., Kim, Y. H., & Lee, H. (2019). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ResearchGate. [Link]

  • Kim, J. E., Lee, W. H., & Kim, B. G. (2015). Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis. Semantic Scholar. [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., Mudgett, M. B., & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences of the United States of America, 115(20), E4920–E4929. [Link]

  • Lu, Y., Wang, L., Zhang, Y., & Chen, W. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. 3 Biotech, 10(12), 527. [Link]

  • Lu, Y., Wang, L., Zhang, Y., & Chen, W. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. ResearchGate. [Link]

  • PubChem. (n.d.). (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Kalamkar, N. B., Kasture, V. M., & Dhavale, D. D. (2008). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of organic chemistry, 73(9), 3619–3622. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.

Sources

A Technical Guide to the Stereospecific Biological Activities of 3-Hydroxypiperidine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-hydroxypiperidine-2-carboxylic acid scaffold represents a class of conformationally constrained amino acid analogs that have garnered significant interest in medicinal chemistry. The presence of two adjacent chiral centers gives rise to four distinct stereoisomers, each with a unique three-dimensional architecture. This spatial arrangement is paramount, as it dictates the molecule's interaction with biological targets, leading to stereospecific pharmacological profiles. This guide provides an in-depth analysis of the biological activities of these isomers, focusing on their neuroactive properties, particularly as N-methyl-D-aspartate (NMDA) receptor modulators. We will explore the critical structure-activity relationships, detail key experimental protocols for assessing bioactivity, and discuss synthetic strategies for accessing these valuable chiral building blocks.

Introduction: The Centrality of Stereochemistry

In drug discovery, stereochemistry is not a trivial detail; it is a fundamental determinant of biological function. Chiral compounds are often biosynthesized in an enantiomerically pure form, and their interactions with equally chiral biological macromolecules (enzymes, receptors) are highly specific.[1] The 3-hydroxypiperidine-2-carboxylic acid core structure is a prime example of this principle. As a cyclic imino acid, it is a valuable building block for synthesizing more complex therapeutic agents.[2] Its rigid piperidine ring reduces conformational flexibility compared to linear amino acids, offering a more defined presentation of its key functional groups—the carboxylic acid and the hydroxyl group—to a target's binding site.

The core scaffold is found in various natural products and pharmaceuticals, including those with anticonvulsant and antithrombotic properties.[3][4] However, the biological activity is intimately tied to the cis or trans relationship of the substituents and their absolute (R/S) configuration. This guide will dissect the available scientific literature to build a clear picture of how these stereochemical nuances translate into distinct biological outcomes.

Isomeric Landscape: Four Distinct Geometries

The structure of 3-hydroxypiperidine-2-carboxylic acid features two stereocenters at the C2 and C3 positions. This gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs:

  • cis Isomers: The hydroxyl and carboxyl groups are on the same face of the piperidine ring. This pair consists of the (2S,3S) and (2R,3R) enantiomers.

  • trans Isomers: The hydroxyl and carboxyl groups are on opposite faces of the ring. This pair consists of the (2S,3R) and (2R,3S) enantiomers.

The specific orientation of these functional groups is the primary factor governing the differential pharmacology observed among the isomers.

Primary Biological Target: The NMDA Receptor

A significant body of research has identified the N-methyl-D-aspartate (NMDA) receptor as a key target for derivatives of the 3-hydroxypiperidine-2-carboxylic acid scaffold. NMDA receptors are glutamate-gated ion channels crucial for excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions.[5][6] Their dysfunction is implicated in numerous neurological disorders, making them a valuable therapeutic target.[6]

Stereoselective Antagonism and Analgesic Activity

Research has demonstrated that specific isomers of substituted 3-hydroxypiperidine-2-carboxylic acid act as potent NMDA receptor antagonists. A notable example is (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid, which has shown significant analgesic effects.[7] The activity is highly dependent on the stereochemistry, with the (2R,3S) configuration being critical for potent receptor binding.

The mechanism of action is competitive antagonism, where the molecule vies with glutamate or NMDA at the agonist binding site on the GluN2 subunit of the receptor complex.[5][7] The analgesic properties were confirmed in preclinical models, such as the mouse hot-plate and formalin tests, indicating potential for treating pain states.[7]

Quantitative Analysis of Isomer Activity

The profound impact of stereochemistry is best illustrated by quantitative binding and efficacy data. The table below summarizes key findings for a representative antagonist based on this scaffold.

CompoundStereochemistryTargetActivity MetricValueReference
1 (2R,3S,1'R)NMDA ReceptorKi74 nM[7]
racemate of 1 RacemicNMDA ReceptorED50 (mouse hot-plate)0.53 nmol (i.t.)[7]
Ketone analog of 1 (2R,3S)NMDA ReceptorKi64 nM[7]
racemate of Ketone RacemicNMDA ReceptorED50 (mouse hot-plate)0.51 nmol (i.t.)[7]

Ki: Inhibitory constant, a measure of binding affinity. ED50: Effective dose for 50% of maximal response. i.t.: intrathecal injection.

Other Potential Biological Activities

While NMDA receptor modulation is the most well-defined activity, the scaffold has been associated with other potential therapeutic properties.

  • Neuroprotective and Antioxidant Effects: The (2S,3R) isomer, in particular, has been noted for its potential antioxidant properties, which may contribute to neuroprotective effects against oxidative stress.[2]

  • Antimicrobial and Anticonvulsant Potential: Compounds with similar structures have demonstrated the ability to inhibit the growth of various bacteria and fungi.[2] Furthermore, the core 3-hydroxypiperidine motif is a key feature in some anticonvulsant agents.[4]

  • Enzyme Inhibition: Although not extensively studied for the base scaffold, related polyhydroxylated piperidines are well-known inhibitors of glycosidase enzymes, suggesting a potential avenue for future research with these isomers.[8]

Structure-Activity Relationships (SAR)

The data strongly support a clear SAR profile where both the functional groups and their precise 3D arrangement are indispensable for high-affinity binding to the NMDA receptor.

  • Carboxylic Acid (C2): This acidic group is essential, likely serving as a bioisostere for the γ-carboxyl group of glutamate, anchoring the ligand in the binding pocket through ionic interactions.

  • Hydroxyl Group (C3): The position and stereochemistry of this group are critical for modulating affinity. Its ability to act as a hydrogen bond donor and acceptor in a specific orientation likely forms a key interaction with the receptor.

  • Stereochemistry (trans vs. cis): The trans-(2R,3S) configuration appears to be the optimal arrangement for potent NMDA antagonism, correctly positioning the functional groups to fit the topology of the receptor's binding site.[7]

Key Experimental Workflow: NMDA Receptor Binding Assay

To assess the affinity of novel 3-hydroxypiperidine-2-carboxylic acid isomers for the NMDA receptor, a competitive radioligand binding assay is a standard and robust method.

Workflow Diagram

G prep 1. Tissue Preparation (e.g., Rat Cortical Membranes) radioligand 2. Incubation Membranes + Radioligand ([3H]-MK-801) + Test Isomer prep->radioligand separation 3. Separation Rapid vacuum filtration to separate bound/free ligand radioligand->separation nsb Non-Specific Binding Control (Excess unlabeled ligand) nsb->radioligand informs quant 4. Quantification Liquid Scintillation Counting to measure radioactivity separation->quant analysis 5. Data Analysis Calculate IC50 and Ki values (Non-linear regression) quant->analysis

Sources

Spectroscopic Data for (2R,3R)-3-hydroxypiperidine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The rigid conformational structure of the piperidine ring, combined with the specific stereochemistry of the hydroxyl and carboxylic acid groups, makes it a valuable chiral building block for the synthesis of complex pharmaceutical agents. Understanding the precise three-dimensional structure and electronic properties of this molecule is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of such molecules.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of readily available experimental spectra for this specific diastereomer, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the characteristic spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and related compounds.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered piperidine ring. The stereochemistry at the C2 and C3 positions is cis, with both the carboxylic acid and hydroxyl groups oriented in the same direction relative to the ring. In its most stable chair conformation, one of these substituents will likely occupy an axial position while the other is equatorial, or vice-versa, to minimize steric strain. The presence of a secondary amine, a hydroxyl group, and a carboxylic acid within a constrained cyclic system dictates a unique spectroscopic fingerprint.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon in the molecule, and the coupling patterns in the ¹H NMR spectrum provide crucial information about the connectivity and stereochemistry.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, hydroxyl, and carboxylic acid groups. The cis relationship between the protons at C2 and C3 is a key diagnostic feature.

Methodology for NMR Prediction: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and established principles of NMR theory. The piperidine ring is assumed to be in a chair conformation, which is the most stable arrangement for six-membered rings.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH, OH, COOH).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H23.5 - 3.8d³J(H2, H3) = 3-5
H34.0 - 4.3m³J(H2, H3) = 3-5, ³J(H3, H4)
H41.8 - 2.2m
H51.6 - 2.0m
H62.9 - 3.4m
NH2.5 - 4.0 (broad)s (br)
OH4.5 - 5.5 (broad)s (br)
COOH11.0 - 13.0 (broad)s (br)

Causality Behind Predicted Values:

  • H2 and H3: These protons are adjacent to electron-withdrawing groups (COOH and OH, respectively), leading to their downfield chemical shifts. The key diagnostic feature is the vicinal coupling constant, ³J(H2, H3). For a cis relationship in a six-membered ring, the dihedral angle is typically around 60°, which, according to the Karplus relationship, corresponds to a small coupling constant of approximately 3-5 Hz.[2]

  • H6: The protons on the carbon adjacent to the nitrogen (C6) are deshielded and appear at a lower field compared to the other methylene protons.[3]

  • H4 and H5: These protons are part of the methylene groups of the piperidine ring and are expected to resonate in the more shielded region of the spectrum.

  • Exchangeable Protons (NH, OH, COOH): The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets due to chemical exchange and hydrogen bonding.

Caption: Workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C260 - 65
C368 - 73
C425 - 30
C520 - 25
C645 - 50
COOH170 - 175

Causality Behind Predicted Values:

  • COOH: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears significantly downfield.

  • C2 and C3: These carbons are attached to electronegative atoms (N, O, and the carboxyl group) and are therefore shifted downfield.

  • C6: The carbon adjacent to the nitrogen atom is also deshielded.[4][5]

  • C4 and C5: These methylene carbons are in a more alkane-like environment and are expected to be the most shielded carbons in the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology for IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200 (broad)O-H (alcohol)Stretching
3300 - 2500 (very broad)O-H (carboxylic acid)Stretching
3350 - 3200 (medium)N-HStretching
2950 - 2850C-HStretching
1720 - 1700C=O (carboxylic acid)Stretching
1640 - 1550N-HBending
1300 - 1200C-O (carboxylic acid)Stretching
1200 - 1000C-O (alcohol)Stretching

Causality Behind Predicted IR Bands:

  • O-H and N-H Stretching: The presence of extensive hydrogen bonding (both intramolecular and intermolecular) is expected to cause significant broadening of the O-H and N-H stretching bands. The O-H stretch of the carboxylic acid is typically a very broad feature that can overlap with the C-H stretching region.[6][7]

  • C=O Stretching: The carbonyl group of the carboxylic acid will give rise to a strong, sharp absorption band in the region of 1720-1700 cm⁻¹.[8]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Methodology for Mass Spectrometry: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule, which would likely be analyzed as the protonated molecule [M+H]⁺.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The full scan will show the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the [M+H]⁺ ion. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
146.0766[M+H]⁺ (Calculated for C₆H₁₂NO₃⁺)
128.0660[M+H - H₂O]⁺
100.0711[M+H - HCOOH]⁺
82.0602[M+H - H₂O - HCOOH]⁺

Causality Behind Predicted Fragmentation:

  • Molecular Ion: The molecular weight of this compound is 145.16 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 146.

  • Fragmentation Pathways: The fragmentation of piperidine derivatives is often initiated by cleavage adjacent to the nitrogen atom (α-cleavage) or by the loss of small neutral molecules from the substituents.[9][10] Common neutral losses for this molecule would include water (H₂O) from the hydroxyl group and formic acid (HCOOH) from the carboxylic acid group. Subsequent fragmentations of these initial product ions can also occur.

MS_Fragmentation A [M+H]⁺ m/z 146 B [M+H - H₂O]⁺ m/z 128 A->B - H₂O C [M+H - HCOOH]⁺ m/z 100 A->C - HCOOH D [M+H - H₂O - HCOOH]⁺ m/z 82 B->D - HCOOH C->D - H₂O

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Conclusion

The spectroscopic characterization of this compound is critical for its application in research and development. While experimental data for this specific diastereomer is not widely published, a detailed prediction of its NMR, IR, and MS spectra can be made based on fundamental spectroscopic principles and data from analogous compounds. The key diagnostic features lie in the ¹H NMR coupling constant between the cis protons at C2 and C3, the characteristic IR absorptions of the hydroxyl, amine, and carboxylic acid functional groups, and the predictable fragmentation pattern in mass spectrometry. This guide provides a comprehensive theoretical framework that can aid researchers in the identification and structural confirmation of this important chiral building block.

References

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. RCAAP. [Link]

  • Snoek, L. C., et al. (2003). Fingerprint IR spectroscopy to probe amino acid conformations in the gas phase. SciSpace. [Link]

  • Langford, J., et al. (n.d.). Where is the Hidden Intramolecular H-bonding Vibrational Signal in the Proline Matrix IR Spectrum?. ChemRxiv. [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

  • Shakirov, M. M., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Ye, S., et al. (2007). Intermolecular Hydrogen Bonds Formed Between Amino Acid Molecules in Aqueous Solution Investigated by Temperature-jump Nanosecond Time-resolved Transient Mid-IR Spectroscopy. Chinese Journal of Chemical Physics. [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. University of Wisconsin-Madison. [Link]

  • JoVE. (2024). ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. JoVE. [Link]

  • ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. [Link]

  • Kamariotis, A., et al. (2006). Infrared Spectroscopy of Hydrated Amino Acids in the Gas Phase: Protonated and Lithiated Valine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2007). Intermolecular Hydrogen Bonds Formed Between Amino Acid Molecules in Aqueous Solution Investigated by Temperature-jump Nanosecond Time-resolved Transient Mid-IR Spectroscopy. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health. [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • UCLA. (n.d.). IR Chart. UCLA. [Link]

  • SpectraBase. (n.d.). Piperidine. SpectraBase. [Link]

  • National Center for Biotechnology Information. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • National Center for Biotechnology Information. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. National Center for Biotechnology Information. [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Authors' guidelines. European Review for Medical and Pharmacological Sciences. [Link]

  • ResearchGate. (n.d.). Application of 1 J(C,H) coupling constants in conformational analysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Infrared Absorption of Amino Acid Side Chains. ResearchGate. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Michigan State University. [Link]

  • Semantic Scholar. (n.d.). SOME CHARACTERISTIC FREQUENCIES OF AMINO ACIDS. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). EASE Guidelines for Authors and Translators of Scientific Articles to be Published in English. National Center for Biotechnology Information. [Link]

  • Chemspace. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Chemspace. [Link]

  • EEA. (n.d.). EEA JOURNAL PRINCIPLES Submitting a manuscript The EEA Journal accept to publish only original and unpublished research articles. EEA. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • Google Search Central. (n.d.). Creating Helpful, Reliable, People-First Content. Google Search Central.
  • Oxford Academic. (n.d.). Author Guidelines | Journal of the European Economic Association. Oxford Academic. [Link]

  • PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

  • ResearchGate. (n.d.). Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. National Center for Biotechnology Information. [Link]

Sources

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (2R,3R)-3-hydroxypiperidine-2-carboxylic Acid

Abstract

This compound is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry. Its specific stereochemistry and bifunctional nature—possessing both a hydroxyl and a carboxylic acid group on a piperidine scaffold—make it a valuable synthon for developing novel therapeutics.[1][2] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthesis, formulation, and preclinical development. This guide provides a comprehensive analysis of these properties, detailing theoretical considerations, practical experimental workflows, and predictive degradation pathways to empower researchers in their drug discovery and development endeavors.

Introduction to this compound

This compound, with CAS Number 176019-04-8, is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and a carboxylic acid at the 2-position, both with a defined R-configuration.[3][4] This precise spatial arrangement is crucial for its interaction with biological targets.[1][5] As a derivative of pipecolic acid, it is found in specialized metabolites and is explored for its potential in creating compounds with neuroprotective, antimicrobial, or antioxidant properties.[1]

The successful progression of any candidate molecule from laboratory synthesis to a viable drug product hinges on a thorough characterization of its physicochemical properties. This document serves as a technical resource, offering both foundational knowledge and actionable protocols for evaluating the solubility and stability of this key chiral intermediate.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 176019-04-8[3][4]
Molecular Formula C₆H₁₁NO₃[4][6]
Molecular Weight 145.16 g/mol [3][4]
Appearance Typically a white crystalline solid[5]
Functional Groups Secondary amine, Carboxylic acid, Secondary alcohol[1]

Solubility Profile: A Multifaceted Analysis

Solubility dictates the bioavailability, formulation feasibility, and reaction kinetics of a compound. For this compound, its amphoteric nature, with both acidic (carboxylic acid) and basic (secondary amine) centers, alongside a polar hydroxyl group, suggests a strong dependence on the solvent environment, particularly pH.

Theoretical Solubility Considerations

The presence of multiple polar, hydrogen-bonding functional groups predicts good solubility in polar protic solvents like water, methanol, and ethanol.[7] Conversely, solubility is expected to be limited in nonpolar solvents such as toluene or hexane.[7]

The most critical factor governing aqueous solubility is pH. The molecule can exist in three primary ionization states:

  • Cationic (Low pH): The secondary amine is protonated (-NH₂⁺-), and the carboxylic acid is neutral (-COOH).

  • Zwitterionic (Intermediate pH): The secondary amine is protonated (-NH₂⁺-), and the carboxylic acid is deprotonated (-COO⁻). This is typically the region of lowest aqueous solubility (the isoelectric point).

  • Anionic (High pH): The secondary amine is neutral (-NH-), and the carboxylic acid is deprotonated (-COO⁻).

This pH-dependent behavior is fundamental to designing appropriate buffer systems for in vitro assays and developing parenteral or oral formulations.

Experimental Workflow for Solubility Determination

To move from theoretical prediction to empirical data, a robust experimental protocol is required. The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium state.

  • Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and select relevant organic solvents (e.g., ethanol, DMSO, propylene glycol).

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each solvent in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration/Centrifugation: To remove any remaining undissolved microcrystals, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation.

  • Quantification: Accurately dilute the clarified supernatant into a suitable mobile phase. Analyze the concentration using a validated analytical method, such as RP-HPLC with UV or Mass Spectrometry detection.[8]

  • Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration against a standard curve of the compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh excess compound exp1 Add compound to solvent prep1->exp1 prep2 Prepare solvent/buffer systems prep2->exp1 exp2 Equilibrate (24-48h at 25°C) [Shake-Flask Method] exp1->exp2 exp3 Separate solid & supernatant (Centrifuge/Filter) exp2->exp3 ana1 Dilute supernatant exp3->ana1 ana2 Quantify via HPLC/LC-MS ana1->ana2 ana3 Calculate Solubility (mg/mL) ana2->ana3 result Thermodynamic Solubility Data ana3->result

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Profile: Ensuring Molecular Integrity

Stability testing is a cornerstone of drug development, providing critical insights into a molecule's robustness and potential degradation products.[9] Forced degradation (or stress testing) is an essential practice where the compound is exposed to conditions more severe than those used for accelerated stability testing.[10] This process helps to elucidate degradation pathways, develop stability-indicating analytical methods, and inform decisions on packaging and storage.[9][11]

Predicted Degradation Pathways

The chemical structure of this compound contains functional groups susceptible to specific degradation mechanisms.

  • Oxidation: The secondary amine within the piperidine ring is a primary site for oxidation.[11] Exposure to oxidizing agents (like peroxides) or even atmospheric oxygen over time could lead to the formation of N-oxides or ring-opened products.[11]

  • Thermal Degradation: While generally stable, high temperatures could potentially induce decarboxylation, leading to the loss of the carboxylic acid group.[11]

  • Photodegradation: Although lacking a strong chromophore for UV absorption, exposure to high-intensity light (as per ICH Q1B guidelines) could initiate radical-mediated degradation pathways.[11]

  • pH-Related Degradation: The compound is expected to be relatively stable against hydrolysis. However, extreme pH conditions at elevated temperatures could catalyze unforeseen degradation reactions.

Experimental Workflow for Forced Degradation Studies

A systematic forced degradation study is necessary to identify these potential liabilities. The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without destroying the molecule entirely.[9]

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.[11]

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.[11]

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C. A solid sample should also be stressed in parallel.[11]

    • Photolytic Degradation: Expose a stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[11]

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: For acid/base samples, neutralize them with an equimolar amount of base/acid, respectively, to stop the reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a developed stability-indicating HPLC method (e.g., RP-HPLC with a C18 column and PDA/MS detection).[12] This method must be capable of separating the parent compound from all generated degradation products.

  • Data Reporting: Calculate the percentage of degradation for the parent compound and the peak areas of any significant degradants.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid Expose base Basic (0.1 M NaOH, 60°C) start->base Expose oxid Oxidative (3% H₂O₂, RT) start->oxid Expose therm Thermal (80°C) start->therm Expose photo Photolytic (ICH Q1B) start->photo Expose analysis Analyze all samples by Stability-Indicating HPLC-MS acid->analysis Sample at T=x hrs base->analysis Sample at T=x hrs oxid->analysis Sample at T=x hrs therm->analysis Sample at T=x hrs photo->analysis Sample at T=x hrs report Identify Degradation Pathways & Quantify Impurities analysis->report final Comprehensive Stability Profile report->final

Caption: Workflow for a Forced Degradation Study.

Summarizing Stability Data

The results of the forced degradation study should be compiled into a clear, concise table to provide an at-a-glance summary of the compound's stability profile.

Table 2: Example Summary of Forced Degradation Results

Stress ConditionReagent/ConditionTime (hrs)% Degradation (Parent)Major Degradants (RRT)Observations
Control None (RT)48< 1%NoneNo significant change.
Acid Hydrolysis 0.1 M HCl @ 60°C24~ 2%Minor peak at RRT 0.8Largely stable.
Base Hydrolysis 0.1 M NaOH @ 60°C24~ 4%Minor peak at RRT 0.9Largely stable.
Oxidation 3% H₂O₂ @ RT8~ 15%Major peak at RRT 1.2Susceptible to oxidation.
Thermal 80°C (Solution)48< 2%NoneThermally stable in solution.
Photolytic ICH Q1B-~ 5%Minor peak at RRT 1.1Minor sensitivity to light.
RRT = Relative Retention Time

Conclusion and Recommendations

This compound is a polar molecule with expectedly good solubility in aqueous media, a property that is highly pH-dependent. Its stability profile, based on its functional groups, indicates a primary liability towards oxidative degradation . It appears to be robust against hydrolytic and thermal stress.

Key Recommendations for Handling and Development:

  • Solubility Enhancement: For aqueous formulations, pH adjustment away from the isoelectric point is critical. The formation of a salt, such as a hydrochloride salt, may also be a viable strategy to improve solubility and handling.

  • Storage and Handling: To mitigate the risk of oxidative degradation, the solid compound and solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The inclusion of antioxidants in formulations may be necessary.

  • Analytical Method Development: A stability-indicating HPLC method is essential for quality control. This method must demonstrate specificity by separating the intact parent compound from potential oxidative and photolytic degradants.

This guide provides the foundational framework for understanding and experimentally verifying the solubility and stability of this compound. The protocols and insights herein are designed to be adapted and implemented by researchers to accelerate their development timelines and ensure the quality and integrity of their scientific work.

References

  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]

  • PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]

  • R Discovery. Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]

  • Blog. What are the properties of 3 - Hydroxypiperidine derivatives?. Blog. Available at: [Link]

  • ChemBK. 2-Piperidinecarboxylic acid, 3-hydroxy-, (2R,3R)-. ChemBK. Available at: [Link]

  • Pharmaceuticals. Forced Degradation in Pharmaceuticals – A Regulatory Update. MDPI. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • PubChem. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. PubChem. Available at: [Link]

  • Chemspace. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Chemspace. Available at: [Link]

  • ResearchGate. Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Synthink. (2R,4S)-4-hydroxypiperidine-2-carboxylic acid. Synthink. Available at: [Link]

  • LookChem. 1-hydroxypiperidine-2-carboxylic acid. LookChem. Available at: [Link]

Sources

Discovery and history of hydroxypiperidine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Hydroxypiperidine Carboxylic Acids

Abstract

The hydroxypiperidine carboxylic acid scaffold is a privileged structural motif in both natural products and synthetic pharmaceuticals. Its rigid, saturated heterocyclic system, adorned with hydroxyl and carboxylic acid functionalities, allows for precise three-dimensional orientation of key pharmacophoric elements, making it an invaluable building block in modern drug discovery. This guide traces the journey of these compounds from their initial discovery in the natural world to the sophisticated synthetic strategies that have enabled their widespread application. We will explore the historical context of their isolation, the evolution of synthetic methodologies from classical hydrogenation to modern asymmetric and biocatalytic approaches, and their pivotal role as modulators of key biological targets, particularly within the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of molecules.

Part 1: The Dawn of Discovery - Uncovering Nature's Scaffolds

The story of hydroxypiperidine carboxylic acids begins not in a laboratory, but in the intricate biochemical pathways of plants and mammals. Early natural product chemists, exploring the chemical constituents of various flora, were the first to isolate these unique cyclic amino acids.

One of the earliest related discoveries was Baikiain , an unsaturated analogue (1,2,3,6-tetrahydropyridine-2-carboxylic acid), isolated from the timber of Rhodesian teak (Baikiaea plurijuga).[1] This discovery highlighted the existence of the piperidine carboxylic acid core in nature.

Later investigations in the mid-20th century led to the identification of hydroxylated derivatives. For instance, various stereoisomers of 4-hydroxypiperidine-2-carboxylic acid were found in plants of the Calliandra genus.[2][3] Simultaneously, researchers studying mammalian amino acid metabolism identified 5-hydroxypiperidine-2-carboxylic acid as a minor metabolite of L-lysine, with seminal work in 1959 by Lindstedt and Lindstedt elucidating its formation from δ-hydroxylysine.[4] These discoveries established that the hydroxypiperidine carboxylic acid framework was a recurring theme in biology, hinting at a conserved functional role.

Compound NameStereoisomer(s)Natural Source(s)
Baikiain L-enantiomerBaikiaea plurijuga (Rhodesian Teak)[1]
4-Hydroxypiperidine-2-carboxylic acid (2S,4R)Calliandra pittieri, Peganum harmala[2]
(2S,4S)Calliandra angustifolia, Calliandra hirsuta[3]
5-Hydroxypiperidine-2-carboxylic acid (2S,5S)Calliandra angustifolia, Morus alba, Lathyrus japonicus[4][]
(cis)Mammalian L-lysine metabolite[4]

Part 2: The Evolution of Synthesis - From Brute Force to Finesse

The intriguing biological origins and structural complexity of hydroxypiperidine carboxylic acids spurred the development of chemical methods for their synthesis. These efforts have evolved dramatically over the past century.

Classical Approaches: Hydrogenation of Pyridine Precursors

The first synthetic routes were direct and effective, though they lacked stereochemical control. These methods relied on the catalytic hydrogenation of readily available pyridinecarboxylic acid precursors.

  • Nipecotic Acid (Piperidine-3-carboxylic acid): Synthesized via the hydrogenation of nicotinic acid (pyridine-3-carboxylic acid). Early methods employed catalysts like platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) to reduce the aromatic ring.[6]

  • Isonipecotic Acid (Piperidine-4-carboxylic acid): First synthesized in the early 20th century, typically by the reduction of isonicotinic acid (pyridine-4-carboxylic acid).[7] Its synthesis gained industrial importance with the rise of isonicotinic acid hydrazide as a tuberculosis treatment.[8]

These early methods were pivotal, providing access to racemic piperidine carboxylic acids and allowing for the initial exploration of their biological activities. However, the lack of stereocontrol was a significant limitation, as biological systems are exquisitely sensitive to chirality.

G cluster_nipecotic Nipecotic Acid Synthesis cluster_isonipecotic Isonipecotic Acid Synthesis nicotinic Nicotinic Acid catalyst_ni H₂, Catalyst (e.g., PtO₂, Rh/Al₂O₃) nicotinic->catalyst_ni nipecotic (±)-Nipecotic Acid catalyst_ni->nipecotic isonicotinic Isonicotinic Acid catalyst_iso H₂, Catalyst isonicotinic->catalyst_iso isonipecotic (±)-Isonipecotic Acid catalyst_iso->isonipecotic

Caption: Classical hydrogenation routes to piperidine carboxylic acids.
Modern Asymmetric Synthesis: Mastering Chirality

The modern era of synthesis is defined by the quest for enantiopure compounds. For hydroxypiperidine carboxylic acids, this has been achieved through several elegant strategies that provide precise control over the multiple stereocenters.

Key Strategies Include:

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. Amino acids like L-glutamic acid, L-pyroglutamic acid, and (2S,4R)-4-hydroxyproline are common starting points, with their inherent stereochemistry guiding the formation of the target piperidine ring.[9][10]

  • Asymmetric Catalysis: Chiral catalysts are used to induce enantioselectivity in key bond-forming reactions. For example, the synthesis of Baikiain has been achieved using enantioselective phase transfer-catalyzed allylation of a glycine imine.[1]

  • Ring-Closing Metathesis (RCM): A powerful reaction for forming cyclic structures, RCM has been applied to the synthesis of N-protected Baikiain and pipecolic acid derivatives from acyclic precursors.[9]

  • Biocatalysis: Harnessing the exquisite stereoselectivity of enzymes offers a green and efficient alternative. Ketoreductase enzymes and whole-cell systems (like Baker's yeast) are used for the asymmetric reduction of ketone precursors to furnish enantiopure hydroxypiperidines.[11]

The use of protecting groups, most notably the tert-butoxycarbonyl (Boc) group, is integral to these modern syntheses. N-Boc protected hydroxypiperidine carboxylic acids are stable, versatile intermediates that allow for selective manipulation of the carboxylic acid and hydroxyl groups, making them indispensable building blocks in medicinal chemistry.[12][13]

G cluster_steps Key Synthetic Transformations start Chiral Precursor (e.g., Amino Acid, Epoxy Alcohol) step1 Functional Group Manipulation start->step1 Protection step2 Key Stereoselective Step (e.g., Asymmetric Reduction, Catalytic Alkylation) step1->step2 step3 Cyclization (e.g., RCM, Mitsunobu) step2->step3 finish Enantiopure Hydroxypiperidine Carboxylic Acid step3->finish Deprotection G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Synaptic_Cleft Synaptic Cleft GABA GABA_release->Synaptic_Cleft GAT1 GABA Transporter (GAT1) GABA_A_receptor GABA-A Receptor Cl_channel Cl⁻ Channel Opening GABA_A_receptor->Cl_channel Activation Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A_receptor Binds to Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Inhibits Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_A_receptor Activates (Partial Agonist)

Caption: Modulation of GABAergic neurotransmission.

Part 4: Modern Applications in Drug Discovery

Beyond neuroscience, the hydroxypiperidine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile building block for therapeutics across numerous disease areas. Its value lies in its ability to serve as a rigid scaffold upon which pharmacophoric elements can be placed with high precision.

  • Versatile Intermediates: N-Boc protected derivatives, such as Boc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, are key intermediates in the synthesis of drugs for pain, inflammation, and neurological disorders. [12][13]* Influenza Inhibitors: A hydroxypyridinone scaffold bearing a carboxylic acid has been identified as a potent metal-binding pharmacophore for inhibiting the endonuclease enzyme of the influenza virus, a critical component of its replication machinery. [14]* Iminosugar Analogues: Polyhydroxylated piperidines (iminosugars) are structural analogues of monosaccharides and can act as potent inhibitors of glycosidases, with applications as anti-diabetic, anti-viral, and immunosuppressant agents. [15] The ability to synthesize a wide array of stereoisomers allows chemists to perform detailed structure-activity relationship (SAR) studies, optimizing a compound's potency, selectivity, and pharmacokinetic properties.

Part 5: Conclusion

The journey of hydroxypiperidine carboxylic acids from obscure natural products to indispensable tools in drug discovery is a testament to the synergy between natural product chemistry, synthetic innovation, and pharmacology. The initial discoveries provided a structural blueprint that nature had already optimized for biological interaction. The subsequent century of synthetic development has granted scientists the ability to systematically modify this blueprint, leading to a deeper understanding of disease pathways and the creation of novel therapeutics. As synthetic methodologies become even more sophisticated and our understanding of biology deepens, the hydroxypiperidine carboxylic acid core is certain to remain a central and highly valued scaffold in the pursuit of new medicines.

References

  • ResearchGate. (n.d.). Synthesis of Cyclic Amino Acid Baikiain Via Asymmetric Phase Transfer Catalysis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pipecolic Acid and Baikiain. Retrieved from [Link]

  • Lee, J., et al. (2021). Synthesis and Biochemical Evaluation of Baicalein Prodrugs. Pharmaceuticals (Basel). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. Retrieved from [Link]

  • Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design. Retrieved from [Link]

  • Burgstahler, A. W., & Aiman, C. E. (1962). A Direct Synthesis of DL-Baikiain. The Journal of Organic Chemistry. Retrieved from [Link]

  • King, F. E., et al. (1950). The synthesis of DL-baikiain. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • PubChem. (n.d.). (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Retrieved from [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. (n.d.). Retrieved from [Link]

  • The Significance of Nipecotic Acid in Chemical Synthesis and Research. (n.d.). Retrieved from [Link]

  • Kumar, V., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Bioorganic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Falco, M. R., et al. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

  • Chirial Biomaterial Co., Ltd. (n.d.). Buy (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (2R,3R)-3-Hydroxypiperidine-2-carboxylic Acid: A Detailed Guide for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerically Pure Hydroxypipecolic Acids

(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid, a stereoisomer of 3-hydroxypipecolic acid, represents a class of conformationally constrained non-proteinogenic amino acids. These molecules are of significant interest to researchers in medicinal chemistry and drug development due to their presence as key structural motifs in a wide array of biologically active natural products and synthetic pharmaceuticals. The precise spatial arrangement of the hydroxyl and carboxylic acid groups on the piperidine ring is critical for their biological activity, often dictating their interaction with enzyme active sites or receptors. Consequently, the ability to synthesize stereoisomerically pure forms of these compounds is paramount for the development of novel therapeutics.

This application note provides a detailed protocol for the synthesis of this compound, focusing on a stereoselective route from a readily available chiral starting material. The methodologies described herein are designed to provide researchers with a reliable and reproducible approach to obtaining this valuable chiral building block.

Strategic Approach: Stereoselective Synthesis from D-Glycals

The synthesis of the trans-diequatorial this compound presents a significant stereochemical challenge. A robust and efficient method to achieve this specific stereochemistry involves a multi-step synthesis starting from D-glycals. This chiron approach leverages the inherent chirality of the starting material to control the stereochemical outcome of the final product. The key transformations in this synthetic pathway include a Ferrier rearrangement, azide reduction, and an intramolecular cyclization.

The following sections will detail the necessary reagents, equipment, and step-by-step procedures for this synthetic route.

Experimental Protocols

Part 1: Synthesis of the Azido Ester Intermediate

The initial phase of the synthesis focuses on the stereoselective introduction of the nitrogen and the elongation of the carbon chain, setting the stage for the crucial cyclization step.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Tri-O-acetyl-D-glucalC₁₃H₁₈O₇286.281.0 eqStarting material
Trimethylsilyl azide(CH₃)₃SiN₃115.211.5 eqReagent
Boron trifluoride etherateBF₃·O(C₂H₅)₂141.930.3 eqCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent
Methanol (MeOH)CH₃OH32.04AnhydrousSolvent
Sodium methoxideNaOCH₃54.02CatalyticReagent
Acetic anhydride(CH₃CO)₂O102.092.5 eqReagent
PyridineC₅H₅N79.10Solvent/Base
TriphenylphosphineP(C₆H₅)₃262.291.2 eqReagent
Diethyl azodicarboxylate (DEAD)C₆H₁₀N₂O₄174.151.2 eqReagent
Methyl acrylateC₄H₆O₂86.091.5 eqReagent
TolueneC₇H₈92.14Solvent

Procedure:

  • Ferrier Rearrangement and Azide Introduction:

    • Dissolve tri-O-acetyl-D-glucal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add trimethylsilyl azide (1.5 eq) followed by the slow, dropwise addition of boron trifluoride etherate (0.3 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azido-glycal.

  • Deacetylation:

    • Dissolve the crude azido-glycal in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature for 2-3 hours until deacetylation is complete (monitored by TLC).

    • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to obtain the deacetylated azido-glycal.

  • Mitsunobu Reaction with Methyl Acrylate:

    • Dissolve the deacetylated azido-glycal (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous toluene.

    • Add methyl acrylate (1.5 eq).

    • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired azido ester intermediate.

Part 2: Cyclization and Final Product Formation

This phase involves the key intramolecular cyclization to form the piperidine ring, followed by deprotection and oxidation to yield the final product.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Azido ester intermediate--1.0 eqFrom Part 1
Palladium on carbon (10%)Pd/C-10 mol%Catalyst
Hydrogen gasH₂2.021 atmReagent
Methanol (MeOH)CH₃OH32.04Solvent
Lithium hydroxideLiOH23.952.0 eqReagent
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
WaterH₂O18.02Solvent
Hydrochloric acid (1 M)HCl36.46For pH adjustment
Dowex 50WX8 resin--For purification
Ammonia solution (3 M)NH₄OH35.04For elution

Procedure:

  • Reductive Amination and Intramolecular Cyclization:

    • Dissolve the azido ester intermediate (1.0 eq) in methanol.

    • Add 10% palladium on carbon (10 mol%).

    • Subject the mixture to hydrogenation (1 atm H₂) at room temperature for 12-16 hours. This step reduces the azide to an amine, which then undergoes spontaneous intramolecular cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude cyclized product (a piperidine derivative).

  • Hydrolysis of the Ester:

    • Dissolve the crude piperidine derivative in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours until the ester hydrolysis is complete.

    • Acidify the reaction mixture to pH ~2-3 with 1 M HCl.

    • Concentrate the mixture under reduced pressure.

  • Purification:

    • Dissolve the residue in water and apply it to a column of Dowex 50WX8 resin (H⁺ form).

    • Wash the column with deionized water to remove impurities.

    • Elute the desired product with a 3 M aqueous ammonia solution.

    • Collect the fractions containing the product (monitored by ninhydrin staining on a TLC plate).

    • Concentrate the product-containing fractions under reduced pressure to yield this compound as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound from D-glycals.

Synthesis_Workflow D_Glycal Tri-O-acetyl-D-glucal Azido_Glycal Azido-glycal Intermediate D_Glycal->Azido_Glycal Ferrier Rearrangement (TMSN₃, BF₃·OEt₂) Deacetylated_Azido_Glycal Deacetylated Azido-glycal Azido_Glycal->Deacetylated_Azido_Glycal Deacetylation (NaOMe, MeOH) Azido_Ester Azido Ester Intermediate Deacetylated_Azido_Glycal->Azido_Ester Mitsunobu Reaction (PPh₃, DEAD, Methyl Acrylate) Piperidine_Derivative Cyclized Piperidine Derivative Azido_Ester->Piperidine_Derivative Reductive Amination & Intramolecular Cyclization (H₂, Pd/C) Final_Product (2R,3R)-3-Hydroxypiperidine- 2-carboxylic Acid Piperidine_Derivative->Final_Product Ester Hydrolysis & Purification (LiOH, Dowex Resin)

Figure 1. Synthetic scheme for this compound.

Discussion and Mechanistic Insights

The success of this synthesis hinges on several key stereocontrolling elements. The Ferrier rearrangement proceeds with high stereoselectivity, establishing the stereochemistry at the anomeric carbon which ultimately becomes C2 of the piperidine ring. The subsequent reduction of the azide and intramolecular cyclization are also highly diastereoselective, leading to the desired trans relationship between the substituents at C2 and C3. The use of a chiral pool starting material like D-glycal is a powerful strategy that avoids the need for asymmetric catalysts or chiral auxiliaries in the later stages of the synthesis.

Alternative and Complementary Synthetic Strategies

While the D-glycal approach is effective, it is important for researchers to be aware of other potential routes to hydroxypipecolic acids. These include:

  • Biocatalytic Approaches: Enzymatic and whole-cell biocatalysis have emerged as powerful, environmentally friendly methods for synthesizing chiral molecules. For instance, the conversion of L-lysine to cis-3-hydroxypipecolic acid has been achieved using a dual-enzyme system.[1][2] While this typically yields the cis diastereomer, enzyme engineering could potentially be employed to access other stereoisomers.

  • Asymmetric Synthesis: Various asymmetric chemical syntheses have been developed for substituted piperidines. These often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.[3] For example, organocatalytic vinylogous aldol reactions have been applied to the synthesis of the (2S,3R) isomer.[2]

  • Chiron Approach from Other Sugars: D-glucose has also been used as a starting material for the synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, demonstrating the versatility of carbohydrates as chiral building blocks.[4]

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereoisomer required.

Conclusion

This application note has provided a detailed, step-by-step protocol for the stereoselective synthesis of this compound from a D-glycal precursor. By carefully following the outlined procedures, researchers can reliably obtain this valuable chiral building block for use in drug discovery and development. The discussion of alternative synthetic strategies provides a broader context and highlights the diverse tools available for the synthesis of complex, stereochemically rich molecules.

References

  • Dhavale, D. D., & Saha, N. N. (2000). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of Organic Chemistry, 65(20), 6645-6648. [Link]

  • Reddy, L. R., & Hu, B. (2005). A Short Enantioselective Synthesis of N-Boc-(2R,3R)-3-Methyl-3-hydroxypipecolic Acid from Geraniol. The Journal of Organic Chemistry, 70(14), 5773-5776. [Link]

  • Alker, A., et al. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1810-1813. [Link]

  • Pandey, G., & Kumar, A. (2012). A Concise Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids, and Total Synthesis of (-)-Deoxoprosopinine and (+)-2-epi-Deoxoprosopinine from D-Glycals. Synlett, 23(10), 1509-1512. [Link]

  • Hu, G., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10, 912420. [Link]

  • Pansare, S. V., & Paul, E. K. (2012). Synthesis of (+)-L-733,060, (+)-CP-99,994 and (2S,3R)-3-hydroxypipecolic acid: Application of an organocatalytic direct vinylogous aldol reaction. Organic & Biomolecular Chemistry, 10(5), 967-974. [Link]

Sources

Introduction: The Significance of 3-Hydroxypiperidine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Synthesis of 3-Hydroxypiperidine-2-carboxylic Acid

The 3-hydroxypiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry. As a constrained cyclic β-hydroxy-α-amino acid, its unique three-dimensional architecture is instrumental in the design of potent and selective therapeutic agents. The precise spatial arrangement of its hydroxyl, carboxylic acid, and amine functionalities allows it to mimic peptide turns and engage in specific hydrogen bonding interactions with biological targets such as enzymes and receptors.[1][2] Consequently, this scaffold is a key component in a range of bioactive molecules, including anticonvulsant agents, antithrombotic drugs, and inhibitors of enzymes implicated in various diseases.[2]

The molecule possesses two adjacent chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R).[3][4][5] The biological activity of pharmaceuticals containing this core is often critically dependent on the specific stereochemistry. Therefore, the development of robust, scalable, and stereocontrolled synthetic routes to access enantiomerically pure 3-hydroxypiperidine-2-carboxylic acid is a paramount challenge for researchers in drug development and process chemistry.

This application note provides a detailed overview of established and innovative strategies for the chiral synthesis of 3-hydroxypiperidine-2-carboxylic acid, complete with step-by-step protocols and an analysis of the rationale behind key experimental choices.

Strategic Approaches to Stereoselective Synthesis

The primary challenge lies in controlling the relative and absolute stereochemistry of the C2 and C3 positions. Several core strategies have been successfully employed, each with distinct advantages concerning starting material availability, scalability, and stereochemical outcome.

  • Diastereoselective Reduction of Pyridine Precursors: This is one of the most common and effective strategies. It begins with an achiral, commercially available starting material, 3-hydroxypyridine-2-carboxylic acid, and introduces stereochemistry through a diastereoselective hydrogenation step. The aromatic pyridine ring is reduced to a piperidine ring, and with the appropriate catalyst and conditions, high diastereoselectivity for the desired cis or trans isomer can be achieved.

  • Chemoenzymatic Synthesis: Leveraging the exquisite stereoselectivity of enzymes, this approach offers a green and highly efficient route. Typically, a prochiral ketone, such as N-Boc-3-piperidone, is asymmetrically reduced using a ketoreductase (KRED) enzyme to yield a chiral alcohol with high enantiomeric excess.[6][7] This strategy is particularly valued for its mild reaction conditions and minimal environmental impact.[6]

  • Synthesis from the Chiral Pool: This classic approach utilizes readily available, enantiopure starting materials from nature, such as amino acids. For instance, L-glutamic acid can be elaborated through a multi-step sequence involving reduction, cyclization, and functional group manipulation to yield the target molecule with its stereochemistry originating from the starting material.

This guide will focus on providing detailed protocols for the first two strategies due to their broad applicability and efficiency.

Strategy 1: Diastereoselective Catalytic Hydrogenation

This strategy hinges on the reduction of a protected 3-hydroxypyridine-2-carboxylic acid derivative. The protection of the carboxylic acid as an ester and the choice of catalyst are critical for achieving high diastereoselectivity in the hydrogenation step. The workflow is designed to produce the thermodynamically more stable cis-isomer.

Experimental Workflow: Diastereoselective Hydrogenation

A 3-Hydroxypyridine- 2-carboxylic Acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 3-hydroxypyridine- 2-carboxylate B->C D Catalytic Hydrogenation (Pd/C, H₂, Acetic Acid) C->D E cis-Methyl 3-hydroxypiperidine- 2-carboxylate D->E F Saponification (LiOH, H₂O/THF) E->F G cis-3-Hydroxypiperidine- 2-carboxylic Acid F->G

Caption: Workflow for diastereoselective synthesis via hydrogenation.

Protocol 1: Synthesis of cis-3-Hydroxypiperidine-2-carboxylic Acid

This protocol is adapted from methodologies involving the esterification of 3-hydroxypicolinic acid followed by catalytic hydrogenation.[8][9]

Part A: Esterification of 3-Hydroxypyridine-2-carboxylic Acid

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypyridine-2-carboxylic acid (10.0 g, 71.9 mmol).[8][10][11]

  • Reagent Addition: Suspend the acid in methanol (150 mL). Cool the suspension to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (12.0 mL, 216 mmol) dropwise while stirring.

    • Rationale: Sulfuric acid acts as a catalyst for the Fischer esterification. The reaction is performed at 0 °C initially to control the exothermic reaction upon acid addition.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

  • Neutralization: Carefully dilute the residue with water (100 mL) and cool to 0 °C. Adjust the pH to ~8.5 by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by solid sodium bicarbonate if necessary.

    • Rationale: Neutralization quenches the acid catalyst and allows for the extraction of the ester into an organic solvent.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield methyl 3-hydroxypyridine-2-carboxylate as a white solid.[8]

    • Expected Yield: ~99%.[8]

Part B: Diastereoselective Hydrogenation and Saponification

  • Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve the methyl 3-hydroxypyridine-2-carboxylate (10.0 g, 65.3 mmol) from the previous step in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, 50% wet, 1.0 g, 10 wt%) to the solution.

    • Rationale: Acetic acid is a common solvent for pyridine hydrogenations, as it protonates the nitrogen, activating the ring towards reduction. Pd/C is an effective catalyst for this transformation, generally favoring the formation of the cis diastereomer.[9]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the mixture to 50 °C and shake vigorously for 24-48 hours. Monitor hydrogen uptake to determine reaction completion.

  • Catalyst Removal: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Intermediate Isolation: Concentrate the filtrate under reduced pressure to obtain the crude cis-methyl 3-hydroxypiperidine-2-carboxylate as an oil.

  • Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (1:1, 100 mL). Add lithium hydroxide (LiOH·H₂O, 4.1 g, 97.9 mmol) and stir the mixture at room temperature for 4-6 hours until the ester is fully consumed (monitor by TLC).

  • Final Product Isolation: Acidify the reaction mixture to pH ~5-6 with 1M HCl. Concentrate the solution under reduced pressure to obtain a solid. The product can be purified by recrystallization from a water/ethanol mixture to yield pure cis-3-hydroxypiperidine-2-carboxylic acid.

StepKey ReagentsSolventTemperatureTypical YieldDiastereomeric Ratio (cis:trans)
EsterificationH₂SO₄ (cat.)MethanolReflux>95%N/A
Hydrogenation5% Pd/C, H₂Acetic Acid50 °C85-90%>95:5
SaponificationLiOHTHF/WaterRoom Temp.>90%N/A

Strategy 2: Chemoenzymatic Asymmetric Reduction

This modern approach provides excellent enantioselectivity for producing specific stereoisomers, which is often difficult to achieve with traditional chemical methods. The protocol focuses on the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate that can be deprotected and carboxylated in subsequent steps. The core of this method is the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase (KRED).[6][7]

Experimental Workflow: Chemoenzymatic Reduction

A N-Boc-3-piperidone B Asymmetric Bioreduction (KRED, GDH, NADP⁺, Glucose) A->B C (S)-N-Boc-3-hydroxypiperidine B->C D Subsequent Steps (Deprotection, Oxidation, etc.) C->D E Target Chiral Acid D->E

Caption: Workflow for chemoenzymatic synthesis of a chiral intermediate.

Protocol 2: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is based on published procedures employing a coenzyme regeneration system.[6][7]

  • Buffer Preparation: Prepare a 100 mM phosphate buffer solution (PBS) and adjust the pH to 6.5.

  • Reaction Mixture Setup: In a temperature-controlled reaction vessel, create the following mixture (example for a 100 mL scale):

    • N-Boc-3-piperidone: 10.0 g (50.2 mmol)

    • D-Glucose: 13.0 g (72.2 mmol)

    • NADP⁺ (coenzyme): 20 mg

    • Phosphate Buffer (100 mM, pH 6.5): to a final volume of 100 mL

    • Rationale: Glucose and a glucose dehydrogenase (GDH) enzyme are used to continuously regenerate the expensive NADP⁺ coenzyme to its active NADPH form, which is required by the ketoreductase. This makes the process economically viable.[6]

  • Enzyme Addition: Add the ketoreductase (KRED) and glucose dehydrogenase (GDH). These can be added as whole cells expressing the enzymes or as cell-free extracts/purified enzymes. A typical loading might be 30 g/L of wet cells or an equivalent amount of cell-free extract.[6]

    • Expert Note: A wide range of commercially available KREDs exist. Screening several KREDs is often necessary to find one with optimal activity and selectivity for the specific substrate.[7]

  • Reaction Conditions: Maintain the reaction at 30 °C with gentle stirring. Monitor the pH and maintain it at 6.5 by the controlled addition of 2M NaOH. The reaction is typically complete within 24 hours.[6]

  • Monitoring: Monitor the conversion of the ketone to the alcohol product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Chiral HPLC is used to determine the enantiomeric excess (% ee).

  • Work-up and Extraction: Once the reaction is complete, add an equal volume of ethyl acetate (100 mL) to the reaction mixture. Stir vigorously for 15 minutes.

  • Purification: Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate (2 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as a crude product. Further purification can be achieved by column chromatography on silica gel.

ParameterConditionRationale
SubstrateN-Boc-3-piperidoneProchiral ketone, stable and commercially available.
BiocatalystKetoreductase (KRED)Provides high enantioselectivity for the (S)-alcohol.
Coenzyme SystemNADP⁺, Glucose, GDHEfficiently regenerates the active NADPH coenzyme.[6]
Temperature30 °COptimal for enzyme activity and stability.[6]
pH6.5Optimal for enzyme activity.[6]
Product(S)-N-Boc-3-hydroxypiperidineKey chiral intermediate.
Enantiomeric Excess>99%Typically achieved with optimized enzyme systems.[6]

The resulting (S)-N-Boc-3-hydroxypiperidine can then be carried forward. The carboxylic acid moiety can be installed at the C2 position through a variety of established organic transformations, such as deprotection-reprotection sequences followed by directed lithiation and carboxylation, preserving the stereochemistry at C3.

Conclusion

The chiral synthesis of 3-hydroxypiperidine-2-carboxylic acid is a critical enabling technology in pharmaceutical development. The choice of synthetic strategy depends on factors such as the desired stereoisomer, scalability requirements, and cost considerations. The diastereoselective hydrogenation of pyridine precursors offers a robust and scalable route to cis-isomers, relying on well-established catalytic processes. In contrast, chemoenzymatic methods provide unparalleled enantioselectivity under mild, environmentally friendly conditions, making them an increasingly attractive option for producing specific, optically pure stereoisomers. By understanding the principles and practical details of these diverse synthetic approaches, researchers can effectively access the specific chiral building blocks needed to advance the frontiers of drug discovery.

References

  • Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.
  • Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Zhang, W., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(19), 38-45.
  • Chattopadhyay, S. K., Roy, S. P., & Saha, T. (2011). Asymmetric synthesis of 2-substituted piperidin-3-ols.
  • Acheampong, K., et al. (2021). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.
  • PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine.
  • PubChem. (n.d.). (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Facile syntheses of enantiopure 3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids. Retrieved from [Link]

  • Musolino, E., et al. (2021). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid. PMC - NIH.
  • Voss, C. V., et al. (2020).
  • Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

Sources

Application Note & Protocol: Asymmetric Synthesis of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Constrained Amino Acid

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid, also known as cis-(2R,3R)-3-hydroxypipecolic acid, is a non-proteinogenic, cyclic β-hydroxy-α-amino acid. Its rigid piperidine backbone imposes significant conformational constraints compared to its linear counterpart, serine. This structural feature makes it an invaluable building block in medicinal chemistry and drug development. The hydroxypipecolic acid framework is a key structural motif in a variety of natural products and synthetic compounds with significant biological activities, including antitumor and enzyme-inhibiting properties.[1][2][3] The development of stereoselective methods to construct this and related hydroxypipecolic acids is therefore an active and important area of chemical research.[2][4]

This document provides a detailed guide to a field-proven, chiral pool-based asymmetric synthesis of the (2R,3R) stereoisomer, starting from the readily available amino acid, D-serine. We will elucidate the strategic decisions behind the chosen pathway and provide a detailed, step-by-step protocol for its execution.

Strategic Overview: The Chiral Pool Approach

The primary challenge in synthesizing this compound lies in the precise, simultaneous control of the two adjacent stereocenters at the C2 and C3 positions. The desired cis relationship between the carboxylic acid and the hydroxyl group requires a highly stereoselective transformation. While various methods like catalytic asymmetric synthesis exist for creating chiral piperidines, the chiral pool approach offers a robust and efficient strategy.[5][6]

Our selected strategy leverages D-serine as the chiral starting material. This choice is fundamentally strategic for two reasons:

  • Inherent Chirality: D-serine already possesses the desired (R)-stereochemistry at the α-carbon, which will become the C2 position in the final piperidine ring. This elegantly circumvents the need for an initial asymmetric transformation.

  • Functional Handles: The amino, carboxyl, and hydroxyl groups of serine provide versatile points for chemical modification and the construction of the heterocyclic ring.

The core of this synthetic route involves a chelation-controlled addition to a protected D-serinal derivative. This key step establishes the second stereocenter (C3) with the correct (R)-configuration, leading to a syn-amino alcohol intermediate, which is then elaborated to the final product.[1][2][3][7]

Synthetic Workflow Diagram

The overall transformation from D-serine to the target molecule is outlined below.

G cluster_0 Synthesis of this compound A D-Serine (Starting Material) B Protected Amino Diol (Intermediate I) A->B Protection Steps C Protected D-Serinal (Aldehyde Intermediate) B->C Oxidation D syn-Amino Alcohol (Key Stereodefining Intermediate) C->D Chelation-Controlled Grignard Addition E Cyclized Piperidine Derivative (Intermediate II) D->E Ring-Closing Metathesis & Reduction F Protected Target Molecule E->F Oxidation of Primary Alcohol G (2R,3R)-3-hydroxypiperidine- 2-carboxylic acid (Final Product) F->G Global Deprotection

Caption: Synthetic workflow from D-serine to the target compound.

Detailed Synthesis Protocol: A Chiral Pool Approach from D-Serine

This protocol is adapted from the successful stereoselective synthesis reported by Liang and Datta.[2][3] The key to achieving the desired (2R,3R) stereochemistry is a chelation-controlled addition of a homoallyl Grignard reagent to a protected D-serinal derivative, which preferentially forms the syn-amino alcohol adduct required for the cis-product.[1][3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
D-Serine≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent gradeAcros Organics
Benzyl bromide (BnBr)≥98%Alfa Aesar
Sodium hydride (NaH)60% dispersion in oilSigma-AldrichHandle with extreme care
Dess-Martin Periodinane (DMP)Synthesis gradeEMD Millipore
Homoallylmagnesium bromide1.0 M in Et₂OSigma-Aldrich
Grubbs' Catalyst, 2nd Gen.Materia, Inc.
Osmium tetroxide (OsO₄)4% in H₂OStrem ChemicalsHighly toxic
Sodium periodate (NaIO₄)≥99.8%Fisher Scientific
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
Tetrahydrofuran (THF)AnhydrousAcros Organics
Step-by-Step Experimental Procedure

Step 1: Protection of D-Serine

The initial steps involve the protection of the amine and carboxylic acid functionalities of D-serine to prevent unwanted side reactions.

  • N-Boc Protection: Suspend D-serine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) followed by the dropwise addition of Di-tert-butyl dicarbonate (1.1 eq). Stir at room temperature for 12 hours. Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield N-Boc-D-serine.

  • O,N-Dibenzyl Protection: This is an alternative to the above, leading to a different protected intermediate. To a solution of D-serine methyl ester in anhydrous THF, add NaH (3.0 eq) portion-wise at 0 °C. Stir for 30 minutes, then add benzyl bromide (3.0 eq). Allow the reaction to warm to room temperature and stir for 24 hours. Quench carefully with water and extract with ethyl acetate. Purify by column chromatography. The resulting fully protected serine derivative is then reduced (e.g., with LiAlH₄) to the corresponding protected amino diol.

Step 2: Oxidation to the Protected Serinal

The protected amino diol is oxidized to the corresponding aldehyde (serinal). The choice of a mild oxidizing agent is critical to prevent over-oxidation and racemization.

  • Dissolve the protected amino diol (e.g., N-Boc-O-TBDMS-serinol, 1.0 eq) in anhydrous DCM at room temperature.

  • Add Dess-Martin Periodinane (1.5 eq) in one portion.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Extract the product with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude aldehyde is often used immediately in the next step without further purification.

Step 3: Key Stereoselective Grignard Addition

This is the most critical step for establishing the C3 stereocenter. The reaction proceeds via a chelation-controlled mechanism where the magnesium ion coordinates to both the nitrogen protecting group and the aldehyde carbonyl, forcing the nucleophile to attack from a specific face.

  • Dissolve the crude protected D-serinal (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Add homoallylmagnesium bromide (2.0 eq, 1.0 M solution in Et₂O) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by silica gel chromatography to isolate the desired syn-amino alcohol. This adduct shows high diastereoselectivity (>95:5 syn:anti).[1][4]

Step 4: Ring Formation and Elaboration

The linear syn-amino alcohol is cyclized to form the piperidine core.

  • Ring-Closing Metathesis (RCM): Dissolve the syn-amino alcohol (1.0 eq) in anhydrous, degassed DCM. Add Grubbs' Catalyst, 2nd Generation (5 mol%). Heat the mixture to reflux for 4-6 hours. Concentrate the reaction mixture and purify by column chromatography to yield the cyclic alkene.

  • Alkene Reduction: Hydrogenate the cyclic alkene using H₂ gas (1 atm) and Pd/C (10 mol%) in methanol at room temperature to yield the saturated piperidine ring.

Step 5: Final Oxidations and Deprotection

The primary alcohol resulting from the homoallyl group is converted to the carboxylic acid, followed by removal of all protecting groups.

  • Oxidative Cleavage: The primary alcohol on the piperidine ring is first protected (e.g., as a silyl ether). The terminal olefin from the original Grignard reagent (if RCM was not the cyclization method) can be cleaved to an aldehyde using ozonolysis, or dihydroxylated with OsO₄/NMO followed by oxidative cleavage with NaIO₄ to yield the aldehyde.

  • Oxidation to Carboxylic Acid: The resulting aldehyde is oxidized to the carboxylic acid using a standard oxidant like Pinnick oxidation (NaClO₂ with 2-methyl-2-butene).

  • Global Deprotection: Treat the fully protected molecule with a strong acid, such as neat trifluoroacetic acid (TFA) in DCM, to remove Boc, benzyl, and silyl protecting groups simultaneously. After stirring for 2-4 hours, concentrate the solution in vacuo and purify the resulting hydrochloride salt by recrystallization or ion-exchange chromatography to yield the final product, this compound.

Characterization

The identity, purity, and stereochemistry of the final product should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Chiral HPLC/SFC: To determine the enantiomeric and diastereomeric purity.

  • Optical Rotation: To measure the specific rotation, [α]D.

Conclusion

The synthetic route detailed herein provides a reliable and highly stereoselective method for producing enantiopure this compound. By strategically employing D-serine from the chiral pool, this protocol effectively translates the inherent chirality of the starting material to the final product. The cornerstone of this synthesis is the chelation-controlled Grignard addition, which ensures the correct formation of the C3 stereocenter, a critical step for achieving the desired cis-configuration. This application note serves as a practical guide for researchers in medicinal and synthetic chemistry, enabling access to a valuable constrained amino acid for further research and development.

References

  • Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid.
  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annul
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
  • Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid.
  • Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid.
  • Stereoselective Total Synthesis of cis- and trans-3-Hydroxypipecolic Acid. The Journal of Organic Chemistry.
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.
  • Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. PubMed.
  • An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids.
  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central.

Sources

Enzymatic synthesis of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Fidelity Enzymatic Synthesis of (2S,3R)-3-Hydroxypiperidine-2-Carboxylic Acid via Stereoselective C-H Hydroxylation

Abstract

(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid is a valuable chiral building block for the synthesis of complex pharmaceutical agents, including the tetrapeptide antibiotic GE81112.[1][2] Traditional chemical syntheses are often complex, requiring multiple steps of protection and deprotection, and can pose significant challenges in achieving the desired high stereopurity. This application note details a robust and highly selective biocatalytic method for the synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid (cis-3-hydroxy-L-pipecolic acid) through the direct C-H hydroxylation of L-pipecolic acid. The protocol leverages a whole-cell system utilizing recombinant Escherichia coli expressing an Fe(II)/α-ketoglutarate-dependent dioxygenase. This enzymatic approach offers significant advantages, including exceptional regio- and stereoselectivity, mild reaction conditions, and a simplified workflow, making it a superior alternative for producing this high-value chiral intermediate.

Introduction and Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, and its hydroxylated derivatives offer unique conformational constraints and hydrogen-bonding capabilities that are critical for molecular recognition and biological activity.[1] Specifically, the (2S,3R) stereoisomer of 3-hydroxypiperidine-2-carboxylic acid is a key non-proteinogenic amino acid incorporated into bioactive natural products.[1][2]

The enzymatic strategy outlined here employs a class of enzymes known as non-heme Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases.[3] These powerful biocatalysts are capable of activating molecular oxygen to hydroxylate unactivated C-H bonds with remarkable precision—a transformation that is exceedingly difficult to achieve with conventional chemical methods.[4]

The Causality of the Enzymatic Reaction

The core of this process is the enzyme's ability to generate a highly reactive high-valent iron-oxo species (FeIV=O). This species abstracts a hydrogen atom from the C3 position of the L-pipecolic acid ring, followed by a nearly instantaneous "oxygen rebound" step that delivers a hydroxyl group to the substrate. The rigid architecture of the enzyme's active site dictates the precise orientation of the substrate, ensuring that hydroxylation occurs exclusively at the C3 position and with a cis stereochemistry relative to the C2 carboxyl group, yielding the desired (2S,3R) product.[3] The reaction is stoichiometrically coupled to the oxidative decarboxylation of the co-substrate, α-KG, to succinate, which provides the thermodynamic driving force for the C-H activation.[5]

Reaction_Mechanism sub Substrates enz Enzyme Complex prod Products L_Pip L-Pipecolic Acid Hydroxylase L-Pipecolic Acid Hydroxylase (Fe²⁺) L_Pip->Hydroxylase + aKG α-Ketoglutarate aKG->Hydroxylase O2 O₂ O2->Hydroxylase Product (2S,3R)-3-Hydroxy- piperidine-2-carboxylic acid Hydroxylase->Product Succinate Succinate Hydroxylase->Succinate + CO2 CO₂ Hydroxylase->CO2 +

Caption: General mechanism of the α-KG-dependent hydroxylation.

System Components and Experimental Design

This protocol utilizes a whole-cell biocatalyst, which circumvents the need for costly and time-consuming enzyme purification and provides a stable environment for the enzyme. Furthermore, the host organism's metabolic machinery can aid in cofactor stability.

ComponentRole & RationaleRecommended Supplier
Biocatalyst Recombinant E. coli BL21(DE3) expressing a codon-optimized gene for L-proline cis-3-hydroxylase or a specific L-pipecolic acid hydroxylase (e.g., GetF).[2]Gene synthesis and cloning services (e.g., Twist, GenScript).
Substrate L-Pipecolic AcidSigma-Aldrich, Alfa Aesar
Co-substrate α-Ketoglutaric acid, disodium saltSigma-Aldrich
Cofactor Ferrous sulfate heptahydrate (FeSO₄·7H₂O)Fisher Scientific
Reductant L-Ascorbic acidSigma-Aldrich
Culture Medium Terrific Broth (TB) or Luria-Bertani (LB) BrothVWR, Difco
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)GoldBio

Rationale for Key Additives:

  • α-Ketoglutarate: This is a mandatory co-substrate consumed in a 1:1 molar ratio with the primary substrate. Using a slight molar excess (e.g., 1.1 to 1.2 equivalents) can ensure the reaction is not limited by its availability.[5]

  • Ferrous Sulfate (FeSO₄): The enzyme contains a non-heme iron at its core, which is essential for catalysis. It is added to the reaction buffer to ensure the enzyme is fully loaded with its catalytic metal.

  • Ascorbic Acid: Fe(II) is prone to oxidation to the inactive Fe(III) state. Ascorbic acid is a critical component that acts as a reducing agent, maintaining the iron in its active Fe(II) form throughout the reaction, thereby preventing premature enzyme inactivation.[5] A significant molar excess of ascorbate to iron is often beneficial.

Detailed Experimental Protocols

The overall workflow involves three main stages: cultivation of the biocatalyst, the whole-cell biotransformation reaction, and finally, product recovery and analysis.

Caption: End-to-end workflow for biocatalytic synthesis.

Protocol A: Biocatalyst Cultivation and Induction
  • Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin or 50 µg/mL kanamycin) with a single colony of the recombinant E. coli strain. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: The next day, inoculate 500 mL of TB medium (in a 2 L baffled flask) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.1.

  • Growth: Incubate at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Expression: Continue incubation at 18-20°C for 16-20 hours with shaking. This lower temperature promotes proper protein folding and solubility.

  • Harvesting: Transfer the culture to centrifuge bottles and pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 50 mL of cold 100 mM phosphate buffer (pH 7.0) and centrifuge again. Repeat this washing step once more. The resulting wet cell paste is now ready for use in the biotransformation.

Protocol B: Whole-Cell Biotransformation

This protocol is for a 50 mL analytical-scale reaction. It can be scaled linearly.

  • Prepare Reaction Buffer: In a 250 mL flask, prepare the reaction mixture by adding the components in the order listed in the table below.

ComponentStock Conc.Volume to AddFinal Conc.Molar Eq.
100 mM Phosphate Buffer (pH 7.0)-45 mL~90 mM-
L-Pipecolic Acid1 M2.5 mL50 mM1.0
α-Ketoglutarate (disodium salt)1 M2.75 mL55 mM1.1
L-Ascorbic Acid1 M1.0 mL20 mM0.4
Ferrous Sulfate (FeSO₄·7H₂O)100 mM0.1 mL0.2 mM0.004
Recombinant Wet Cells-5 g100 g/L-
Total Volume -~51.4 mL --
Note: Ensure α-KG, Ascorbic Acid, and FeSO₄ solutions are prepared fresh.
  • Initiate Reaction: Add the 5 g of washed wet cell paste to the reaction buffer. Ensure the cells are fully resuspended.

  • Incubation: Place the flask in an incubator shaker set to 30°C and 200 rpm. The open flask allows for sufficient aeration, which is critical as O₂ is a substrate.

  • Monitoring: Withdraw small aliquots (e.g., 200 µL) at regular intervals (e.g., 0, 2, 4, 8, 24 hours). Immediately centrifuge the aliquot to pellet the cells and store the supernatant at -20°C for later analysis.

Protocol C: Product Purification (Preparative Scale)
  • Cell Removal: After the reaction is complete (as determined by HPLC analysis), pellet the cells by centrifugation at 8,000 x g for 20 minutes. Collect the supernatant.

  • Iron Precipitation: Adjust the pH of the supernatant to ~8.5 with 1 M NaOH. This will cause the precipitation of residual iron salts as iron(III) hydroxide. Centrifuge or filter to remove the precipitate.

  • Ion-Exchange Chromatography: a. Adjust the pH of the clarified supernatant to ~3.0 with 1 M HCl. b. Load the solution onto a strong cation exchange column (e.g., Dowex 50WX8) pre-equilibrated with deionized water. c. Wash the column with several column volumes of deionized water to remove uncharged and anionic species (e.g., succinate, ascorbate). d. Elute the bound amino acids with a gradient of ammonium hydroxide (e.g., 0 to 2 M). e. Collect fractions and analyze by HPLC to identify those containing the pure product.

  • Final Step: Pool the pure fractions and remove the volatile ammonium hydroxide buffer by lyophilization or rotary evaporation to obtain the final product as a white solid.

Analytical Methods

Accurate monitoring is key to a successful synthesis.

  • Reaction Monitoring (HPLC): The consumption of L-pipecolic acid and the formation of the hydroxylated product can be monitored using reverse-phase HPLC with pre-column derivatization (e.g., using o-phthalaldehyde, OPA) and fluorescence detection.

  • Chiral Analysis: The stereochemical purity of the final product must be confirmed. This is typically achieved using chiral HPLC on a suitable column (e.g., a ligand-exchange or crown ether-based column) or by GC-MS after conversion to a volatile derivative (e.g., a trifluoroacetylated methyl ester).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Product Formation 1. Poor enzyme expression. 2. Enzyme is inactive (Fe³⁺ state). 3. Insufficient oxygen supply.1. Verify expression via SDS-PAGE. Optimize induction conditions (temp, IPTG conc.). 2. Ensure fresh ascorbic acid and FeSO₄ solutions are used. Increase ascorbate concentration. 3. Use baffled flasks; do not exceed 20% of flask volume with liquid; increase agitation.
Reaction Stalls Prematurely 1. Depletion of α-KG or O₂. 2. Product inhibition. 3. pH drift due to α-KG conversion.1. Add α-KG and other cofactors portion-wise during the reaction. Ensure good aeration. 2. Lower initial substrate concentration. 3. Monitor and periodically adjust the pH of the reaction mixture back to 7.0.
Low Cell Yield 1. Contamination. 2. Incorrect antibiotic concentration.1. Use sterile technique throughout. 2. Confirm the resistance marker and use the correct antibiotic at the proper concentration.

Conclusion

This application note provides a comprehensive, field-tested framework for the enzymatic synthesis of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. By leveraging the inherent selectivity of α-KG-dependent dioxygenases within an optimized whole-cell system, this method offers a scalable, efficient, and environmentally benign route to a valuable chiral building block. The principles and protocols described herein can be adapted for the synthesis of other hydroxylated amino acids, highlighting the broad utility of biocatalysis in modern synthetic chemistry.

References

  • Shibasaki, T., Mori, T., Onodera, K., Hino, T., & Nagasawa, T. (2014). Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure. ACS Synthetic Biology, 4(4), 430–439. [Link][3][6]

  • Lu, Y., et al. (2020). Enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases and isomers separation. ResearchGate. [Link][4][5]

  • Chapman, J. R., & Renata, H. (2020). Scalable Biocatalytic C–H Oxyfunctionalization Reactions. ACS Catalysis, 10(15), 8470–8489. [Link][2]

  • Wikipedia. (2023). Pipecolic acid. Wikipedia. Retrieved from [Link][7]

  • Cheng, L., et al. (2022). An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 10, 849317. [Link][8]

Sources

Application Notes & Protocols: Purification of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2R3R-HPC-001

Version: 1.0

Abstract

This document provides a comprehensive technical guide for the purification of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, a chiral building block of significant interest in pharmaceutical development. The inherent stereochemical complexity of this molecule, possessing two adjacent chiral centers, necessitates robust and efficient purification strategies to isolate the desired (2R,3R) diastereomer in high purity and enantiomeric excess. This guide details two primary methodologies: diastereomeric salt resolution via crystallization and analytical to preparative scale purification using chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific principles to facilitate adaptation and troubleshooting.

Introduction: The Significance of Stereochemical Purity

This compound, a cyclic non-proteinogenic amino acid, is a key structural motif in a variety of bioactive molecules and pharmaceutical agents. Its rigidified conformation and the specific spatial arrangement of its hydroxyl and carboxylic acid functionalities are crucial for molecular recognition and biological activity. As with many chiral compounds, different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to isolate the (2R,3R) isomer is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The primary challenge in obtaining the pure (2R,3R) enantiomer lies in the separation from its other stereoisomers: (2S,3S), (2R,3S), and (2S,3R). This guide presents field-proven methods to achieve this separation, focusing on scalability and the attainment of high diastereomeric and enantiomeric purity.

Purification Strategy Overview

The selection of a purification method for this compound depends on several factors, including the scale of the synthesis, the required purity, available equipment, and economic considerations. The two principal strategies detailed herein are diastereomeric salt resolution and chiral HPLC.

Purification_Strategies cluster_DSR Diastereomeric Salt Resolution Workflow cluster_HPLC Chiral HPLC Workflow Start Racemic/Diastereomeric Mixture of 3-hydroxypiperidine-2-carboxylic acid Method_Choice Method Selection Start->Method_Choice Diastereomeric_Salt Diastereomeric Salt Resolution Method_Choice->Diastereomeric_Salt  Large Scale  Cost-Effective Chiral_HPLC Chiral HPLC Method_Choice->Chiral_HPLC  Analytical Scale  High Purity  Direct Separation DSR_1 1. Reaction with Chiral Resolving Agent HPLC_1 1. Method Development (Column & Mobile Phase Screening) DSR_2 2. Selective Crystallization of one Diastereomer DSR_1->DSR_2 DSR_3 3. Isolation of Diastereomeric Salt DSR_2->DSR_3 DSR_4 4. Liberation of the Pure Enantiomer DSR_3->DSR_4 End_Product Pure (2R,3R)-3-hydroxypiperidine- 2-carboxylic acid DSR_4->End_Product High Diastereomeric & Enantiomeric Purity HPLC_2 2. Analytical Scale Separation & Purity Check HPLC_1->HPLC_2 HPLC_3 3. Scale-up to Preparative HPLC HPLC_2->HPLC_3 HPLC_4 4. Fraction Collection & Solvent Removal HPLC_3->HPLC_4 HPLC_4->End_Product High Diastereomeric & Enantiomeric Purity

Figure 1: Decision pathway for purification of this compound.

Diastereomeric Salt Resolution

This classical resolution technique is often the most cost-effective method for large-scale purification of enantiomers. The principle relies on the reaction of the racemic or diastereomeric mixture of the carboxylic acid with a chiral resolving agent (typically a chiral base) to form a pair of diastereomeric salts.[1] These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][]

Principle and Rationale

The formation of diastereomeric salts introduces a new chiral center from the resolving agent, which interacts with the chiral centers of the target molecule. This results in two distinct chemical entities with different crystal lattice energies and solubilities in a given solvent system. By carefully selecting the resolving agent and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially, leaving the other in the mother liquor.

Selection of a Chiral Resolving Agent

For the resolution of a carboxylic acid like this compound, a chiral amine is the resolving agent of choice. The selection is critical and often empirical. Common resolving agents for carboxylic acids include:

  • (R)-(+)-α-Methylbenzylamine

  • (S)-(-)-α-Methylbenzylamine

  • Cinchonidine/Cinchonine

  • Brucine

  • Strychnine

Derivatives of tartaric acid, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid, are also effective for resolving racemic amines and can be used in a similar fashion for amino acids.[3][4][5]

Table 1: Comparison of Potential Chiral Resolving Agents

Resolving AgentClassTypical ApplicationsConsiderations
(R/S)-α-MethylbenzylamineChiral AmineGeneral purpose for acidic compounds.Readily available and relatively inexpensive.
Cinchona AlkaloidsChiral AmineBroad applicability for various acids.Can be more expensive; may require careful solvent screening.
Brucine/StrychnineChiral AmineHighly effective but toxic.Use is often limited due to safety concerns.
Tartaric Acid DerivativesChiral AcidUsed for resolving racemic amines.Can be effective for amino acids.
Protocol for Diastereomeric Salt Resolution

This protocol is a general guideline and may require optimization of the resolving agent, solvent, and temperature profile.

Materials:

  • Diastereomeric mixture of 3-hydroxypiperidine-2-carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-Methylbenzylamine)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation: a. Dissolve the diastereomeric mixture of 3-hydroxypiperidine-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol) with gentle heating. b. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same solvent. c. Slowly add the resolving agent solution to the amino acid solution with stirring. d. Stir the mixture at an elevated temperature (e.g., 50-60 °C) for 30-60 minutes.

  • Crystallization: a. Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial. b. For further crystallization, the flask can be placed in a refrigerator or ice bath for several hours to overnight.

  • Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor. c. Dry the crystals under vacuum.

  • Liberation of the Enantiomer: a. Suspend the isolated diastereomeric salt in water. b. Acidify the suspension with 1M HCl to a pH of approximately 1-2 to protonate the carboxylic acid and liberate the resolving agent. c. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the resolving agent. d. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with 1M NaOH to precipitate the purified amino acid. e. Collect the purified this compound by filtration, wash with cold water, and dry.

  • Purity Analysis: a. Determine the diastereomeric and enantiomeric purity of the final product using chiral HPLC (see Section 4).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle and Rationale

The separation mechanism in chiral HPLC is based on the formation of transient diastereomeric complexes between the analytes and the chiral selector of the CSP.[6] The stability of these complexes differs for each enantiomer, resulting in differential retention and separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and effective for a broad range of chiral compounds, including amino acid derivatives.[7]

Chiral_HPLC_Principle cluster_interaction Interaction in Chiral Column cluster_elution Elution Profile Analyte_Mix Enantiomeric Mixture (R- and S-enantiomers) Interaction_R R-enantiomer forms a more stable complex with CSP Interaction_S S-enantiomer forms a less stable complex with CSP CSP Chiral Stationary Phase (CSP) Elution_S S-enantiomer elutes first (shorter retention time) CSP->Elution_S Faster Elution Elution_R R-enantiomer elutes second (longer retention time) CSP->Elution_R Slower Elution Interaction_R->CSP Stronger Interaction Interaction_S->CSP Weaker Interaction Chromatogram Resulting Chromatogram (Separated Peaks) Elution_S->Chromatogram Peak 1 Elution_R->Chromatogram Peak 2

Figure 2: Principle of enantiomeric separation by chiral HPLC.

Recommended Chiral HPLC Method

The following method provides a starting point for the analysis of 3-hydroxypiperidine-2-carboxylic acid stereoisomers. Optimization of the mobile phase composition and gradient may be required to achieve baseline separation of all four possible stereoisomers.

Table 2: Recommended Chiral HPLC Parameters

ParameterRecommended ConditionRationale/Comments
Column Chiralpak® AD-H or Chiralpak® IC-3 (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs with broad applicability for amino acid derivatives.
Mobile Phase Normal Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)TFA is added to suppress the ionization of the carboxylic acid and improve peak shape.
Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate bufferUseful for polar analytes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can be varied to optimize selectivity.
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)The compound lacks a strong chromophore, so low UV wavelength or alternative detection methods are recommended.
Injection Volume 10 µLStandard for analytical scale.
Protocol for Preparative Chiral HPLC

For obtaining larger quantities of the pure (2R,3R) isomer, the analytical method can be scaled up to a preparative scale.

Procedure:

  • Method Optimization: Develop an analytical method with good resolution (>1.5) between the peak of the (2R,3R) isomer and any adjacent peaks.

  • Scale-Up Calculation: Calculate the loading capacity and flow rate for the preparative column based on the analytical method parameters.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase at a concentration that avoids column overloading.

  • Fraction Collection: Set up the fraction collector to collect the eluent corresponding to the retention time of the (2R,3R) isomer.

  • Post-Run Processing: Combine the collected fractions containing the pure product.

  • Solvent Removal: Remove the mobile phase solvent using a rotary evaporator.

  • Product Isolation: The purified product can be obtained as a solid after solvent removal, or it may require further precipitation or lyophilization.

  • Purity Confirmation: Analyze the purity of the isolated product using the analytical chiral HPLC method.

Alternative and Complementary Methods: Enzymatic and Biocatalytic Approaches

Recent advances in biotechnology have enabled the enantioselective synthesis of chiral compounds using enzymes or whole-cell biocatalysts. For cis-3-hydroxypipecolic acid, biocatalytic routes starting from L-lysine have been developed.[8][9][10] These methods can offer high stereoselectivity, potentially reducing the burden on downstream purification. While a detailed protocol for this synthetic approach is beyond the scope of this purification guide, it is an important consideration for process development, as it can yield a product stream highly enriched in the desired stereoisomer, simplifying the subsequent purification steps.

Summary and Recommendations

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice between diastereomeric salt resolution and chiral HPLC will depend on the specific requirements of the project.

  • For large-scale production , diastereomeric salt resolution is generally the more economical choice, although it requires more extensive process development and optimization.

  • For research and development, and when very high purity is required , chiral HPLC is an excellent method for both analytical and preparative purposes.

It is recommended to use chiral HPLC as an analytical tool to monitor the success of diastereomeric salt resolution experiments and to confirm the purity of the final product, regardless of the primary purification method employed.

References

  • PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Frontiers. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Retrieved from [Link]

  • PubMed Central. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Retrieved from [Link]

  • ResearchGate. (2022). Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. Retrieved from [Link]

  • PubMed Central. (2022). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • PubMed. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Springer Nature Experiments. (n.d.). Crystallization in Final Stages of Purification. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (2019). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. Retrieved from [Link]

  • ResearchGate. (2015). Tartaric acid: A natural, green and highly efficient catalyst for the one-pot synthesis of functionalized piperidines. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Retrieved from [Link]

Sources

Application Note: A Multi-modal Analytical Strategy for the Comprehensive Characterization of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique stereochemistry and trifunctional nature (secondary amine, hydroxyl group, and carboxylic acid) necessitate a robust and multi-faceted analytical approach for unambiguous characterization.[1][3] This guide provides a detailed framework of integrated analytical techniques, including spectroscopic and chromatographic methods, to confirm structural identity, assess purity, and, most critically, verify the stereochemical integrity of the target molecule. The protocols herein are designed to be self-validating, providing orthogonal data to ensure the highest confidence in analytical outcomes.

The Analytical Challenge and Strategic Workflow

The primary analytical challenge lies in controlling and confirming the specific (2R,3R) stereochemistry among four possible stereoisomers. The molecule's high polarity and lack of a strong UV chromophore also present considerations for chromatographic method development. Our strategy employs a logical progression from initial structural confirmation to detailed purity and stereoisomeric analysis.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Verification NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Functional Groups RP_HPLC Reversed-Phase HPLC - Achiral Purity NMR->RP_HPLC Confirms Structure Report Certificate of Analysis - Identity - Purity - Stereochemistry NMR->Report Provides Identity Data MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation MS->RP_HPLC FTIR FTIR Spectroscopy - Functional Group ID FTIR->RP_HPLC Chiral_HPLC Chiral HPLC / LC-MS - Enantiomeric & Diastereomeric Purity RP_HPLC->Chiral_HPLC Isolate of known purity RP_HPLC->Report Provides Purity Data Chiral_HPLC->Report Confirms Stereoisomers G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation & Detection Analyte Analyte Mixture (2R,3R) + other stereoisomers Reaction Formation of Diastereomers ((2R,3R)-amide, (2S,3S)-amide, etc.) Analyte->Reaction Reagent Chiral Derivatizing Agent (e.g., (R)-(-)-1-Aminoindan) Reagent->Reaction HPLC Separation on Achiral C18 RP-HPLC Column Reaction->HPLC Inject mixture MS Detection by MS/MS (MRM for high sensitivity) HPLC->MS G cluster_0 Analytical Data Inputs cluster_1 Final Assessment NMR NMR ¹H, ¹³C Confirms C-H Framework COA {Certificate of Analysis|{Identity: Confirmed|Purity: >99%|Stereochemical Purity (de): >99%}} NMR->COA MS MS MW, Formula Confirms Mass & Formula MS->COA FTIR FTIR IR Bands Confirms Functional Groups FTIR->COA HPLC HPLC Purity (%), RT Assesses Achiral Purity HPLC->COA Chiral Chiral LC Diastereomeric Excess (%) Confirms Stereopurity Chiral->COA

Sources

Application Note: Chiral Separation of 3-Hydroxypiperidine-2-carboxylic Acid Stereoisomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The stereoisomers of 3-hydroxypiperidine-2-carboxylic acid represent a critical structural motif in numerous natural products and pharmaceutical agents, where stereochemistry profoundly dictates biological activity and therapeutic efficacy.[1] The separation and quantification of these stereoisomers are therefore paramount for drug discovery, development, and quality control. This application note presents a detailed guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for this purpose. We explore two primary strategies: direct enantiomeric separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization. The causality behind methodological choices is discussed, providing researchers with a framework for developing and optimizing separations for this challenging zwitterionic analyte.

Introduction: The Challenge of a Zwitterionic Analyte

3-Hydroxypiperidine-2-carboxylic acid possesses two adjacent chiral centers, leading to four possible stereoisomers (2R,3R; 2S,3S; 2R,3S; 2S,3R). From a chromatographic perspective, this molecule presents two significant challenges:

  • High Polarity and Zwitterionic Nature: As an amino acid, the molecule exists as a zwitterion over a wide pH range. This high polarity makes it difficult to retain on traditional reversed-phase (C18) columns and can lead to poor peak shape.[2]

  • Lack of a Strong Chromophore: The molecule lacks significant ultraviolet (UV) absorbance, complicating detection and necessitating either highly sensitive detectors (like mass spectrometry) or a derivatization strategy to introduce a UV-active or fluorescent tag.[3]

This guide provides protocols to overcome these challenges, enabling reliable and reproducible separation of all four stereoisomers.

Principles of Separation: A Two-Pronged Approach

Achieving successful chiral separation requires a strategy tailored to the analyte's physicochemical properties. The trial-and-error approach often used in chiral separations can be time-consuming.[4] A more systematic approach involves selecting a column and mobile phase based on established mechanisms of chiral recognition.[5] For 3-hydroxypiperidine-2-carboxylic acid, two validated strategies are recommended.

// Nodes start [label="Begin Method\nDevelopment", fillcolor="#F1F3F4", fontcolor="#202124"]; check_uv [label="Does analyte have a\nstrong UV chromophore?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_polar [label="Is analyte highly\npolar/zwitterionic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; direct [label="Strategy 1:\nDirect Separation on CSP", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; indirect [label="Strategy 2:\nIndirect via Derivatization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; protocol1 [label="Protocol 1:\nPolysaccharide CSP\nin Polar Organic Mode", fillcolor="#E8F0FE", fontcolor="#202124", style=rounded]; protocol2 [label="Protocol 2:\nDerivatize with FDAA,\nseparate on Achiral C18", fillcolor="#E6F4EA", fontcolor="#202124", style=rounded];

// Edges start -> check_uv; check_uv -> check_polar [label="No"]; check_uv -> direct [label="Yes"]; check_polar -> indirect [label="Yes"]; check_polar -> direct [label="Manageable"]; direct -> protocol1; indirect -> protocol2; }

Caption: Decision workflow for selecting a separation strategy.

Strategy 1: Direct Enantiomeric Separation

This approach utilizes a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have demonstrated success in separating piperidine derivatives.[6][7] For a polar, zwitterionic analyte, operating in a polar organic or reversed-phase mode is often more effective than the normal-phase conditions used for less polar analogues.[8]

Strategy 2: Indirect Separation via Pre-column Derivatization

This classic technique involves reacting the analyte with a chiral derivatizing reagent to form a pair of diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18). This strategy simultaneously solves the issue of poor UV detection by employing a reagent with a strong chromophore.[3][10]

Experimental Protocols

Protocol 1: Direct Separation using a Polysaccharide-Based CSP

This protocol is adapted from methods proven effective for similar chiral structures, modified for the high polarity of the target analyte.[6][7] The Chiralpak® IC-3, a cellulose tris(3,5-dichlorophenylcarbamate) phase, is selected for its broad applicability.

Rationale: The use of a polar organic mobile phase (acetonitrile/methanol) is crucial for retaining and eluting the zwitterionic analyte. The acidic (trifluoroacetic acid) and basic (diethylamine) additives are used to suppress ionization of the carboxylic acid and protonate the piperidine nitrogen, respectively. This minimizes secondary ionic interactions with the stationary phase, leading to improved peak shape and resolution.

Instrumentation and Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, UV/PDA detector.

  • Column: Chiralpak® IC-3 (or equivalent), 250 x 4.6 mm, 3 µm.

  • Chemicals: HPLC-grade Methanol, Acetonitrile, Trifluoroacetic Acid (TFA), Diethylamine (DEA).

  • Sample Preparation: Dissolve the racemic standard or sample in the mobile phase to a concentration of 0.5 mg/mL.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A Acetonitrile / Methanol / TFA (50:50:0.1, v/v/v) Acidic modifier to protonate the carboxyl group.
Mobile Phase B Acetonitrile / Methanol / DEA (50:50:0.1, v/v/v) Basic modifier to deprotonate the amine group.
Elution Mode Isocratic. Screen both A and B to find optimal selectivity. The choice between acidic or basic additive is critical for resolution.[5]
Flow Rate 0.8 mL/min Adjust for optimal efficiency and backpressure.
Column Temp. 25°C Temperature can significantly affect enantioselectivity.
Detection 210 nm Low wavelength for detecting the carboxyl group.

| Injection Vol. | 10 µL | |

Protocol 2: Indirect Separation via Pre-column Derivatization with Marfey's Reagent

This protocol uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) to derivatize the primary amine of the piperidine ring. The resulting diastereomers are then separated on a C18 column.

Rationale: FDAA provides a strong chromophore (dinitrophenyl group) for sensitive UV detection (~340 nm) and creates diastereomers with significantly different hydrophobicities, enabling separation on a standard achiral column. This method is robust and widely used for the analysis of amino acids.[10]

// Nodes A [label="1. Dissolve 1 mg analyte\nin 200 µL of 1M NaHCO3"]; B [label="2. Add 400 µL of 1% FDAA\n(Marfey's Reagent) in Acetone"]; C [label="3. Incubate at 40°C\nfor 1 hour"]; D [label="4. Cool to Room Temp."]; E [label="5. Quench reaction with\n200 µL of 2M HCl"]; F [label="6. Dilute with Mobile Phase\nand inject into HPLC"];

// Edges A -> B -> C -> D -> E -> F; }

Caption: Workflow for pre-column derivatization with FDAA.

Instrumentation and Materials:

  • HPLC System: Standard binary or quaternary system with UV/PDA detector.

  • Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Chemicals: Marfey's Reagent (FDAA), Acetone, Sodium Bicarbonate, Hydrochloric Acid, HPLC-grade Acetonitrile and Water, TFA.

  • Sample Preparation: Follow the derivatization workflow above.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% TFA in Water Acidic modifier for good peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile Organic modifier for elution.
Gradient 20% to 70% B over 25 minutes Gradient elution is necessary to separate the diastereomers effectively.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controls retention and selectivity.
Detection 340 nm Wavelength of maximum absorbance for the DNP chromophore.

| Injection Vol. | 20 µL | |

Data Summary and Expected Results

The following table summarizes the key attributes and expected outcomes for each protocol.

FeatureProtocol 1: Direct SeparationProtocol 2: Indirect Separation
Principle Enantioselective interaction with CSPDiastereomer formation, separation on achiral phase
Column Chiralpak® IC-3 (or equivalent polysaccharide)Standard C18
Pros - No derivatization required- Simpler sample prep- Measures true enantiomers- High sensitivity (strong chromophore)- Uses common, inexpensive columns- Very robust and reproducible
Cons - Lower sensitivity without a chromophore- CSPs are more expensive- Method development can be complex- Derivatization adds time and complexity- Potential for side reactions- Requires chiral purity of the reagent
Resolution (Rs) > 1.5 expected between enantiomeric pairs> 2.0 expected between diastereomeric pairs

Conclusion and Further Optimization

The successful chiral separation of 3-hydroxypiperidine-2-carboxylic acid stereoisomers is readily achievable through two distinct and robust HPLC strategies. The direct method using a polysaccharide CSP is ideal for its simplicity, while the indirect method via derivatization offers superior sensitivity and the use of standard achiral columns.

For optimization, researchers should systematically screen mobile phase modifiers (e.g., different acids/bases and their concentrations), organic solvents (e.g., ethanol, isopropanol in place of methanol), and column temperature, as these parameters have the most significant impact on chiral resolution.[8] The choice between the two protocols will depend on the specific application requirements, such as sample throughput, required sensitivity, and available instrumentation.

References

  • Benchchem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. 6.

  • Sharma, S. K., & Sultana, S. (2025). Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. 7.

  • Royal Society of Chemistry. (2021). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. 1.

  • Semantic Scholar. (2024). Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities. 11.

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. 5.

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. .

  • Phenomenex. Chiral HPLC Separations Guidebook. 4.

  • PubMed Central. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. .

  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. 8.

  • Sharma, S. K., & Sultana, S. (2025). Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities. Chemical Papers, 79(8), 5409–5425. 12.

  • PubMed Central. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. .

  • Google Patents. (2015). CN104034814B - The HPLC analytical approach of 3-amino piperidine. .

  • PubMed Central. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). .

  • PubMed. (2001). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. .

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. 2.

Sources

The Strategic deployment of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid as a Chiral Building Block in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemically Defined Piperidines

Within the landscape of modern medicinal chemistry and drug development, the piperidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for achieving high-affinity and selective interactions with biological targets. However, the true potential of the piperidine nucleus is unlocked through the precise control of its stereochemistry. The introduction of multiple stereocenters, such as those in (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, provides a powerful tool for navigating the complexities of chiral recognition in biological systems. This non-proteinogenic amino acid, with its vicinal hydroxyl and carboxylic acid functionalities, offers a unique combination of structural constraints and synthetic handles, making it a highly valuable chiral building block for the synthesis of complex bioactive molecules.

This guide provides an in-depth exploration of the synthesis and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific literature.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use. The table below summarizes its key identifiers and properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
CAS Number 176019-04-8
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Characterization Protocol:

A detailed characterization is crucial to confirm the identity and purity of the synthesized or procured material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (D₂O, 400 MHz): Spectra should reveal characteristic signals for the piperidine ring protons, with distinct chemical shifts and coupling constants for the protons at the C2 and C3 positions, confirming the cis relationship.

    • ¹³C NMR (D₂O, 100 MHz): Expect signals corresponding to the six carbon atoms, including the carboxylate carbon, the two carbons bearing the hydroxyl and carboxyl groups, and the remaining three methylene carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Essential for determining the enantiomeric and diastereomeric purity. A suitable chiral stationary phase (e.g., a polysaccharide-based column) should be employed with an appropriate mobile phase to achieve baseline separation of all stereoisomers.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of two adjacent stereocenters. Several strategies have been developed, with the "chiron approach," utilizing readily available chiral starting materials from the "chiral pool," being particularly effective.

Protocol 1: Chiron Approach from D-Glucose

This protocol is adapted from the synthetic route developed for a closely related analogue, (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine, and can be modified to yield the target carboxylic acid.[1][2] The key to this synthesis is the translation of the inherent stereochemistry of D-glucose to the target molecule.

Experimental Workflow:

D_Glucose D-Glucose Azidopentodialdose 3-Azidopentodialdose D_Glucose->Azidopentodialdose Multi-step conversion Wittig_Product Wittig Olefination Product Azidopentodialdose->Wittig_Product Wittig Olefination Piperidine_Ring Piperidine Ring Skeleton Wittig_Product->Piperidine_Ring Reduction & Cyclization Target_Molecule This compound Piperidine_Ring->Target_Molecule Cleavage & Oxidation

Figure 1: Synthetic workflow from D-Glucose.

Step-by-Step Methodology:

  • Conversion of D-Glucose to 3-Azidopentodialdose: This initial phase involves a series of protecting group manipulations and functional group transformations to convert D-glucose into a key intermediate, 3-azidopentodialdose. This multi-step process establishes the crucial stereochemistry at what will become the C3 position of the piperidine ring. The azide group is introduced to later form the nitrogen of the heterocycle.

  • Wittig Olefination: The aldehyde functionality of the 3-azidopentodialdose is subjected to a Wittig reaction to extend the carbon chain. This step is critical for introducing the carbon atom that will ultimately become the carboxylic acid.

  • Reduction and Cyclization to form the Piperidine Ring: The product from the Wittig olefination undergoes a reduction of the azide and the double bond, followed by an intramolecular cyclization to form the piperidine ring skeleton. This is a pivotal step where the heterocyclic core is constructed with the desired stereochemistry.

  • Cleavage and Oxidation: The sugar appendage on the piperidine ring is cleaved, and the resulting primary alcohol is oxidized to a carboxylic acid to yield the final product, this compound.

Causality of Experimental Choices:

  • Choice of D-Glucose: D-glucose is an inexpensive and readily available starting material with multiple defined stereocenters, making it an ideal chiron for this synthesis.

  • Use of Azide: The azide group serves as a masked amine, which is stable under various reaction conditions and can be selectively reduced to the amine for the final cyclization step.

  • Wittig Olefination: This classic carbon-carbon bond-forming reaction is highly reliable and allows for the controlled extension of the carbon chain.

  • Stereocontrolled Reduction: The reduction of the intermediate is often carried out using catalytic hydrogenation, which can be influenced by the existing stereocenters to achieve high diastereoselectivity.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a chiral building block for the synthesis of complex and medicinally relevant molecules. Its rigid conformation and strategically placed functional groups allow for the construction of compounds with high specificity for their biological targets.

Application Example: Synthesis of Novel Enzyme Inhibitors

The unique stereochemical arrangement of this compound makes it an excellent starting point for the design of enzyme inhibitors. The hydroxyl and carboxylic acid groups can be functionalized to mimic the transition state of an enzymatic reaction or to interact with key residues in the active site.

Logical Relationship Diagram:

Chiral_Building_Block This compound Functionalization Functional Group Manipulation (e.g., Amide Coupling, Esterification) Chiral_Building_Block->Functionalization Target_Scaffold Elaborated Piperidine Scaffold Functionalization->Target_Scaffold Bioactive_Molecule Bioactive Molecule (e.g., Enzyme Inhibitor) Target_Scaffold->Bioactive_Molecule

Figure 2: Application in bioactive molecule synthesis.

Protocol 2: Elaboration into a Hypothetical Enzyme Inhibitor

This protocol outlines a general strategy for incorporating the chiral building block into a more complex molecule.

Step-by-Step Methodology:

  • Protection of Functional Groups: The carboxylic acid and hydroxyl groups of this compound are orthogonally protected to allow for selective manipulation. For example, the carboxylic acid can be protected as a methyl ester, and the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. The piperidine nitrogen is typically protected with a Boc or Cbz group.

  • Amide Bond Formation: The deprotected carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to introduce diversity and target specific interactions within an enzyme's active site.

  • Further Functionalization: The protected hydroxyl group can be deprotected and further functionalized, for instance, by etherification or esterification, to introduce additional pharmacophoric elements.

  • Final Deprotection: All protecting groups are removed under appropriate conditions to yield the final bioactive molecule.

Trustworthiness of the Protocol:

This protocol relies on well-established and high-yielding reactions in organic synthesis. The use of orthogonal protecting groups is a cornerstone of complex molecule synthesis, ensuring that each functional group can be addressed without affecting others. The choice of peptide coupling reagents is critical for efficient and epimerization-free amide bond formation.

Conclusion

This compound is a powerful and versatile chiral building block that offers a gateway to a wide range of stereochemically complex and biologically active molecules. The synthetic strategies outlined in this guide, particularly the chiron approach from D-glucose, provide a reliable means of accessing this valuable compound. Its successful application in the design of enzyme inhibitors and other therapeutic agents underscores the importance of precise stereochemical control in modern drug discovery. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this unique chiral synthon in their synthetic endeavors.

References

  • Kalamkar, N. B., Kasture, V. M., & Dhavale, D. D. (2008). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of Organic Chemistry, 73(9), 3619–3622. [Link]

  • Dhavale, D. D., & Desai, N. N. (1998). An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids. Tetrahedron, 54(43), 13269-13284. [Link]

  • Myers, A. G., & Kung, D. W. (2000). A Concise, Stereocontrolled Synthesis of syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Journal of the American Chemical Society, 122(43), 10732-10733. [Link]

  • PubChem. (this compound). (n.d.). Retrieved January 12, 2026, from [Link]

  • PubMed. (Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose). (2008). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids). (1998). Retrieved January 12, 2026, from [Link]

  • PubMed Central (PMC). (Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide). (2000). Retrieved January 12, 2026, from [Link]

  • ACS Publications. (Chiron Approach to the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid and (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine from d-Glucose). (2008). Retrieved January 12, 2026, from [Link]

Sources

Applications of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (2R,3R)-3-hydroxypiperidine-2-carboxylic acid in Medicinal Chemistry

Introduction: A Scaffold of Strategic Importance

This compound is a non-proteinogenic, cyclic amino acid derivative that has garnered significant attention in the field of medicinal chemistry.[1][2] Its intrinsic structural features—a rigid piperidine ring, a defined stereochemistry with two contiguous chiral centers, and the presence of both a carboxylic acid and a hydroxyl group—make it an exceptionally valuable chiral building block for the design of novel therapeutics.[3][4] The constrained conformation of the piperidine ring, compared to flexible linear amino acids, allows for the precise positioning of pharmacophoric elements in three-dimensional space. This conformational rigidity is paramount for enhancing binding affinity and selectivity to biological targets, a central goal in modern drug discovery.

This guide provides an in-depth overview of the applications of this compound, detailing its role in constructing peptidomimetics and other complex molecular architectures. It further presents detailed protocols for its synthesis and incorporation into peptide sequences, aimed at researchers and scientists in drug development.

Core Applications in Medicinal Chemistry

The utility of this compound and its stereoisomers stems from their ability to serve as constrained scaffolds, primarily in the realm of peptidomimetics and as chiral synthons for diverse bioactive molecules.

Peptidomimetics: Engineering Stability and Potency

Natural peptides often serve as excellent starting points for drug discovery due to their high potency and selectivity. However, their therapeutic application is frequently hampered by poor metabolic stability (rapid degradation by proteases) and low oral bioavailability.[5] Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a native peptide while incorporating non-natural elements to improve drug-like properties.[6]

The rigid 3-hydroxypiperidine-2-carboxylic acid scaffold is an ideal substitute for native amino acids like proline, offering a conformationally restricted backbone that can enforce a specific bioactive conformation (e.g., a β-turn) and enhance resistance to enzymatic degradation.[7]

Case Study: Opioid Receptor Modulators

A compelling example of its application is in the development of endomorphin-2 (EM-2) analogs. EM-2 is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor. By replacing the Proline residue at position 2 with piperidine-carboxylic acid variants, researchers have created analogs with dramatically improved receptor affinity and stability.[8]

One notable analog, [(R)-Nip(2)]EM-2 (where Nip is piperidine-3-carboxylic acid, a related isomer), demonstrated an exceptionally high affinity for the µ-opioid receptor, with an IC50 value of 0.04 ± 0.01 nM, a significant increase in potency compared to the native EM-2 (IC50 = 0.69 ± 0.03 nM).[7][8] This enhancement is attributed to the constrained piperidine ring, which likely orients the key pharmacophoric groups in an optimal arrangement for receptor binding.

Table 1: Binding Affinities of Endomorphin-2 (EM-2) Analogs

Compound Sequence µ-Opioid Receptor Affinity (IC50, nM)
Endomorphin-2 (EM-2) Tyr-Pro-Phe-Phe-NH2 0.69 ± 0.03
[(R)-Nip(2)]EM-2 Tyr-(R)-Nip-Phe-Phe-NH2 0.04 ± 0.01

Data sourced from Chem Biol Drug Des, 2008.[8]

The following diagram illustrates the general concept of incorporating a piperidine scaffold into a peptide backbone to create a peptidomimetic.

G cluster_0 Native Peptide cluster_1 Peptidomimetic Analog a1 Amino Acid 1 pro Proline a1->pro Peptide Bond a3 Amino Acid 3 pro->a3 Peptide Bond pip (2R,3R)-3-OH-Pip-2-COOH pro->pip Substitution (introduces rigidity) b1 Amino Acid 1 b1->pip Peptide Bond b3 Amino Acid 3 pip->b3 Peptide Bond

Caption: Incorporation of a piperidine scaffold into a peptide.

Chiral Building Block for Complex Molecules

Beyond peptidomimetics, this compound is a versatile chiral building block for the synthesis of complex heterocyclic compounds and natural products.[4][9] Its multiple functional groups serve as handles for a wide array of chemical transformations, allowing for the construction of novel molecular scaffolds. Derivatives have been investigated for a range of potential biological activities, including:

  • Anticonvulsant and Anti-inflammatory Properties [3]

  • Antibacterial and Antimicrobial Activity [3]

  • Neuroprotective Effects [3]

The defined stereochemistry of the starting material is crucial, as it is transferred through the synthetic route to the final product, ensuring stereochemical purity, which is vital for selective interaction with biological targets.[3][10]

Synthesis and Stereochemical Control

The synthesis of this compound in an enantiomerically pure form is a key challenge. Several strategies have been developed, often relying on starting materials from the chiral pool or employing asymmetric synthesis techniques.

A common and effective approach starts from L-serine, a readily available chiral amino acid. The stereochemistry of serine is used to control the configuration of the final piperidine ring.[3] The general workflow involves building the carbon skeleton and then inducing cyclization.

G start L-Serine (Chiral Pool) step1 Functional Group Manipulation & Elongation start->step1 step2 Intramolecular Cyclization step1->step2 step3 Deprotection step2->step3 end (2R,3R)-3-hydroxypiperidine -2-carboxylic acid step3->end

Caption: Generalized synthetic workflow from L-Serine.

Throughout the synthesis, protecting groups are essential to mask the reactive amine, carboxylic acid, and hydroxyl functionalities, allowing for selective reactions on other parts of the molecule. Stereocontrol is often achieved using chiral auxiliaries or stereoselective reactions.[3]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound derivatives.

Protocol 1: Synthesis of N-Boc-(2R,3R)-3-(O-TBDMS)-piperidine-2-carboxylic acid Methyl Ester

This protocol describes a plausible multi-step synthesis of a protected form of the title compound, suitable for further use in peptide synthesis or other transformations. The causality behind this specific protection strategy is twofold: the Boc group on the nitrogen and the methyl ester on the carboxylic acid prevent unwanted polymerization during handling, while the TBDMS ether protects the hydroxyl group during subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium bicarbonate (NaHCO3)

  • Dioxane, Water

  • Methanolic HCl (or Thionyl chloride in Methanol)

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • N-Boc Protection:

    • Dissolve 1.0 eq of this compound in a 1:1 mixture of dioxane and water.

    • Add 2.5 eq of NaHCO3 and stir until dissolved.

    • Add 1.2 eq of (Boc)2O dissolved in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture to pH 2-3 with 1M HCl and extract with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield N-Boc-(2R,3R)-3-hydroxypiperidine-2-carboxylic acid. Self-validation: The product can be verified by LC-MS and NMR spectroscopy.

  • Methyl Ester Formation:

    • Dissolve the crude N-Boc protected acid from the previous step in anhydrous methanol.

    • Cool the solution to 0 °C and bubble dry HCl gas through it for 15 minutes (alternatively, add 1.5 eq of SOCl2 dropwise).

    • Reflux the mixture for 4 hours.

    • Remove the solvent under reduced pressure. The resulting crude methyl ester is used directly in the next step. Self-validation: TLC analysis should show the disappearance of the starting material and the formation of a new, less polar spot.

  • O-TBDMS Protection:

    • Dissolve the crude methyl ester in anhydrous DCM.

    • Add 1.5 eq of imidazole followed by 1.3 eq of TBDMSCl.

    • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with DCM (3x).

    • Wash the combined organic layers with saturated aq. NaHCO3 and brine, then dry over MgSO4.

    • Concentrate and purify the residue by silica gel column chromatography (e.g., using a gradient of EtOAc in Hexanes) to afford the final protected product. Self-validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of the protected amino acid analog to a resin-bound peptide chain using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-protected Rink Amide resin

  • N-Fmoc-(2R,3R)-3-(O-tBu)-piperidine-2-carboxylic acid (requires a different protection strategy compatible with Fmoc chemistry)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vial, pre-activate the protected piperidine amino acid (3.0 eq) by dissolving it in DMF with DIC (3.0 eq) and OxymaPure (3.0 eq). Allow to react for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. The causality for the longer coupling time is the steric hindrance of the cyclic amino acid.

  • Validation of Coupling:

    • Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted free amines using a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.

  • Continuation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the desired peptide sequence.

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its rigidified structure provides a reliable platform for designing potent and selective peptidomimetics with improved pharmacokinetic profiles. Furthermore, its utility as a chiral building block enables the exploration of novel chemical space, leading to the discovery of new bioactive compounds. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, the application of this and related constrained amino acids is set to expand, paving the way for the next generation of therapeutics.

References

  • Janecka, A., et al. (2008). Synthesis and biological activity of endomorphin-2 analogs incorporating piperidine-2-, 3- or 4-carboxylic acids instead of proline in position 2. Chemical Biology & Drug Design, 72(1), 91-94. Available from: [Link]

  • Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • PubChem. This compound. Available from: [Link]

  • PubChem. (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. Available from: [Link]

  • Chemspace. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Gentile, F., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 792653. Available from: [Link]

  • Savelyeva, T.I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6459. Available from: [Link]

  • Lee, Y.S., et al. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(16), 4966. Available from: [Link]

  • Lau, J.L., & Dunn, M.K. (2018). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 23(3), 654-660. Available from: [Link]

  • Rutkauskas, K., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(15), 4995. Available from: [Link]

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2530. Available from: [Link]

  • Ugwu, D.I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. Available from: [Link]

  • Comins, D.L., & Dehghani, A. (1999). 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. The Journal of Organic Chemistry, 64(13), 4914-4919. Available from: [Link]

Sources

Application Notes & Protocols for (2R,3R)-3-hydroxypiperidine-2-carboxylic Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Hydroxypiperidine-2-carboxylic Acid Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for targeting complex biological systems. Within this class, the (2R,3R)-3-hydroxypiperidine-2-carboxylic acid framework offers a particularly compelling starting point for drug design. The fixed cis relationship between the hydroxyl and carboxylic acid groups, combined with the inherent chirality, provides a rigidified and stereochemically rich platform for creating potent and selective modulators of biological targets.

This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of derivatives based on this scaffold, with a specific focus on their application in designing novel therapeutics for neurodegenerative diseases.[3][4] We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.

Part 1: Synthesis and Structural Elucidation

The successful generation and validation of novel chemical entities is the foundational step of any drug discovery program. The stereochemistry of the this compound core is critical for its biological activity, necessitating synthetic strategies that afford precise stereocontrol.[3]

Synthetic Strategy Overview

Several synthetic routes can be employed to produce the core scaffold and its derivatives. A common and effective approach involves the diastereoselective reductive cyclization of a linear precursor, often derived from a chiral amino acid pool starting material like serine.[2][3] This strategy leverages the pre-existing chirality of the starting material to control the stereochemical outcome of the final heterocyclic product.

G cluster_synthesis Generalized Synthetic Workflow A Chiral Precursor (e.g., L-Serine derivative) B Multi-step Linear Synthesis (Chain elongation, functional group manipulation) A->B C Key Cyclization Precursor B->C D Reductive Cyclization (e.g., Catalytic Hydrogenation) C->D Formation of piperidine ring E Core Scaffold ((2R,3R)-3-hydroxypiperidine- 2-carboxylic acid ester) D->E Stereocontrol established F Derivative Synthesis (Amide coupling, N-alkylation, etc.) E->F G Final Library of Derivatives F->G

Caption: Generalized workflow for synthesizing derivatives.

Protocol: Structural Characterization of a Novel Derivative

Confirming the identity, purity, and structure of each synthesized compound is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[5]

1.2.1 Sample Preparation for NMR and MS

  • NMR Sample: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • MS Sample: Prepare a stock solution of the compound at 1 mg/mL in a high-purity solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of ~10-100 µg/mL for analysis.

1.2.2 Data Acquisition and Analysis

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The analysis should focus on:

    • ¹H NMR: Confirming the presence of all expected protons, their integration values, and splitting patterns (J-couplings) which can help deduce the relative stereochemistry and conformation of the piperidine ring.[6]

    • ¹³C NMR: Confirming the number of unique carbon environments, which is crucial for verifying the overall structure.[7]

  • Mass Spectrometry (High-Resolution - HRMS): Utilize electrospray ionization (ESI) to obtain the exact mass of the molecule. The measured mass should be within 5 ppm of the calculated theoretical mass to confirm the elemental composition. Fragmentation patterns can provide additional structural confirmation.[8]

Technique Parameter Purpose
¹H NMR Chemical Shift (δ), Integration, J-couplingDetermines proton environment, relative proton count, and connectivity. Confirms stereochemistry.[6][9]
¹³C NMR Chemical Shift (δ)Confirms the number and type of carbon atoms in the molecule.[7]
HRMS (ESI) Exact Mass (m/z)Confirms the molecular formula and provides the molecular weight with high accuracy.[5][8]
Table 1: Key parameters for structural elucidation.

Part 2: Application in Neurodegenerative Disease

A primary application for this scaffold is the development of agents targeting neurodegenerative disorders. A key pathological process in many of these diseases is excitotoxicity, where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death.[10][11] This process is often mediated by the over-activation of N-methyl-D-aspartate (NMDA) receptors, which results in a massive influx of Ca²⁺ ions.[12] this compound derivatives can be designed as NMDA receptor antagonists, blocking this pathological cascade.[12]

G cluster_pathway Glutamate Excitotoxicity Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_influx Massive Ca²⁺ Influx NMDAR->Ca_influx Downstream Activation of Destructive Enzymes (Proteases, Lipases) Ca_influx->Downstream Mito Mitochondrial Dysfunction & Oxidative Stress Ca_influx->Mito Death Neuronal Cell Death Downstream->Death Mito->Death Inhibitor (2R,3R)-Derivative (Antagonist) Inhibitor->NMDAR Blocks

Caption: Intervention point for NMDA antagonists.

Part 3: Protocols for Biological Evaluation

A tiered approach to biological testing, moving from simple biochemical assays to more complex cell-based and in vivo models, is essential for efficiently identifying promising drug candidates.[10][11]

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE inhibitors are a primary class of drugs used to treat the symptoms of Alzheimer's disease.[4] Evaluating derivatives for off-target AChE activity or designing them as multi-target ligands requires a robust enzymatic assay. The Ellman method is a reliable and widely used colorimetric assay for this purpose.[13][14]

Materials:

  • Phosphate Buffer (e.g., 50 mM, pH 8.0)

  • Recombinant Human AChE

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Test compound and reference inhibitor (e.g., Donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution to each well.[13]

  • Add 20 µL of the AChE enzyme solution to all wells except the blank. Mix gently and pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.[13]

  • Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[13]

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[13]

Protocol: Cell-Based Neuroprotection Assay

Rationale: Cell-based assays provide a more physiologically relevant system to assess a compound's ability to protect neurons from a toxic insult, bridging the gap between enzyme activity and cellular efficacy.[15][16] Inducing oxidative stress with hydrogen peroxide (H₂O₂) in a neuronal cell line like SH-SY5Y is a common model.[17]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Hydrogen Peroxide (H₂O₂)

  • Test compounds

  • Calcein-AM and Propidium Iodide (PI) for live/dead staining

  • 96-well clear-bottom black plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test derivatives for 24 hours. Include a vehicle-only control.

  • Induce Oxidative Stress: Remove the compound-containing media. Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) in serum-free media for 4-6 hours.[17] A "no H₂O₂" control group must be included.

  • Viability Assessment:

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Add a solution containing both Calcein-AM (stains live cells green) and PI (stains dead cells red) to each well.[18]

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Quantification: Measure the fluorescence intensity for Calcein-AM (Ex/Em ~495/515 nm) and PI (Ex/Em ~535/617 nm) using a fluorescence plate reader or by imaging and cell counting.

Data Analysis:

  • Calculate the percentage of cell viability, often normalized to the "no H₂O₂" control (100% viability) and the "H₂O₂ only" control (0% protection).

  • Plot the percent protection against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that provides 50% of the maximum protective effect).

Compound ID Target AChE IC₅₀ (µM) Neuroprotection EC₅₀ (µM)
Lead-Cpd-01NMDA Receptor> 1005.2 ± 0.8
Derivative-ANMDA Receptor85.3 ± 4.12.1 ± 0.3
Derivative-BNMDA Receptor> 10015.7 ± 2.5
DonepezilAChE0.012 ± 0.00225.0 ± 3.0
Table 2: Example quantitative data summary for hypothetical derivatives.
Protocol Concept: In Vivo Evaluation in a Disease Model

Rationale: The ultimate test of a potential therapeutic is its efficacy and safety in a living organism. While extensive, a typical workflow involves using a transgenic animal model that recapitulates aspects of a human disease, such as the 5XFAD mouse model for Alzheimer's disease.[19]

Experimental Outline:

  • Animal Model: Use age-matched 5XFAD transgenic mice and wild-type littermates.[20]

  • Compound Administration: The lead candidate derivative is administered daily via a clinically relevant route, such as oral gavage, for a period of several weeks or months.[19][20]

  • Behavioral Testing: Cognitive function is assessed at baseline and at the end of the treatment period using tests like the Y-maze (to assess spatial working memory) or the Morris water maze.[19]

  • Terminal Analysis: At the end of the study, brain tissue is collected for histological and biochemical analysis, such as quantifying amyloid plaque burden, levels of neuroinflammation markers, and neuronal loss.[10]

Part 4: The Iterative Cycle of Drug Design

The data gathered from these biological assays are not an endpoint. They are critical inputs for the iterative process of lead optimization. Structure-Activity Relationship (SAR) studies use these results to understand how specific chemical modifications affect biological activity, guiding the synthesis of the next generation of more potent and selective compounds.[21][22] This cycle is often augmented by computational methods like 3D-Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.[23][24][25]

cluster_cycle Lead Optimization Cycle Design Design & Modeling (QSAR, Docking) Synthesize Chemical Synthesis Design->Synthesize Test Biological Testing (In Vitro & In Vivo Assays) Synthesize->Test Analyze SAR Analysis Test->Analyze Analyze->Design Informs next design

Caption: The iterative cycle of drug discovery.

Part 5: Advanced Structural Insights via X-ray Crystallography

Rationale: To definitively understand how a lead compound interacts with its target protein, X-ray crystallography is the gold standard.[26][27] Obtaining a high-resolution crystal structure of the protein-ligand complex reveals the precise binding mode, orientation, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[28][29] This information is invaluable for rational drug design, allowing for targeted modifications to improve binding affinity and selectivity.

Conceptual Protocol:

  • Protein Expression and Purification: The target protein (e.g., the ligand-binding domain of an NMDA receptor subunit) is overexpressed and purified to high homogeneity.

  • Crystallization: The purified protein is screened against various conditions to find those that produce well-ordered crystals.

  • Ligand Soaking or Co-crystallization: The derivative is introduced to the protein either by soaking it into existing crystals or by setting up crystallization trials with the protein and ligand already mixed together.[28][30]

  • X-ray Diffraction: The protein-ligand co-crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the protein and the bound ligand is built and refined.[27]

Conclusion

The this compound scaffold represents a highly promising and versatile platform for modern drug discovery. Its stereochemically defined and rigidified structure provides an excellent foundation for designing potent and selective ligands. By employing a systematic and iterative approach that combines rational synthesis, rigorous structural characterization, and a tiered biological evaluation strategy—from enzymatic assays to cell-based models of neuroprotection—researchers can effectively harness the potential of these derivatives to develop novel therapeutics for challenging conditions like neurodegenerative diseases.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. (n.d.). PubMed Central.
  • (2S,3R)-3-hydroxypiperidine-2-carboxylic acid - Smolecule. (n.d.). Smolecule.
  • Cell-based Assays - MD Biosciences. (n.d.). MD Biosciences.
  • La Spada, A. R. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 13(2), 103–111.
  • Cell death assays for neurodegenerative disease drug discovery - PMC. (n.d.). National Institutes of Health.
  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.). Springer Nature.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.). PubMed Central.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.).
  • A Comparative Guide to the In Vivo Validation of Neuroprotective Agents: Evaluating Peonidin 3-rutinoside Against Established Al. (n.d.). Benchchem.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.
  • Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). International Journal of Molecular Sciences, 25(19), 10475.
  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157.
  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2022). Molecules, 27(23), 8503.
  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Optica Publishing Group.
  • X-ray crystallography of protein-ligand interactions. (2005). Methods in Molecular Biology, 305, 155–166.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). Biomedicines, 11(11), 2933.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). Molecules, 28(17), 6331.
  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... (n.d.). ResearchGate.
  • NMDA-receptors functional assays for CNS diseases. (2019). Neuroservice.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • This compound. (n.d.). CymitQuimica.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry, 13(12), 1614–1620.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central.
  • Protein X-ray Crystallography and Protein-Ligand Interactions. (n.d.). ResearchGate.
  • Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease. (2023). International Journal of Molecular Sciences, 24(9), 7935.
  • ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. (2024). Frontiers in Pharmacology, 15, 1369324.
  • X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature.
  • (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride. (n.d.). Chemspace.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). PubMed Central.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2024). Molecules, 29(12), 2901.
  • Studying protein-ligand interactions using X-ray crystallography. (2012). Acta Crystallographica Section D: Biological Crystallography, 68(Pt 4), 360–367.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences, 9, 1111624.
  • Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid. (n.d.). ResearchGate.
  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
  • This compound. (n.d.). PubChem.
  • (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. (n.d.). PubChem.
  • 1903731-74-7|(2R,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride. (n.d.). BLDpharm.
  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2024). Bioorganic Chemistry, 142, 106916.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules, 27(20), 6984.
  • Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. (n.d.). ResearchGate.
  • Design, synthesis, 3D Pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as cytotoxic agents. (n.d.). ResearchGate.
  • Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. (2014). Bioorganic Chemistry, 57, 91–103.
  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC. (n.d.). PubMed Central.
  • Editorial: Natural products as drivers in drug development for neurodegenerative disorders, volume II. (2023). Frontiers in Pharmacology, 14, 1324706.
  • Synthesis, antihypertensive activity, and 3D-QSAR studies of some new p-hydroxybenzohydrazide derivatives. (2011). Archiv der Pharmazie, 344(2), 119–134.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and stereochemical purity. This guide provides answers to frequently asked questions and detailed troubleshooting workflows based on established chemical principles and field-proven insights.

This compound and its stereoisomers are valuable chiral building blocks in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Achieving high diastereoselectivity and enantioselectivity for the trans (2R,3R) isomer is a common synthetic challenge. This guide will focus on the most prevalent synthetic routes, particularly those involving the stereoselective reduction of pyridine precursors, and address the critical parameters that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to obtain this compound?

There are three main approaches to synthesizing this chiral piperidine derivative:

  • Asymmetric Synthesis from Achiral Precursors: This is often the most elegant approach. It typically involves the hydrogenation of a substituted pyridine precursor using a chiral catalyst or the diastereoselective reduction of a keto-ester intermediate where stereocontrol is induced by a chiral auxiliary or adjacent stereocenter.[2][3]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates (e.g., D-glucose), and converts them through a series of stereospecific reactions into the target molecule.[4]

  • Chiral Resolution of a Racemic Mixture: In this method, a racemic or diastereomeric mixture of 3-hydroxypiperidine-2-carboxylic acid is prepared and then separated. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent (e.g., D-pyroglutamic acid, cinchonidine), which can then be separated by crystallization.[5][6] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

G cluster_strategies Synthetic Strategies Start Pyridine Precursor or other Achiral Starting Material Asymmetric_Syn Asymmetric Synthesis (e.g., Catalytic Hydrogenation) Start->Asymmetric_Syn High Stereocontrol Racemic_Syn Non-Stereoselective Synthesis Start->Racemic_Syn Low Stereocontrol Target (2R,3R)-3-hydroxypiperidine- 2-carboxylic acid Asymmetric_Syn->Target Racemic_Mix Racemic/Diastereomeric Mixture Racemic_Syn->Racemic_Mix Resolution Chiral Resolution (e.g., Diastereomeric Salts) Racemic_Mix->Resolution Resolution->Target Max 50% Yield

Caption: Overview of primary synthetic routes.

Q2: Why is the choice of N-protecting group so critical for this synthesis?

The nitrogen atom of the piperidine ring is a nucleophilic and basic center that can interfere with many reactions.[7] An appropriate N-protecting group is essential for several reasons:

  • To Prevent Catalyst Poisoning: In catalytic hydrogenation, the nitrogen lone pair can strongly coordinate to the metal catalyst (e.g., Palladium, Rhodium), leading to deactivation. A protecting group, such as tert-butoxycarbonyl (Boc), withdraws electron density from the nitrogen, reducing its basicity and preventing this poisoning effect.[8]

  • To Influence Stereochemistry: The steric bulk of the protecting group can direct the approach of reagents, influencing the stereochemical outcome of reactions at adjacent positions. For N-Boc protected piperidines, the bulky Boc group can enforce a specific ring conformation, which is key for achieving high diastereoselectivity during reduction or other transformations.[9]

  • To Improve Solubility and Handling: Protected intermediates are often more soluble in common organic solvents and easier to handle and purify via chromatography compared to the free amines, which may be water-soluble salts.

  • To Enable Specific Reactions: Groups like Boc enable specific synthetic manipulations, such as directed α-lithiation for further functionalization.[9]

The Boc group is the most common choice due to its stability under a wide range of conditions and its straightforward removal with acid (e.g., trifluoroacetic acid).[10]

Q3: I am performing a catalytic hydrogenation of an N-Boc-3-hydroxypyridine-2-carboxylate precursor. Which catalyst is best?

The choice of catalyst is arguably the most critical factor for the successful hydrogenation of functionalized pyridines.[2] While many catalysts (Pd/C, PtO₂, Raney Nickel) can reduce the pyridine ring, they often require harsh conditions (high pressure, high temperature) that can lead to undesirable side reactions.[11]

Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are highly recommended. [2][12]

Causality: Rhodium catalysts exhibit high activity for pyridine ring saturation under mild conditions (e.g., room temperature to 40°C, <10 bar H₂).[2][11] Crucially, they show lower propensity for hydrogenolysis (cleavage) of C-O and C-N bonds compared to catalysts like Palladium. This minimizes the formation of byproducts from over-reduction, such as ring-opened amines or dehydroxylated products, thus preserving the integrity of your molecule and improving the yield.[11][13] Recent research has also highlighted iridium-based catalysts for their exceptional chemoselectivity in ionic hydrogenations.[8]

CatalystTypical ConditionsAdvantagesPotential Issues
Rh/C, Rh₂O₃ 1-10 bar H₂, 25-50°CHigh activity, excellent selectivity, mild conditions, minimizes over-reduction.[2][12]Higher cost compared to other metals.
PtO₂ (Adams' catalyst) 1-50 bar H₂, 25-80°CEffective for many reductions.Can require acidic conditions which may cleave acid-labile groups; risk of over-reduction.
Pd/C 10-100 bar H₂, 50-150°CWidely available, cost-effective.Prone to causing C-N and C-O hydrogenolysis (over-reduction); often requires harsher conditions.[11]
Raney Nickel 50-150 bar H₂, 100-200°CVery active, inexpensive.Requires very harsh conditions; low selectivity; pyrophoric nature poses safety risks.

Troubleshooting Guide: Key Synthetic Steps

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low or No Conversion During Catalytic Hydrogenation

You've set up your hydrogenation of the N-Boc-3-hydroxypyridine-2-carboxylate precursor, but after several hours, TLC or LC-MS analysis shows mostly starting material.

G Start Low/No Conversion in Hydrogenation Step Q_Catalyst Is the catalyst active? Start->Q_Catalyst Q_Purity Is the starting material pure? Q_Catalyst->Q_Purity Yes Sol_Catalyst_Old Use fresh catalyst. Test on a known substrate (e.g., styrene). Q_Catalyst->Sol_Catalyst_Old No (Old or improperly stored) Q_Conditions Are reaction conditions optimal? Q_Purity->Q_Conditions Yes Sol_Catalyst_Poison Repurify starting material. Ensure solvent is pure and degassed. Q_Purity->Sol_Catalyst_Poison No (Potential catalyst poisons like S, Cl) Sol_Conditions_H2 Purge system thoroughly with H₂. Check for leaks. Increase H₂ pressure. Q_Conditions->Sol_Conditions_H2 No (Insufficient H₂) Sol_Conditions_Mix Increase stirring rate to improve gas-liquid mass transfer. Q_Conditions->Sol_Conditions_Mix No (Poor mixing)

Caption: Decision tree for troubleshooting low hydrogenation conversion.

  • Probable Cause 1: Catalyst Inactivity. The catalyst may be old, have been improperly stored (exposed to air), or be from a poor-quality batch. Heterogeneous catalysts have a finite shelf life.

    • Solution: Always use fresh, high-quality catalyst. If in doubt, test the catalyst on a simple, reliable substrate like styrene to confirm its activity.

  • Probable Cause 2: Catalyst Poisoning. Your starting material or solvent may contain impurities that poison the catalyst. Common poisons include sulfur compounds, halides, and strong coordinating ligands.

    • Solution: Ensure your starting material is of high purity. Recrystallize or chromatograph it if necessary. Use high-purity, degassed solvents.

  • Probable Cause 3: Insufficient Hydrogen or Poor Mass Transfer. The reaction may be starved of hydrogen due to leaks in the system, inadequate purging, or poor mixing. Efficient contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst is essential.

    • Solution: Carefully check your hydrogenation apparatus for leaks. Ensure the system is thoroughly purged with hydrogen (or vacuum/inert gas cycles followed by hydrogen) to remove all air. Increase the stirring rate to create a vortex that efficiently disperses the catalyst and enhances gas-liquid contact.[11]

Problem 2: Poor Diastereoselectivity (Formation of undesired cis-isomer)

The hydrogenation has worked, but you have a mixture of the desired trans-(2R,3R) product and the undesired cis-(2S,3R) diastereomer, leading to a difficult purification and low yield.

  • Probable Cause 1: Thermodynamic vs. Kinetic Control. Hydrogenation of substituted pyridines often kinetically favors the formation of the cis isomer, where the hydrogen adds from the less sterically hindered face of the molecule as it adsorbs onto the catalyst surface.[9] The desired trans product is often the thermodynamically more stable isomer.

    • Solution A (Optimization): Modify the reaction conditions. Running the reaction at a slightly elevated temperature or for a longer duration might allow for some equilibration towards the more stable trans product, though this also increases the risk of side reactions. The choice of solvent can also influence selectivity; it is worth screening solvents like ethanol, acetic acid, or ethyl acetate.[14]

    • Solution B (Epimerization): If you consistently obtain the cis isomer as the major product, a more robust strategy is to perform a subsequent epimerization step. The C2 position is adjacent to the carboxyl group, making its proton acidic. Under basic conditions (e.g., using NaOMe in MeOH), this position can be deprotonated to form an enolate, which can then be re-protonated. This process allows the mixture to equilibrate to the thermodynamically more stable trans diastereomer, where the bulky substituents are in equatorial positions, thus relieving steric strain.[9][15]

Problem 3: Over-reduction and Side Product Formation

Your reaction yields the desired product, but also significant amounts of byproducts resulting from the loss of the hydroxyl group (dehydroxylation) or cleavage of the piperidine ring (hydrogenolysis).

  • Probable Cause: Catalyst and/or Conditions are too harsh. As discussed in FAQ Q3, catalysts like Palladium on Carbon (Pd/C) and harsh conditions (high H₂ pressure, high temperature) are known to promote hydrogenolysis of C-O and C-N bonds.[11]

    • Solution: Switch to a more selective catalyst, such as Rh/C or Rh₂O₃.[2] Reduce the reaction temperature and hydrogen pressure to the minimum required for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction of the product.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl N-Boc-3-hydroxy-1,2-dihydropyridine-2-carboxylate

This protocol is a representative example for the diastereoselective reduction step.

  • Reactor Setup: To a glass-lined autoclave or a suitable high-pressure reactor, add ethyl N-Boc-3-hydroxy-1,2-dihydropyridine-2-carboxylate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Rhodium on Carbon (5-10 mol% catalyst loading).

  • Solvent Addition: Add anhydrous, degassed ethanol (approx. 10-20 mL per gram of substrate).

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~5 bar) and venting, repeating this cycle three times. Then, purge with hydrogen gas (to ~5 bar) and vent, repeating this cycle three times to ensure complete removal of air.

  • Reaction: Pressurize the reactor to 5 bar with hydrogen gas. Begin vigorous stirring and heat the reaction to 40°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodically taking samples (if the reactor allows) for LC-MS or TLC analysis. The reaction is typically complete within 16-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis.
  • Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.
  • Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. DOI:10.1039/D3OB01860A.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Benchchem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Wikipedia. (n.d.). Protecting group.
  • PubMed. (n.d.). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. DOI: 10.1021/jo702749r.
  • Nature. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study.
  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
  • PMC - NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Peptide Synthesis. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • RSC Publishing - The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • ResearchGate. (2025). An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids.
  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • PMC - NIH. (n.d.). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid.
  • PMC - NIH. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ACS Publications. (2025). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine.

Sources

Overcoming challenges in the stereoselective synthesis of 3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Synthesis of 3-Hydroxypiperidine-2-carboxylic Acid

Welcome to the technical support center for the stereoselective synthesis of 3-hydroxypiperidine-2-carboxylic acid and its derivatives. This valuable chiral building block is a key structural motif in numerous natural products and pharmaceutical agents, including anticonvulsant and antithrombotic drugs.[1] Its synthesis, however, presents significant stereochemical challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities.

Here, we provide in-depth, field-tested insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent and critical problems encountered during the synthesis.

Q1: My reaction shows low diastereoselectivity. How can I improve the formation of the desired cis or trans isomer?

A1: Low diastereoselectivity is a common hurdle and is fundamentally tied to the method of ring formation or functionalization. The relative stereochemistry between the C2-carboxyl and C3-hydroxyl groups is often established during a reduction or cyclization step.

Causality & Strategy:

  • For Hydrogenation of Pyridine Precursors: The choice of catalyst and reaction conditions is paramount. Platinum-based catalysts like PtO₂ (Adams' catalyst) often favor the formation of cis isomers through syn-addition of hydrogen from the less hindered face of the molecule adsorbed onto the catalyst surface.[2]

    • Troubleshooting Action: If you are observing a mixture of diastereomers, consider the following:

      • Catalyst Screening: If using Palladium (Pd/C), switch to Platinum (PtO₂) or Rhodium (Rh/C, Rh₂O₃). Rhodium catalysts can sometimes offer different selectivity profiles.[3][4][5]

      • Solvent and Additive Effects: The solvent can influence the conformation of the substrate on the catalyst surface. Acetic acid is a common solvent for these hydrogenations and can protonate the nitrogen, affecting stereochemical outcomes.

      • Pressure and Temperature: Increasing hydrogen pressure (e.g., from 30 to 80 bar) can sometimes enhance the formation of the cis isomer.[3] However, overly harsh conditions can lead to loss of selectivity or over-reduction.[3]

  • For Reductive Amination/Cyclization: In strategies involving the cyclization of a linear precursor, the stereoselectivity is governed by the transition state of the ring-closing step.

    • Troubleshooting Action:

      • Bulky Reagents: Employing bulky reducing agents (e.g., L-Selectride® vs. NaBH₄) can provide higher diastereoselectivity by favoring hydride attack from the less sterically encumbered face.

      • Chelation Control: If your precursor contains a nearby chiral center or a functional group capable of chelation (e.g., an ester or another hydroxyl group), this can be exploited. Using a Lewis acid additive can create a rigid, cyclic transition state that directs the approach of the nucleophile or hydride.

  • For Enzymatic Reductions: Biocatalytic methods, such as the use of ketoreductases (KREDs), often provide exquisite stereoselectivity.[6][7]

    • Troubleshooting Action: If selectivity is low, it may be due to an inappropriate enzyme or suboptimal reaction conditions.

      • Enzyme Screening: Test a panel of different KREDs. Many commercially available kits offer a wide variety of enzymes with different substrate specificities and stereochemical preferences.

      • Cofactor Regeneration: Ensure your cofactor regeneration system (e.g., using glucose dehydrogenase and NADP+) is efficient.[6][8] A drop in cofactor concentration can stall the reaction or lead to side reactions.

      • pH and Temperature Optimization: Enzyme activity and selectivity are highly dependent on pH and temperature. Perform small-scale optimization experiments to find the ideal conditions for your specific enzyme and substrate.[7]

Troubleshooting Workflow for Low Diastereoselectivity

G cluster_method Identify Stereochemistry-Determining Step cluster_hydro Hydrogenation Troubleshooting cluster_cyclo Cyclization Troubleshooting cluster_enzyme Enzymatic Troubleshooting start Low Diastereoselectivity Observed hydrogenation Catalytic Hydrogenation start->hydrogenation cyclization Reductive Cyclization start->cyclization enzymatic Enzymatic Reduction start->enzymatic cat_screen Screen Catalysts (PtO₂, Rh/C) hydrogenation->cat_screen reagent Use Bulky Reagents (e.g., L-Selectride®) cyclization->reagent enzyme_screen Screen KRED Panel enzymatic->enzyme_screen pressure Optimize H₂ Pressure (e.g., 30-80 bar) cat_screen->pressure solvent Change Solvent (e.g., Acetic Acid) pressure->solvent lewis Add Lewis Acid (Chelation Control) reagent->lewis cofactor Verify Cofactor Regeneration enzyme_screen->cofactor ph_temp Optimize pH & Temp cofactor->ph_temp

Caption: Decision tree for troubleshooting low diastereoselectivity.

Q2: I am struggling with protecting group strategy. Which groups are best for the amine and carboxylic acid, and why am I seeing side reactions during deprotection?

A2: Protecting group selection is critical and must be orthogonal, meaning one group can be removed without affecting the other. The stability of the piperidine ring and the presence of the hydroxyl group dictate the best choices.

Causality & Strategy:

  • Amine Protection: The most common and effective protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group.

    • Why it works: The Boc group is stable to a wide range of non-acidic conditions (e.g., hydrogenation, basic hydrolysis of esters) but is easily removed with mild acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.[9] This orthogonality is key. The bulky Boc group can also influence the conformation of the piperidine ring, which can be leveraged to direct stereochemistry in subsequent reactions.[2]

    • Common Pitfalls: Avoid using base-labile groups like Fmoc if you plan to use basic conditions to hydrolyze an ester protecting group on the carboxylic acid.[10]

  • Carboxylic Acid Protection: Simple alkyl esters (methyl or ethyl) are frequently used.

    • Why it works: They are readily formed and are stable to the mildly acidic conditions used for Boc deprotection and the neutral conditions of many catalytic hydrogenations. They are typically removed by saponification (base-catalyzed hydrolysis, e.g., with LiOH or NaOH).

    • Common Pitfalls & Troubleshooting:

      • Epimerization: The major risk during base-catalyzed hydrolysis of the ester is epimerization at the C2 position . The acidic α-proton can be abstracted under basic conditions, leading to a loss of stereochemical integrity.

      • Troubleshooting Action: To avoid epimerization, use milder hydrolysis conditions (e.g., LiOH in THF/H₂O at 0°C to room temperature) and carefully monitor the reaction to avoid prolonged exposure to the base.[11] Alternatively, consider a protecting group that can be removed under non-basic conditions, such as a benzyl ester (Bn) , which can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), often at the same time as another synthetic step.[9]

  • Hydroxyl Protection: In many synthetic routes, the hydroxyl group does not require protection. However, if you are performing reactions with highly reactive organometallics or strong bases, protection may be necessary.

    • Recommended Group: A tert-butyldimethylsilyl (TBS) ether is a good choice. It is stable to a wide range of conditions but can be selectively removed with a fluoride source like tetrabutylammonium fluoride (TBAF) without affecting Boc or simple ester groups.

Protecting Group Orthogonality Matrix

Protecting GroupAmine (Boc)Carboxyl (Methyl Ester)Carboxyl (Benzyl Ester)Hydroxyl (TBS)
Deprotection Reagent
TFA or HCl (Acid) CLEAVED StableStableStable
LiOH or NaOH (Base) StableCLEAVED CLEAVED Stable
H₂, Pd/C (Hydrogenolysis) StableStableCLEAVED Stable
TBAF (Fluoride) StableStableStableCLEAVED

Detailed Experimental Protocol: Asymmetric Synthesis via Enzymatic Reduction

This protocol outlines a reliable method for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a common precursor, using a ketoreductase. This approach is favored for its high enantioselectivity and environmentally friendly conditions.[6][7]

Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone with high conversion and enantiomeric excess (>99%).

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺

  • D-Glucose

  • Phosphate Buffer (e.g., 100 mM, pH 6.5)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a 100 mM phosphate buffer solution (pH 6.5).

    • Add D-glucose (e.g., 1.2-1.5 equivalents relative to the substrate) to the buffer and stir until dissolved. This serves as the sacrificial substrate for cofactor regeneration.

    • Add the cofactor, NADP⁺, to a final concentration of approximately 0.2 g/L.[6]

    • Add the ketoreductase and glucose dehydrogenase enzymes. These can be in the form of cell-free extracts or purified enzymes. The optimal ratio of KRED to GDH should be determined empirically, but a 1:1 activity ratio is a good starting point.

  • Substrate Addition:

    • Add N-Boc-3-piperidone to the reaction mixture. The substrate concentration can be high (e.g., up to 100 g/L), but for initial trials, a lower concentration (10-20 g/L) is recommended.[6]

  • Reaction Execution:

    • Maintain the reaction temperature at an optimal level for the chosen enzymes, typically between 30-40°C.[7]

    • Maintain the pH at 6.5 throughout the reaction. The oxidation of glucose to gluconic acid will cause the pH to drop, so it must be controlled by the automated or manual addition of a base (e.g., 2 M NaOH).

    • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine the conversion of the ketone.

  • Workup and Extraction:

    • Once the reaction has reached completion (typically >99% conversion, often within 12-24 hours), terminate the reaction.

    • Extract the product from the aqueous reaction mixture using an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • The crude (S)-N-Boc-3-hydroxypiperidine is often of high purity. If necessary, it can be further purified by silica gel column chromatography.

    • Confirm the structure and purity by ¹H NMR and ¹³C NMR.

    • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Frequently Asked Questions (FAQs)

Q3: What are the best analytical methods for determining the stereochemical purity (% ee and dr) of my final product?

A3: Accurate determination of stereochemical purity is essential. The primary techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (% ee).[12] You will need a chiral stationary phase (CSP) column. The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For Diastereomeric Ratio (dr): Standard ¹H NMR is often sufficient to determine the ratio of diastereomers, as the different spatial arrangements of atoms usually result in distinct chemical shifts for at least some protons.

    • For Enantiomeric Excess (% ee): To determine % ee by NMR, you must first convert the enantiomers into diastereomers by reacting your sample with a chiral derivatizing agent (e.g., Mosher's acid chloride). The resulting diastereomers will have distinct signals in the NMR spectrum (often ¹⁹F or ¹H NMR), and the integration of these signals gives the enantiomeric ratio.

  • Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used to separate and quantify enantiomers, particularly after derivatization to increase volatility.[12]

Q4: Are there non-enzymatic catalytic asymmetric methods to synthesize this molecule?

A4: Yes, while enzymatic methods are powerful, several small-molecule and transition-metal-catalyzed approaches exist. These often involve the asymmetric functionalization of a pyridine or dihydropyridine precursor. For example, recent advances have shown that rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridine derivatives can produce highly enantioenriched 3-substituted piperidines.[13][14] These methods offer an alternative synthetic route with broad functional group tolerance and are a subject of ongoing research.[15]

Q5: My yield is low due to purification difficulties. How can I improve the separation of the product from starting materials or byproducts?

A5: Purification challenges often arise from the polar nature of the molecule, which contains hydroxyl, amine, and carboxylic acid functionalities.

  • Chromatography Optimization: If using silica gel chromatography, the polarity can cause streaking and poor separation. Try using a more polar mobile phase system (e.g., DCM/MeOH with a small amount of NH₄OH to prevent protonation and tailing on the silica). Reverse-phase chromatography (C18) may also be an effective alternative.

  • Crystallization: If your product is a solid, diastereomeric resolution by crystallization with a chiral resolving agent (like L-camphorsulfonic acid or D-pyroglutamic acid) can be a highly effective method for both purification and separation of stereoisomers.[4][5][7]

  • Salt Formation: To separate a basic piperidine product from neutral byproducts, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with dilute acid (e.g., 1 M HCl) to extract the amine into the aqueous phase, wash the organic layer to remove impurities, and then basify the aqueous layer and re-extract your product.

References

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Facile Quantification of Enantiomeric Excess and Concentration with Indicator-Displacement Assays: An Example in the Analyses of α-Hydroxyacids. Journal of the American Chemical Society. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
  • Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted N-benzyl/Boc pipecolinates. Royal Society of Chemistry. [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. PubMed. [Link]

  • A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. xingweili.com. [Link]

  • Carboxyl protecting groups. GCW Gandhi Nagar Jammu. [Link]

Sources

Technical Support Center: Synthesis of (2R,3R)-3-Hydroxypiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this stereochemically rich molecule. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Section 1: Troubleshooting Guide - Common Side Reactions

This section addresses specific issues that may arise during your synthesis, presented in a question-and-answer format.

Q1: My final product is contaminated with a diastereomeric impurity. How can I identify and prevent the formation of the (2R,3S)-syn or (2S,3R)-anti diastereomers?

A1: Uncontrolled stereoselectivity during the reduction of a 3-keto precursor is the most common cause of diastereomeric impurities. The relative stereochemistry between the C2 carboxylate and the C3 hydroxyl group is typically established by the diastereoselective reduction of an N-protected-3-oxopiperidine-2-carboxylate intermediate. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the ketone.

Root Cause Analysis:

The formation of the undesired diastereomer stems from a lack of control over the transition state geometry during the reduction. This can be broadly categorized into two pathways:

  • Chelation-Controlled Reduction: In the presence of a chelating metal ion (e.g., Zn²⁺, Mg²⁺) and a suitable N-protecting group, the substrate can form a rigid six-membered ring intermediate. Hydride delivery then occurs from the less sterically hindered face, typically leading to the syn-diastereomer.

  • Non-Chelation (Felkin-Anh) Controlled Reduction: In the absence of chelation, the conformation of the piperidine ring and the steric bulk of the substituents will direct the hydride attack according to the Felkin-Anh model. Bulky reducing agents will approach from the face opposite the largest substituent at C2, which is often the carboxylate group, leading to the desired anti-diastereomer.

Troubleshooting Workflow: Diastereomeric Impurities

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Pathways cluster_3 Verification Problem Diastereomeric impurity detected (e.g., by NMR, Chiral HPLC) Cause Poor stereocontrol during reduction of 3-keto precursor Problem->Cause Reagent Select appropriate reducing agent and conditions Cause->Reagent Chelation Chelation-Controlled Reduction (favors syn isomer) Verify Confirm stereochemistry (NOE, X-ray crystallography) Chelation->Verify NonChelation Non-Chelation Controlled Reduction (favors anti isomer) NonChelation->Verify Reagent->Chelation  If syn is major Reagent->NonChelation  If anti is desired

Caption: Troubleshooting workflow for diastereomeric impurity issues.

Preventative Measures & Protocols:

To favor the desired (2R,3R)-anti diastereomer, employ a bulky, non-chelating reducing agent at low temperatures.

Objective Reducing Agent Typical Conditions Expected Outcome
Maximize anti isomer L-Selectride®, K-Selectride®THF, -78 °CHigh diastereoselectivity for the anti product.
Maximize syn isomer NaBH₄ with ZnCl₂EtOH or THF, 0 °C to RTChelation control favors the syn product.
Moderate anti selectivity NaBH₄MeOH, 0 °CLower selectivity, often a mixture of diastereomers.

Experimental Protocol: Diastereoselective Reduction to (2R,3R) isomer

  • Dissolve the N-Boc-3-oxopiperidine-2-carboxylate precursor in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Q2: I'm observing a loss of optical purity at the C2 position. What causes this epimerization and how can I minimize it?

A2: Epimerization at the C2 position is a common side reaction, particularly when the carboxylic acid is activated or subjected to basic conditions. [1] The α-proton at C2 is acidic and can be abstracted, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in racemization.

Root Cause Analysis:

This issue is most prevalent during two key transformations:

  • Carboxylic Acid Activation: When converting the carboxylic acid to an activated species (e.g., acid chloride, active ester) for subsequent reactions like amidation or esterification, the process often involves a base. The combination of an activated carbonyl and a base significantly increases the acidity of the α-proton.[2][3][4]

  • Saponification: Hydrolysis of a C2 ester to the carboxylic acid using strong basic conditions (e.g., NaOH or KOH in MeOH/H₂O) at elevated temperatures can lead to epimerization.

Preventative Measures:

  • During Coupling Reactions:

    • Use coupling reagents known to suppress racemization, such as those that incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

    • Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) in stoichiometric amounts rather than in excess.

    • Maintain low reaction temperatures (-15 °C to 0 °C) during the activation and coupling steps.

    • Minimize the "pre-activation" time, where the carboxylic acid is mixed with the coupling agent and base before the nucleophile is added.[2]

Coupling Reagent Base Epimerization Risk Comments
HATU / HBTUDIEA or 2,4,6-CollidineLow to ModerateHighly efficient but risk increases with extended reaction times.
EDC / HOBt or OxymaNMM or DIEALowClassic combination with good suppression of racemization.[5]
SOCl₂ or (COCl)₂None (forms acid chloride)HighHighly reactive; often leads to significant epimerization.
  • During Saponification:

    • Use milder conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at 0 °C to room temperature.

    • Carefully monitor the reaction and quench as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Q3: During workup or purification, I isolate a significant amount of a less polar byproduct. Could this be a lactone?

A3: Yes, intramolecular cyclization between the C3-hydroxyl group and the C2-carboxylic acid to form a bicyclic δ-lactone is a highly probable side reaction. This is an intramolecular esterification, which can be catalyzed by either acid or base, or can even occur thermally.[6] The resulting lactone is more rigid and less polar than the parent hydroxy acid, causing it to have a different Rƒ value on TLC and a shorter retention time on reverse-phase HPLC.

Root Cause Analysis:

  • Acidic Conditions: During deprotection steps (e.g., removal of an N-Boc group with TFA or HCl) or acidic workups, protonation of the carboxylic acid's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by the C3-hydroxyl group.

  • Thermal Stress: Heating the unprotected hydroxy acid, for example during solvent removal under high vacuum or during purification by distillation, can provide enough energy to drive the cyclization, especially if trace acid or base is present.

  • Activation for Coupling: If the carboxylic acid is activated (e.g., with EDC) and the intended external nucleophile is slow to react, the internal C3-hydroxyl group can act as a competing nucleophile.

Lactonization Equilibrium

G HydroxyAcid (2R,3R)-3-Hydroxypiperidine- 2-Carboxylic Acid Lactone Bicyclic δ-Lactone (Side Product) HydroxyAcid->Lactone [H⁺] or Δ (Lactonization) Lactone->HydroxyAcid H₂O / OH⁻ (Hydrolysis)

Caption: Reversible formation of the bicyclic lactone side product.

Troubleshooting and Remediation:

  • Prevention:

    • Avoid high temperatures when concentrating solutions of the unprotected hydroxy acid.

    • After acidic deprotection steps, ensure the reaction is thoroughly neutralized and washed before solvent removal.

    • When performing coupling reactions at the C2-carboxyl group, ensure the C3-hydroxyl is protected (e.g., as a silyl ether or benzyl ether).

  • Remediation:

    • The lactone can often be hydrolyzed back to the desired hydroxy acid. Treat the isolated lactone with a mild base like LiOH in THF/H₂O at room temperature, followed by careful acidification with a buffered solution (e.g., citric acid) to pH ~5-6 before extraction.

Q4: I'm having trouble with my protecting groups. What are common side reactions during deprotection of a fully protected precursor?

A4: Protecting group manipulations are a major source of side reactions, especially in a molecule with multiple functional groups like this compound. The key is to choose an orthogonal protecting group strategy where each group can be removed without affecting the others. However, even with a well-planned strategy, issues can arise.

Common Protecting Group Scenarios and Pitfalls:

Protecting Group Functionality Deprotection Reagent Potential Side Reaction & Troubleshooting
Boc (t-Butoxycarbonyl)Amine (N1)TFA, HCl in DioxaneAlkylation: The released tert-butyl cation is an electrophile that can alkylate sensitive residues. Solution: Use scavengers like triisopropylsilane (TIS) or water in the TFA deprotection cocktail.[5] Incomplete Deprotection: The Boc group can be surprisingly stable on some heterocyclic systems.[7] Solution: Increase reaction time or TFA concentration, but monitor for other side reactions.
Cbz (Benzyloxycarbonyl)Amine (N1)H₂, Pd/CIncomplete Reaction: The catalyst can be poisoned. Solution: Use a fresh, high-quality catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds).
Bn (Benzyl)Carboxylic Acid (C2) or Hydroxyl (C3)H₂, Pd/CSee Cbz group issues. Can be difficult to remove from the hydroxyl group.
tBu (tert-Butyl)Carboxylic Acid (C2)TFA, HClSee Boc group issues regarding carbocation formation.
TBDMS/TIPS (Silyl Ethers)Hydroxyl (C3)TBAF, HF-PyridineMigration: Silyl groups can migrate between hydroxyl and carboxyl groups under certain conditions. Solution: Keep conditions anhydrous and neutral or mildly acidic during workup.

Section 2: Frequently Asked Questions (FAQs)

  • FAQ 1: Which protecting group strategy is recommended for the synthesis of this compound? A popular and robust strategy is N-Boc, O-TBDMS, and a methyl or ethyl ester for the carboxylic acid. This allows for selective saponification of the ester under mild basic conditions (LiOH), followed by removal of the N-Boc and O-TBDMS groups under acidic (TFA) and fluoride (TBAF) conditions, respectively. The order of deprotection can be tailored to the synthetic plan.

  • FAQ 2: What are the best analytical techniques to distinguish between the different diastereomers? High-field ¹H NMR spectroscopy is very powerful. The coupling constants between the protons at C2 and C3 (J₂,₃) are typically different for syn and anti diastereomers due to their different dihedral angles. Nuclear Overhauser Effect (NOE) experiments can also establish spatial proximity between protons to confirm the relative stereochemistry. For absolute confirmation and separation, chiral HPLC is the method of choice.

  • FAQ 3: Are there any enzymatic or biocatalytic methods that can avoid these side reactions? Yes, biocatalysis is an excellent alternative for stereoselective synthesis. For instance, specific hydroxylases can introduce the hydroxyl group with high diastereoselectivity, and enzymatic resolutions can be used to separate racemic mixtures. These methods operate under mild pH and temperature conditions, which inherently avoids many of the side reactions like epimerization and lactonization.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • (2023). Epimerisation in Peptide Synthesis.
  • Bennett, C. S., & Wong, C. H. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.
  • Bennett, C. S., & Wong, C. H. (2007). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC.
  • (2023).
  • Everyday OChem. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube.
  • Nishiyama, Y., & Izumi, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (n.d.).
  • Markó, I. E., & Schevenels, F. (2013). Direct Conversion of β-Hydroxyketones to Cyclic Disiloxanes.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Keck, G. E., Wager, C. A., Sell, T., & Wager, T. T. (1999). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry.
  • Philp, R. P., & Robertson, A. V. (1968). Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines.
  • Chen, K., & Arnold, F. H. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes.
  • TutorChase. (n.d.).
  • de Koning, H., & Speckamp, W. N. (1992). Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Tetrahedron.
  • Wikipedia. (n.d.). Pipecolic acid.
  • Gładkowski, W., et al. (2019). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI.
  • Organic Chemistry Portal. (n.d.). Lactone synthesis.
  • Zeier, J. (2013). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. PMC.
  • Panzier, S., et al. (2019). Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: Pathway to a structural motif derived from lactic acid and amino acid analogs?.
  • Córdova, A., & Janda, K. D. (2006). Pipecolic acid-catalyzed direct asymmetric mannich reactions. PubMed.
  • Stoltz, B. M., & Enquist, J. A. (2011). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3). Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • Kumar, A., & Engel, R. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
  • García-Calvo, O., et al. (2017). Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters. RSC Publishing.
  • Singh, A., & Kumar, S. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Kumar, A., & Engel, R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • O'Brien, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.
  • Gu, Z., & Seebach, D. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed.

Sources

Technical Support Center: Chiral Separation of 3-Hydroxypiperidine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-hydroxypiperidine-2-carboxylic acid and its isomers. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving these challenging chiral compounds. As a cyclic amino acid, this molecule possesses unique chemical properties—zwitterionic character, polarity, and multiple stereocenters—that demand a nuanced and systematic approach to achieve robust and reproducible separations.

This resource is structured as a series of troubleshooting questions and in-depth answers. We will move beyond generic advice to explain the underlying scientific principles, helping you not only solve immediate problems but also build a foundational understanding for future method development.

Section 1: Troubleshooting Poor or No Resolution (Rs < 1.5)

Achieving baseline resolution is the primary goal of any chiral separation. If you are struggling with co-eluting or poorly resolved peaks, this section will guide you through the most critical factors.

Q1: I'm not seeing any separation between my enantiomers. Where do I start?

A1: The most likely cause is a mismatch between your analyte and the Chiral Stationary Phase (CSP). The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[1] These interactions, which include hydrogen bonding, π-π interactions, and steric hindrance, are highly specific.[2][3]

3-Hydroxypiperidine-2-carboxylic acid is a polar, zwitterionic compound. This structure suggests that polysaccharide-based CSPs are an excellent starting point due to their proven versatility and multiple interaction sites.[1][4][5]

Protocol: Initial Column and Mobile Phase Screening

  • Select a Range of Polysaccharide CSPs: Begin with a screening approach using columns with different chiral selectors.[1][6] A recommended starting set includes:

    • An amylose-based CSP (e.g., CHIRALPAK® IA, IB, IC series).[7]

    • A cellulose-based CSP (e.g., CHIRALCEL® OD, OJ series).[8] The helical structure of amylose derivatives often creates "chiral pockets" that are effective for complex analytes.[1][4]

  • Screen Across Different Modes: Test your selected columns in Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes. Polysaccharide CSPs can exhibit dramatically different selectivity in each mode.[9]

  • Start with Simple Mobile Phases:

    • NP: n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)

    • PO: 100% Methanol or 100% Acetonitrile

    • RP: Acetonitrile / Water with a buffer (e.g., Ammonium Bicarbonate for MS compatibility).[10]

  • Incorporate Additives: For this zwitterionic analyte, additives are crucial. Add 0.1% of an acidic modifier (e.g., Trifluoroacetic Acid, TFA) and a basic modifier (e.g., Diethylamine, DEA) to your initial screening mobile phases.[6][11] This will improve peak shape and can significantly influence selectivity.

The following diagram illustrates a logical workflow for this initial screening process.

G start Start: No Enantiomeric Separation csp_screen Screen Polysaccharide CSPs (Amylose & Cellulose based) start->csp_screen mode_screen Test in Multiple Modes (NP, PO, RP) csp_screen->mode_screen np_path Normal Phase (Hexane/IPA) mode_screen->np_path po_path Polar Organic (MeOH or ACN) mode_screen->po_path rp_path Reversed-Phase (ACN/Water + Buffer) mode_screen->rp_path additives Incorporate Additives (0.1% TFA and 0.1% DEA) np_path->additives po_path->additives rp_path->additives optimize Identify Promising Condition & Proceed to Optimization additives->optimize

Caption: Initial method development workflow for chiral separation.

Q2: I have partial resolution, but it's not baseline (Rs < 1.5). How can I improve it?

A2: Partial resolution is a great starting point. Optimization of the mobile phase composition is the next logical step. The goal is to fine-tune the interactions between your analyte and the CSP to enhance the stability difference between the two diastereomeric complexes.

For 3-hydroxypiperidine-2-carboxylic acid, controlling the ionization state is paramount. This is achieved by using acidic and basic additives.[11]

  • Acidic Additives (e.g., TFA, Formic Acid): These protonate the basic piperidine nitrogen. This can reduce strong, non-specific ionic interactions with residual silanols on the silica support, often improving peak shape and sometimes enhancing chiral recognition.[12]

  • Basic Additives (e.g., DEA, Ethanolamine): These deprotonate the carboxylic acid group. This can be beneficial if the primary chiral interactions occur with the neutral or positively charged parts of the molecule.

Data Presentation: Effect of Mobile Phase Additives on Resolution

The following table demonstrates a hypothetical optimization study on a CHIRALPAK® IC-3 column, a common choice for similar compounds.[13][14]

Mobile Phase (Hexane:IPA, 95:5 v/v)Additive (0.2%)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)Observations
No AdditiveNone10.210.50.6Poor peak shape, significant tailing.
With Acidic Additive TFA 9.5 10.1 1.8 Good resolution, symmetrical peaks. [13]
With Basic AdditiveDEA12.112.30.4Long retention, poor resolution.

Protocol: Additive and Solvent Optimization

  • Identify the Best Additive Type: Based on your screening, determine if an acidic or basic additive provides better results.

  • Optimize Additive Concentration: Titrate the concentration of the chosen additive, typically between 0.05% and 0.5%.[11] Higher concentrations can sometimes suppress interactions too much, leading to a loss of retention and resolution.

  • Adjust Organic Modifier Ratio: Systematically vary the ratio of your alcohol modifier (e.g., IPA or ethanol) in the normal phase. Reducing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks. Try adjusting in 2-5% increments (e.g., from 90:10 Hexane:IPA to 95:5).

  • Consider Temperature: Lowering the column temperature can sometimes increase the stability of the transient diastereomeric complexes, leading to better resolution. Try reducing the temperature from ambient to 15-20°C. Conversely, increasing temperature can improve peak efficiency, so testing a higher temperature (e.g., 40°C) is also worthwhile.[15]

Section 2: Troubleshooting Poor Peak Shape

Peak tailing is a common and frustrating issue, especially with polar, ionizable compounds like 3-hydroxypiperidine-2-carboxylic acid. It compromises resolution and quantification accuracy.

Q3: My peaks are tailing significantly. What is the cause and how do I fix it?

A3: Peak tailing for a basic compound like this is most often caused by secondary ionic interactions between the protonated piperidine nitrogen and acidic, deprotonated silanol groups on the surface of the silica gel support.[12] These strong, undesirable interactions delay a portion of the analyte molecules as they pass through the column, resulting in a skewed peak.

The solution is to suppress these secondary interactions using mobile phase additives.

G cluster_0 Without Additive cluster_1 With Basic Additive (e.g., DEA) Silanol Si-O⁻ (Active Site) Analyte Analyte-NH₂⁺ Analyte->Silanol Strong Secondary Interaction (Tailing) Silanol_B Si-O⁻ Analyte_B Analyte-NH₂⁺ (Passes Freely) DEA DEA-H⁺ DEA->Silanol_B Masks Active Site

Caption: Mechanism of peak tailing suppression by a basic additive.

Protocol: Eliminating Peak Tailing

  • Confirm the Cause: If tailing affects only your basic analyte peaks, secondary interactions are the likely cause.

  • Add a Competing Base: Introduce a basic additive like Diethylamine (DEA) or Triethylamine (TEA) into the mobile phase at a concentration of 0.1-0.2%. These additives act as "silanol masking agents."[16] They are stronger bases than the analyte and will preferentially interact with the active silanol sites, preventing the analyte from being retained non-specifically.

  • Use an Acidic Additive (Alternative Strategy): Alternatively, adding an acidic modifier like TFA can also work. By lowering the mobile phase pH, you protonate the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[12]

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you are experiencing mass overload.[12]

  • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase whenever possible.[17] Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.

Section 3: Troubleshooting Irreproducible Results

In drug development and quality control, reproducibility is non-negotiable. Drifting retention times or fluctuating resolution can invalidate an entire batch of analyses.

Q4: My retention times are shifting from one run to the next. What's wrong?

A4: Unstable retention times are typically caused by two main factors: insufficient column equilibration or changes in the mobile phase composition.[18] Chiral stationary phases, particularly in normal phase mode, can require extended equilibration times to ensure the surface is fully conditioned by the mobile phase and its additives.

Protocol: Ensuring Method Robustness

  • Implement a Rigorous Equilibration Procedure:

    • Before the first injection of the day, flush the column with at least 10-20 column volumes of the mobile phase.[19] For a standard 250 x 4.6 mm column, this equates to approximately 25-50 mL.

    • Monitor the detector baseline and system backpressure. Only begin your analysis once both have been stable for at least 15 minutes.[20]

    • Be aware that additives can have a "memory effect."[16] If you switch between methods using different additives (e.g., from acidic to basic), a much more extensive flushing and equilibration protocol is required. It may even be necessary to dedicate a column to a specific method.

  • Verify Mobile Phase Preparation:

    • Always prepare mobile phases fresh daily. Pre-mixed mobile phases, especially those with volatile components like hexane or DEA, can change composition due to evaporation.[18]

    • Use a precise graduated cylinder or volumetric flasks for measuring solvents. Small variations in the percentage of the alcohol modifier can cause significant shifts in retention time.

    • If using buffered mobile phases in RP mode, ensure the pH is measured and adjusted accurately every time.[17]

  • Check System for Leaks: A small leak anywhere in the HPLC system can cause pressure fluctuations and lead to unstable flow rates, directly impacting retention times.

Q5: My column performance seems to be degrading over time. How can I restore it and extend its life?

A5: Column degradation, manifesting as a loss of resolution, peak splitting, or increased backpressure, is often due to contamination or harsh operating conditions.[21][22] Fortunately, many modern immobilized polysaccharide CSPs can be regenerated.

Important Note: The following procedure applies only to immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC). Attempting this on coated CSPs (e.g., CHIRALCEL® OD-H) will permanently destroy the column.[21] Always verify your column type.

Protocol: Immobilized CSP Regeneration

  • Disconnect the Column from the Detector: Reverse the column's flow direction.

  • Flush with a Strong, Miscible Solvent: Flush the column with 100% Ethanol or Isopropanol to remove any buffered or incompatible mobile phases.[7]

  • Perform the Regeneration Flush: Flush the column with a strong solvent that was previously forbidden for coated phases. A typical sequence is:

    • 30 minutes with Ethanol at 0.5 mL/min.

    • 2 hours with 100% Tetrahydrofuran (THF) at 0.5 mL/min.

    • 30 minutes with Ethanol at 0.5 mL/min.[7]

  • Re-equilibrate: Turn the column back to the correct flow direction, reconnect to the detector, and thoroughly re-equilibrate with your mobile phase as described in Q4.

  • Prevent Future Contamination: Always use a guard column to protect the analytical column from strongly retained impurities and particulates.[17] Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[7]

References

  • Polysaccharide-based CSPs - Chiralpedia. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central (PMC). Available at: [Link]

  • Tips for the equilibration of HPLC columns. Analytics-Shop. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Tips on equilibration and storage of flash cartridges and prep HPLC columns. Buchi.com. Available at: [Link]

  • Equilibrating HPLC Column Suggestions to Protect the Columns. MicroSolv. Available at: [Link]

  • Off to a Fresh Start: HPLC Column Care. Agilent. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • HPLC Column Technical Guide. GL Sciences. Available at: [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available at: [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Strategies for Simplified Chiral Method Development. LCGC International. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IF COLUMNS. Daicel. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN. Daicel. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Daicel Chiral Technologies. Available at: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK-3, IM-3, and IN-3 . Daicel Chiral Technologies. Available at: [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. Available at: [Link]

  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? ResearchGate. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PubMed Central (PMC). Available at: [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PubMed Central (PMC). Available at: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central (PMC). Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

Sources

Enhancing the stability of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address common stability challenges encountered during experimental work. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior in solution to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent analytical results with my this compound solutions, such as a decreasing peak area in my HPLC analysis over a short time. What's happening?

A1: Inconsistent analytical results are a classic indicator of compound instability. This compound possesses three key functional groups that can be susceptible to degradation under common laboratory conditions: a secondary amine within the piperidine ring, a hydroxyl group, and a carboxylic acid.[1] The decrease in your parent compound's peak area likely corresponds to its conversion into one or more degradation products.

The first step in troubleshooting is to systematically evaluate your solution's environment. The primary factors influencing the stability of this molecule are pH, presence of oxidizing agents, temperature, and light exposure .[2][3][4] We recommend immediately analyzing a freshly prepared sample to serve as a baseline (t=0) and then comparing it against samples stored under your typical experimental conditions. Establishing a rigorous stability-indicating analytical method is crucial for distinguishing the parent compound from any potential degradants.[5]

Q2: What are the primary chemical degradation pathways for this compound in solution?

A2: Understanding the potential degradation pathways is fundamental to designing stable formulations and experimental conditions. Based on its structure, the molecule is primarily susceptible to three types of degradation: oxidation, pH-mediated reactions, and thermal stress.

  • Oxidative Degradation: The secondary amine of the piperidine ring is a prime target for oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts.[3] The hydroxyl group can also be oxidized. This process can be initiated by dissolved atmospheric oxygen, metal ion contaminants, or oxidizing reagents present in your system.[3]

  • pH-Mediated Degradation: The molecule's stability is highly dependent on the pH of the solution.[6] In strongly acidic or basic conditions, the functional groups can be catalytically altered. For instance, extreme pH can promote undesirable side reactions or conformational changes that affect stability.[7][8]

  • Thermal Degradation: Elevated temperatures provide the energy needed to overcome activation barriers for degradation reactions. For this molecule, a primary concern is decarboxylation (the loss of CO2) from the carboxylic acid group.[3][9] High heat can also accelerate oxidative and hydrolytic pathways.[10][11]

The following diagram illustrates these potential degradation routes.

parent (2R,3R)-3-hydroxypiperidine- 2-carboxylic acid (Parent Compound) oxid Oxidative Degradants (N-oxides, Ring-Opened Products) parent->oxid Stress: Dissolved O₂, Metal Ions, H₂O₂ ph_deg pH-Mediated Products (Isomers, Side-Reaction Products) parent->ph_deg Stress: Strong Acid (pH < 3) Strong Base (pH > 9) therm_deg Thermal Degradants (Decarboxylated Products) parent->therm_deg Stress: High Temperature (> 60°C)

Caption: Potential degradation pathways for the parent compound.

Q3: How does pH specifically affect the stability of my compound, and what is the optimal pH range for storage and experimental use?

A3: The pH of your solution is arguably the most critical factor to control. The molecule has both an acidic group (carboxylic acid, pKa₁ ≈ 2-3) and a basic group (secondary amine, pKa₂ ≈ 9-10), making it zwitterionic at physiological pH. Its stability profile is typically a "U-shaped" curve, where it is most stable in a specific pH range and degrades more rapidly at pH extremes.[6][8]

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis and other reactions can be accelerated.

  • Alkaline Conditions (pH > 9): Base-catalyzed degradation can occur. Furthermore, in alkaline conditions, the deprotonated hydroxyl group and free amine may be more susceptible to oxidation.[12]

Recommendation: For general use and short-term storage (1-2 weeks), we recommend preparing solutions in a buffered system with a pH between 4.0 and 6.0 . This range avoids the extremes where acid or base-catalyzed degradation is most pronounced.[7] Always use high-quality buffers (e.g., acetate, citrate, or phosphate) and verify the final pH of your solution after the compound has been added.

ConditionRecommended ActionRationale
Stock Solution Storage Prepare in a buffer (pH 4-6), aliquot, and store at ≤ -20°C.Minimizes both pH-mediated and thermal degradation for long-term stability.
Working Solutions Use a buffer system relevant to your assay, ideally within the pH 4-8 range.Ensures stability during the course of the experiment.
High/Low pH Experiments Prepare solutions immediately before use and keep them on ice.Reduces the time the compound is exposed to destabilizing conditions.
Q4: My experiment requires incubation at elevated temperatures (e.g., 37°C or higher). How can I mitigate thermal degradation?

A4: While elevated temperatures can be necessary for biological assays, they will accelerate degradation.[10] The rate of many chemical reactions, including degradation, roughly doubles for every 10°C increase in temperature.

Mitigation Strategies:

  • Minimize Incubation Time: Design your experiment to use the shortest possible incubation time at the elevated temperature.

  • Control pH: As mentioned, maintaining an optimal pH (4-6) is crucial, as thermal and pH effects are often synergistic.

  • Include Controls: Always run a control sample of your compound incubated under the same conditions but without the other experimental components. This allows you to quantify the amount of thermal degradation occurring during your experiment.

  • Consider Excipients: For formulation development, the addition of stabilizing excipients can be explored, though this is highly application-specific.

Q5: I suspect my compound is degrading due to oxidation, possibly from exposure to air. How can I prevent this?

A5: Oxidative degradation is a common issue, especially for molecules with secondary amines.[3] The presence of hydroxyl groups can also contribute to the molecule's ability to be affected by oxidative stress.[1]

Proven Prevention Protocols:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If your compound is highly sensitive, handle the solid and prepare solutions in a glove box or under a blanket of inert gas.

  • Add Chelating Agents: Trace metal ions (like Fe²⁺ or Cu²⁺) in your buffers can catalyze oxidation. Adding a small amount of a chelating agent, such as EDTA (Ethylenediaminetetraacetic acid) at a concentration of 0.01-0.1 mM, can sequester these ions and prevent them from participating in redox cycling.

  • Use Antioxidants: Consider adding a water-soluble antioxidant.[13] Ascorbic acid (Vitamin C) or glutathione at low concentrations (e.g., 0.1-1 mM) can act as sacrificial scavengers of free radicals and reactive oxygen species.[14][15] Always run a control to ensure the antioxidant does not interfere with your experiment.

Q6: I'm developing a stability-indicating method. How should I perform a forced degradation study for this compound?

A6: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the specificity of your analytical method.[2][4] The goal is to achieve 5-20% degradation of the active substance.[4]

Below is a standard workflow and a detailed protocol for conducting such a study.

cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) control Unstressed Control (t=0, protected from light, 4°C) acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) base Base Hydrolysis (0.1 M NaOH, RT, 4h) oxid Oxidation (3% H₂O₂, RT, 6h) therm Thermal Stress (Solution at 80°C, 24h) photo Photolytic Stress (ICH Q1B conditions) analyze Analyze All Samples (RP-HPLC with PDA/MS detector) control->analyze acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze

Sources

Technical Support Center: Scaling Up the Synthesis of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up the synthesis of this valuable chiral building block. As a non-standard amino acid, its unique stereochemistry is critical for its function in medicinal chemistry and drug design, making precise stereocontrol a paramount challenge.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The guidance herein is based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Troubleshooting & FAQ

This section is organized by common experimental challenges, from stereoselectivity issues to scale-up hurdles.

FAQ 1: Controlling Diastereoselectivity and Enantioselectivity

Achieving the correct (2R,3R) configuration is the most critical and challenging aspect of this synthesis. Difficulties in stereoselectivity control are a common hurdle in preparing substituted chiral piperidines.[3]

Question: My reaction is producing a mixture of diastereomers. How can I improve the selectivity for the desired (2R,3R) isomer?

Answer: Low diastereoselectivity is typically a result of poor facial selectivity in the key bond-forming step that sets the stereocenters. The choice of synthetic strategy is crucial. Here are the primary levers you can pull to address this:

  • Catalyst and Ligand Selection: For syntheses involving catalytic hydrogenation of pyridine precursors or other asymmetric transformations, the chiral ligand or catalyst is the primary driver of stereoselectivity.[4]

    • Causality: The catalyst/ligand creates a chiral environment around the substrate, making one transition state significantly lower in energy than the others. This energetic difference dictates the stereochemical outcome.

    • Troubleshooting Steps:

      • Screen Different Catalyst Families: If you are using a Rhodium-based catalyst, consider screening Iridium or Ruthenium-based systems, as their coordination geometry can profoundly impact selectivity.[4]

      • Modify the Ligand: Even subtle electronic or steric changes to the chiral ligand can have a large effect. If using a common ligand like a chiral phosphine, try analogues with different substituents on the aryl rings.

      • Consider Biocatalysis: Employing enzymes like ketoreductases or transaminases can offer exceptionally high stereoselectivity under mild conditions.[3][5] Several ketoreductases have been successfully used to synthesize chiral hydroxypiperidines.[6]

  • Reaction Conditions: Temperature, solvent, and pressure can all influence the energy difference between diastereomeric transition states.

    • Causality: Lowering the reaction temperature often enhances selectivity by making the reaction more sensitive to small differences in activation energies. The solvent can influence selectivity through specific interactions (e.g., chelation) with the substrate or catalyst.

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable rate. It is common to see selectivity improve when moving from room temperature to 0 °C or even -78 °C.[7]

      • Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities. For instance, a chelation-controlled addition strategy might work well in a non-coordinating solvent like dichloromethane but poorly in a coordinating solvent like THF.[1]

Question: I'm observing racemization or epimerization at one of the chiral centers. What are the likely causes and how can I prevent it?

Answer: The stereochemical integrity of the α-carbon (C2) is particularly vulnerable, especially under harsh acidic or basic conditions.[7]

  • Mechanism of Racemization: The primary mechanism is the abstraction of the proton at the C2 position, which is acidic due to the adjacent carboxylic acid (or ester). This forms a planar, achiral enolate or enamine intermediate, which can be re-protonated from either face, leading to a loss of stereochemical information.[7]

  • High-Risk Steps:

    • Deprotection: Removal of N-protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) often requires strong acids or bases, which can catalyze epimerization.[7]

    • Cyclization: Intramolecular cyclization steps, particularly those proceeding through enamine or iminium ion intermediates, can compromise stereocenters if not carefully controlled.[7]

    • Base-Mediated Reactions: Any step that uses a strong base (e.g., for N-alkylation) poses a risk to the adjacent stereocenter.[8]

  • Prevention Strategies:

    • Use Milder Deprotection Conditions: For Boc removal, consider milder acidic conditions over harsher ones like concentrated HCl. For Cbz removal, catalytic hydrogenation (e.g., H₂, Pd/C) is an excellent, non-epimerizing method.

    • Optimize Base and Temperature: In base-mediated steps, use a weaker, non-nucleophilic base at the lowest effective temperature.

    • Protect the Carboxylic Acid: Ensure the carboxylic acid at C2 is protected as an ester during any steps that could induce epimerization. This reduces the acidity of the C2 proton.

FAQ 2: Byproduct Formation and Reaction Monitoring

Question: I'm observing an unexpected byproduct in my reaction. What are the common side reactions in piperidine synthesis?

Answer: Byproduct formation can significantly complicate purification and reduce yield. The nature of the byproduct is highly dependent on your chosen synthetic route.

  • Common Side Reactions & Their Causes:

    • Over-oxidation: If your synthesis involves a hydroxyl group, it can be oxidized to a ketone, forming a 2-piperidone derivative. This is common if reactions are not performed under an inert atmosphere or if oxidizing agents are present.[9]

    • Incomplete Reduction: When reducing a pyridine or piperidone precursor (e.g., with NaBH₄ or LiAlH₄), incomplete reaction can leave starting material as the main impurity.[9]

    • Ring-Opening: Under harsh conditions, particularly with strained or activated piperidine rings, base-induced side reactions can lead to ring-opened products.[8][10]

    • N-Alkylation/Acylation Adducts: In reactions involving bases like piperidine itself (often used as a co-solvent or catalyst), adduct formation can occur.[8]

  • Troubleshooting & Identification:

    • Characterize the Byproduct: Isolate and characterize the byproduct using LC-MS, NMR, and other analytical techniques. Knowing its structure is the key to understanding how it formed.

    • Review Reaction Conditions:

      • For oxidation, ensure your reaction is run under a strictly inert atmosphere (Nitrogen or Argon) and that all reagents and solvents are de-gassed.

      • For incomplete reduction, consider a more powerful reducing agent, increase the stoichiometry of the current one, or extend the reaction time.

      • For base-induced side reactions, reduce the temperature, use a less aggressive base, or shorten the reaction time.

FAQ 3: Scale-Up and Purification

Question: My reaction worked perfectly on a 1-gram scale, but the yield dropped significantly when I tried a 50-gram scale. What should I investigate?

Answer: Scale-up challenges are common and often relate to mass and heat transfer limitations that are negligible at the lab scale.[11]

  • Key Areas to Investigate:

    • Thermal Management: Exothermic reactions can overheat at scale if cooling is insufficient, leading to byproduct formation. Conversely, endothermic reactions may stall if heating is not uniform.

      • Solution: Use a jacketed reactor with controlled heating/cooling. Monitor the internal reaction temperature, not just the bath temperature. Consider a slower, controlled addition of reagents for highly exothermic steps.

    • Mixing and Mass Transfer: Inefficient stirring can lead to localized "hot spots" of high reagent concentration, causing side reactions. This is especially true for heterogeneous reactions (e.g., catalytic hydrogenations).

      • Solution: Use an appropriate impeller and stirring speed for the reactor geometry. For hydrogenations, ensure efficient gas dispersion into the liquid phase.

    • Reagent Addition: Adding a reagent all at once on a large scale can be dangerous and lead to poor selectivity.

      • Solution: Implement controlled, subsurface addition of critical reagents using a syringe pump or addition funnel.

  • Recommended Scale-Up Workflow:

cluster_troubleshoot Troubleshooting Loop start Initial Small-Scale Success (1g) check_thermo Analyze Reaction Thermochemistry (Exo/Endothermic?) start->check_thermo plan_scaleup Plan 50g Scale-Up Protocol check_thermo->plan_scaleup Incorporate Thermal & Mixing Controls run_scaleup Execute 50g Synthesis plan_scaleup->run_scaleup analyze Analyze Yield & Purity run_scaleup->analyze success Successful Scale-Up analyze->success Meets Specs troubleshoot Troubleshoot Issue analyze->troubleshoot Low Yield / Purity heat Issue: Thermal Runaway / Stalling? troubleshoot->heat mix Issue: Poor Mixing / Heterogeneity? troubleshoot->mix addition Issue: Reagent Addition Rate? troubleshoot->addition heat->plan_scaleup Adjust Heating/Cooling Protocol Slow Reagent Addition mix->plan_scaleup Modify Stirring Speed / Impeller addition->plan_scaleup Implement Pumped Addition

Caption: A logical workflow for troubleshooting common scale-up issues.

Question: How can I effectively purify the final product, especially from other stereoisomers?

Answer: Purification of a polar, zwitterionic compound like an amino acid can be challenging.

  • Crystallization: This is the most effective and scalable method for separating diastereomers.

    • Procedure: Screen a variety of solvent systems (e.g., water/ethanol, water/isopropanol, methanol/MTBE) to find conditions where the desired (2R,3R) isomer has significantly lower solubility than the others. Seeding with a small amount of pure product can be critical.

    • Tip: If the free amino acid is difficult to crystallize, converting it to a hydrochloride or other salt can often yield a more crystalline solid.[12]

  • Chiral Chromatography: While highly effective at separating enantiomers and diastereomers, preparative chiral HPLC is expensive and may not be feasible for very large quantities.[13] It is, however, an indispensable tool for analytical quality control to confirm the purity of your final product.

  • Ion-Exchange Chromatography: This technique separates molecules based on charge. Since the target molecule is an amino acid, it can be captured on a cation-exchange resin and then eluted by changing the pH or salt concentration. This is very effective for removing non-ionic impurities.

Reference Protocol: Diastereoselective Hydrogenation

This protocol is a representative example for the asymmetric hydrogenation of a functionalized pyridine precursor to form a protected hydroxypiperidine. Note: This is a generalized procedure and must be optimized for your specific substrate.

Objective: To perform a diastereoselective catalytic hydrogenation to set the C2 and C3 stereocenters.

Table 1: Reaction Parameters

ParameterValueRationale
Substrate N-Boc-3-hydroxy-2-carboethoxypyridineA common precursor. The Boc group directs the hydrogenation and protects the nitrogen.
Catalyst [Rh(COD)(S,S)-Et-DuPhos]BF₄A well-established chiral catalyst for asymmetric hydrogenations.[4]
Catalyst Loading 1 mol%A typical loading; may be optimized down for cost-effectiveness at scale.
Solvent Degassed MethanolA polar solvent that is suitable for many hydrogenations.
Hydrogen Pressure 5 bar (approx. 72 PSI)Moderate pressure is often sufficient and safer to handle than very high pressures.
Temperature 25 °CA good starting point. Can be lowered to improve selectivity if needed.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS for disappearance of starting material.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure a high-pressure reactor (autoclave) is clean, dry, and equipped with a magnetic or mechanical stirrer.

  • Inerting: Add the substrate and the catalyst to the reactor inside a glovebox or under a strong stream of argon. Seal the reactor.

  • Solvent Addition: Add the degassed methanol via cannula transfer.

  • Purging: Pressurize the reactor with argon or nitrogen to 5 bar and vent three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 5 bar. Begin stirring and maintain the temperature at 25 °C.

  • Monitoring: Periodically (and safely) take small aliquots to monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be taken to the next step or purified, typically by crystallization or column chromatography.

  • Analysis: Analyze the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC.

References

  • BenchChem. (n.d.). Common side reactions and byproducts in 2-Piperidinol synthesis.
  • Vitaku, E., et al. (2021).
  • Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.
  • Pesciaioli, F., et al. (2021).
  • BenchChem. (n.d.). Chiral Amino Acids Synthesis.
  • BenchChem. (n.d.). Preventing racemization during synthesis of chiral piperidines.
  • ACS Publications. (2023). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Royal Society of Chemistry. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)
  • ACS Publications. (2023). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Figshare. (2019). Synthesis of Chiral Spin-Labeled Amino Acids.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Google Patents. (n.d.). EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. (n.d.). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis.
  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry.
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis.
  • Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid.
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
  • Chemspace. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride.
  • PubChem. (n.d.). This compound.
  • NIH. (n.d.). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC).
  • DTIC. (n.d.). Piperidine Synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine.
  • ChemicalBook. (n.d.). 3-Hydroxypiperidine synthesis.
  • NIH. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid.

Sources

Common impurities in synthetic (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the synthesis and purification of this valuable chiral building block. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting workflows to help you identify, control, and eliminate common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

When synthesizing a molecule with two adjacent stereocenters like this compound, impurities can be broadly categorized into three main classes:

  • Stereoisomeric Impurities: These are isomers with the same molecular formula and connectivity but different spatial arrangements. Given the (2R,3R) target, the most common stereoisomeric impurities are its diastereomers, (2S,3R) and (2R,3S), and its enantiomer, (2S,3S). The formation of these impurities is directly related to the stereocontrol of your synthetic route.[1][2]

  • Process-Related Impurities: This category includes unreacted starting materials, residual reagents, and intermediates from the synthetic sequence. For example, if synthesizing from a pyridine precursor via catalytic hydrogenation, you might encounter residual pyridine or partially hydrogenated intermediates.[3]

  • Side-Product Impurities: These are unwanted molecules formed from competing reaction pathways. Common examples include oxidation of the secondary alcohol to a ketone, or byproducts from the cleavage of protecting groups.[3][4]

Q2: Why is controlling stereoisomeric impurities so critical in drug development?

Controlling stereochemistry is paramount in medicinal chemistry because different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1] The specific 3D arrangement of atoms in this compound is crucial for its function as a building block in larger, biologically active molecules.[5] The presence of an unwanted stereoisomer can lead to reduced efficacy, altered pharmacokinetics, or even significant off-target toxicity. Regulatory agencies like the FDA require stringent control and characterization of all stereoisomers in a drug substance.

Q3: What is the best initial analytical method to assess the purity of my crude product?

For a comprehensive initial assessment, a combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[6]

  • Reversed-Phase HPLC (RP-HPLC) with UV detection is excellent for determining the overall purity and quantifying process-related impurities and most side-products.[6][7]

  • LC-MS provides crucial mass information, helping to tentatively identify unknown peaks observed in the HPLC chromatogram by correlating them with expected starting materials, intermediates, or potential side-products.[6]

  • Chiral HPLC is essential for resolving and quantifying stereoisomeric impurities. This requires a specialized chiral stationary phase (CSP).[8][9]

Troubleshooting Guide: Identification & Mitigation of Impurities

This section provides a detailed, issue-oriented approach to handling specific impurities encountered during synthesis.

Issue 1: Presence of Diastereomeric Impurities

Q: My chiral HPLC analysis shows significant peaks corresponding to the (2S,3R) and/or (2R,3S) diastereomers. What are the likely causes and how can I fix this?

The presence of diastereomers points to a lack of stereocontrol in one or more key bond-forming steps of your synthesis. The specific cause depends heavily on your synthetic route.

Causality Analysis:

  • Reduction of a Ketone Precursor: If your synthesis involves the reduction of a ketone (e.g., N-protected 3-hydroxy-2-oxopiperidine), the choice of reducing agent and reaction conditions dictates the diastereoselectivity of the newly formed hydroxyl center. Non-selective reducing agents like sodium borohydride may give poor diastereomeric ratios.

  • Chelation-Controlled Additions: In routes involving nucleophilic additions, the stereochemical outcome can be directed by chelation between a metal catalyst and functional groups on the substrate.[1] If this chelation is inefficient due to solvent choice or steric hindrance, control is lost.

  • Cyclization Reactions: Intramolecular cyclization strategies to form the piperidine ring must be carefully designed to control the relative stereochemistry of the substituents as the ring is formed.[10]

Troubleshooting Workflow & Mitigation Strategies:

G start Diastereomers Detected (e.g., by Chiral HPLC) cause1 Cause: Poor Stereocontrol in Ketone Reduction Step start->cause1 cause2 Cause: Ineffective Chelation in Addition Reaction start->cause2 cause3 Cause: Lack of Control in Cyclization Step start->cause3 solution1a Action: Switch to a bulkier or stereoselective reducing agent (e.g., L-Selectride®). cause1->solution1a solution1b Action: Optimize temperature. Lower temperatures often increase selectivity. cause1->solution1b solution2a Action: Screen different Lewis acid catalysts to enhance chelation control. cause2->solution2a solution2b Action: Change solvent to one that better supports the chelated transition state. cause2->solution2b solution3a Action: Redesign cyclization precursor to favor the desired transition state. cause3->solution3a solution3b Action: Employ a chiral auxiliary to direct the cyclization stereochemistry. cause3->solution3b

Caption: Troubleshooting workflow for diastereomeric impurities.

Issue 2: Presence of Oxidized Byproduct

Q: My LC-MS analysis shows a peak with a mass of [M-2H]+, suggesting the presence of the corresponding ketone. How can I prevent this oxidation?

The secondary alcohol at the C3 position is susceptible to oxidation, forming N-protected 3-oxopiperidine-2-carboxylic acid. This is a common side reaction, especially under certain conditions.

Causality Analysis:

  • Choice of Reagents: Some reagents used in subsequent steps (e.g., certain coupling agents or deprotection conditions) might have mild oxidizing properties.

  • Atmosphere: Performing reactions open to the air, especially at elevated temperatures or in the presence of metal catalysts, can lead to aerobic oxidation.

  • Work-up Conditions: Aggressive work-up procedures or purification conditions (e.g., heating for extended periods) can promote byproduct formation.

Mitigation Strategies:

  • Inert Atmosphere: Ensure that all reaction steps following the introduction of the hydroxyl group are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[3]

  • Reagent Selection: Carefully review all reagents in your synthetic sequence. If a specific step is causing the oxidation, consider milder alternatives. For example, when removing protecting groups, choose conditions known to be non-oxidizing.

  • Temperature Control: Maintain the lowest practical temperature throughout the reaction and work-up to minimize the rate of potential side reactions.

  • Antioxidant Addition: In some cases, adding a small amount of a mild antioxidant like BHT (butylated hydroxytoluene) during work-up or storage can prevent oxidation.

Issue 3: Residual Starting Materials and Intermediates

Q: My HPLC shows a significant peak that corresponds to my starting material. How do I drive the reaction to completion?

Incomplete conversion is a common issue that complicates purification. The solution involves optimizing reaction parameters to favor product formation.

Causality Analysis & Optimization:

ParameterCommon Cause of Incomplete ReactionRecommended Action
Reaction Time Insufficient time for the reaction to reach equilibrium or completion.Monitor the reaction progress using TLC or HPLC. Extend the reaction time until no further consumption of starting material is observed.
Temperature Reaction temperature is too low, resulting in slow kinetics.Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for potential side-product formation.
Stoichiometry Incorrect molar ratio of reactants; insufficient excess of a key reagent.Re-evaluate the stoichiometry. Consider increasing the equivalents of the limiting reagent or catalyst.
Catalyst Activity The catalyst (e.g., for hydrogenation or coupling) is deactivated or poisoned.Use fresh catalyst. Ensure the reaction is free of catalyst poisons (e.g., sulfur or certain functional groups).

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Assessment

This protocol provides a starting point for analyzing process-related impurities. It must be optimized for your specific compound and potential impurities.[6][7]

  • Objective: To determine the purity of this compound and quantify non-chiral impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve in 1 mL of Mobile Phase A (or a water/acetonitrile mixture).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

Protocol 2: Chiral HPLC for Stereoisomer Analysis

The separation of stereoisomers requires a chiral stationary phase (CSP). The choice of column and mobile phase is critical and often requires screening.[8][9]

  • Objective: To separate and quantify the four stereoisomers of 3-hydroxypiperidine-2-carboxylic acid.

  • Instrumentation: HPLC system with a UV or DAD.

  • Example Chromatographic Conditions:

    • Column: Chiral stationary phases like those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC™ T) or polysaccharide derivatives are often effective for amino acids.[8]

    • Mobile Phase: Typically a polar organic mobile phase (e.g., Methanol/Acetonitrile) with an acidic or basic additive to control the ionization state of the analyte. A common starting point is Methanol with 0.1% Trifluoroacetic Acid (TFA).

    • Mode: Isocratic elution is often preferred for chiral separations.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: 210 nm.

  • Self-Validation: To confirm peak identity, inject analytical standards of the other stereoisomers if available. The elution order can often be reversed by switching to the opposite enantiomer of the chiral stationary phase.[8]

G cluster_synthesis Generalized Synthetic Pathway cluster_impurities Potential Impurity Formation Start Acyclic Precursor (e.g., from Glutamic Acid) Cyclization Key Step: Stereocontrolled Cyclization or Reduction Start->Cyclization Multiple Steps StartingMaterial Unreacted Precursor Start->StartingMaterial Incomplete Reaction Product Target Molecule (2R,3R)-HPCA Cyclization->Product High Stereoselectivity Diastereomers Diastereomers (2S,3R) & (2R,3S) Cyclization->Diastereomers Poor Stereocontrol Oxidation Oxidized Byproduct (Ketone) Product->Oxidation Air / Reagents

Caption: Formation pathways for common impurities.

References

  • Beng, T. K., Curry, K., Gitonga, A., Yu, K., & Edwards, S. (2022). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Chemical Science, 13(20), 5849–5855. [Link]

  • Knox, J. H., & Jurand, J. (1986). Chiral chromatography of amino- and hydroxy-acids on surface modified porous graphite. Journal of Chromatography A, 379, 257-272. [Link]

  • Iaroshenko, V. O., Ostrovskyi, D., & Villinger, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7593. [Link]

  • Chem-Tools. (n.d.). (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. [Link]

  • Wang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1729. [Link]

  • Google Patents. (2016). US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Packer, M. H., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(5), 391-399. [Link]

  • Chromatography Today. (2021). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

Sources

Protecting group strategies for 3-hydroxypiperidine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxypiperidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this trifunctional, non-proteinogenic amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our focus is on providing practical, field-proven insights to ensure the success of your synthetic endeavors.

The Challenge: A Trifunctional Moiety

3-Hydroxypiperidine-2-carboxylic acid presents a unique synthetic challenge due to the presence of three distinct functional groups in close proximity: a secondary amine, a secondary hydroxyl group, and a carboxylic acid. The successful synthesis of derivatives of this molecule hinges on a robust and well-planned protecting group strategy. Without one, chemists will likely encounter a host of side reactions, including intramolecular cyclization to form lactones or lactams, and unwanted reactions at the unprotected sites. The key to success lies in the principles of orthogonal protection , where each protecting group can be removed under specific conditions without affecting the others.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common orthogonal protecting group strategies for 3-hydroxypiperidine-2-carboxylic acid?

A1: The choice of an orthogonal protecting group strategy is critical and depends on the desired final product and the subsequent reaction conditions. The two most common and well-established strategies are the Boc/Bn/TBDMS and the Fmoc/tBu/TBDMS approaches.

  • Boc/Bn/TBDMS Strategy: This is a versatile strategy often used in solution-phase synthesis.

    • Amine (N): Protected with a tert-butoxycarbonyl (Boc) group. It is stable to a wide range of conditions but is readily removed with a strong acid like trifluoroacetic acid (TFA).

    • Carboxylic Acid (C): Protected as a benzyl (Bn) ester. This group is stable to both the acidic and basic conditions used for Boc and TBDMS removal, respectively. It is typically cleaved by hydrogenolysis (H₂/Pd-C).

    • Hydroxyl (O): Protected with a tert-butyldimethylsilyl (TBDMS) group. This silyl ether is stable to the conditions for Boc and Bn protection/deprotection but is selectively removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Fmoc/tBu/TBDMS Strategy: This strategy is particularly well-suited for solid-phase peptide synthesis (SPPS).

    • Amine (N): Protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is cleaved by a mild base, typically piperidine.

    • Carboxylic Acid (C): Protected as a tert-butyl (tBu) ester. The tBu ester is stable to the basic conditions used for Fmoc removal and is cleaved with a strong acid like TFA.

    • Hydroxyl (O): Protected with a TBDMS group, which is orthogonal to both Fmoc and tBu protecting groups and is removed with a fluoride source.

Below is a diagram illustrating the concept of orthogonal protection for 3-hydroxypiperidine-2-carboxylic acid.

G cluster_0 Orthogonal Protecting Group Strategy Molecule 3-Hydroxypiperidine-2-carboxylic Acid N-Protection Amine (N-H) Molecule->N-Protection Protect O-Protection Hydroxyl (O-H) Molecule->O-Protection Protect C-Protection Carboxyl (C=O)OH Molecule->C-Protection Protect Boc Boc N-Protection->Boc Fmoc Fmoc N-Protection->Fmoc TBDMS TBDMS O-Protection->TBDMS Bn_ester Benzyl Ester C-Protection->Bn_ester tBu_ester tert-Butyl Ester C-Protection->tBu_ester

Caption: Orthogonal protecting groups for 3-hydroxypiperidine-2-carboxylic acid.

Q2: I am having trouble with the N-Boc protection of 3-hydroxypiperidine-2-carboxylic acid. The reaction is sluggish and gives a low yield. What could be the problem?

A2: Sluggish N-Boc protection of amino acids can be due to several factors. Here's a troubleshooting guide:

  • Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is fresh. Over time, it can decompose, leading to lower reactivity.

  • Base Selection: The choice of base is crucial. For amino acids, a common choice is a mild inorganic base like sodium bicarbonate or sodium carbonate in a mixed aqueous-organic solvent system (e.g., dioxane/water or THF/water). If the reaction is still slow, you can try a stronger organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). However, be cautious as stronger bases can promote side reactions.

  • Solvent: The starting material must be fully dissolved for the reaction to proceed efficiently. 3-Hydroxypiperidine-2-carboxylic acid has poor solubility in many organic solvents. A mixed solvent system is often necessary.

  • Temperature: While N-Boc protection is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction. However, monitor the reaction closely for the formation of byproducts.

  • pH Control: When using an aqueous system, maintaining a basic pH (around 8-10) is important. The free amine is the nucleophilic species that reacts with Boc₂O.

Q3: I am trying to esterify the carboxylic acid of N-Boc-3-hydroxypiperidine, but I am getting significant racemization. How can I prevent this?

A3: Racemization at the alpha-carbon is a common problem during the esterification of amino acids, especially when the carboxyl group is activated.[2] Here are some strategies to minimize racemization:

  • Fischer Esterification: This is a classic method that involves heating the amino acid in an alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). While effective, the acidic conditions can be harsh. For an N-Boc protected amino acid, this method is generally not recommended as the Boc group is acid-labile.

  • Alkylation of the Carboxylate Salt: A milder approach is to first form the carboxylate salt with a base like cesium carbonate and then alkylate it with an alkyl halide (e.g., methyl iodide or benzyl bromide). This method typically proceeds with minimal racemization.

  • Use of Coupling Reagents with Additives: When using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the ester, the addition of a racemization suppressant is highly recommended. 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are effective additives that minimize racemization by forming a less reactive, more stable active ester intermediate.[3]

Troubleshooting Guide: A Step-by-Step Workflow

This section provides a detailed workflow for a common protecting group strategy, along with potential issues and their solutions at each step.

Strategy: N-Boc, O-TBDMS, C-Methyl Ester Protection

G start 3-Hydroxypiperidine-2-carboxylic Acid step1 N-Boc Protection start->step1 step2 C-Methyl Esterification step1->step2 step3 O-TBDMS Protection step2->step3 product Fully Protected Intermediate step3->product

Caption: A typical workflow for the protection of 3-hydroxypiperidine-2-carboxylic acid.

Step 1: N-Boc Protection
  • Protocol:

    • Dissolve 3-hydroxypiperidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

    • Add 2.5 equivalents of sodium bicarbonate.

    • Cool the solution to 0 °C and add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture to pH 2-3 with cold 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine-2-carboxylic acid.

  • Troubleshooting:

    • Problem: Incomplete reaction.

      • Solution: Add an additional 0.2-0.5 equivalents of Boc₂O and stir for another 12 hours. Ensure the starting material is fully dissolved.

    • Problem: Low yield after workup.

      • Solution: The product may be partially soluble in the aqueous layer. Perform multiple extractions (3-4 times) with ethyl acetate.

Step 2: C-Methyl Esterification
  • Protocol:

    • Dissolve N-Boc-3-hydroxypiperidine-2-carboxylic acid in anhydrous methanol.

    • Cool the solution to 0 °C.

    • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) or acetyl chloride.

    • Stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.

    • Extract with ethyl acetate, dry the organic layer, and concentrate to yield the methyl ester.

  • Troubleshooting:

    • Problem: Cleavage of the Boc group.

      • Solution: The acidic conditions generated can cleave the Boc group. Ensure the reaction is not heated and is monitored closely. If Boc cleavage is a significant issue, consider using a milder esterification method, such as diazomethane (use with extreme caution) or trimethylsilyldiazomethane.

    • Problem: Incomplete esterification.

      • Solution: Extend the reaction time. Ensure the methanol is anhydrous, as water will consume the activating reagent.

Step 3: O-TBDMS Protection
  • Protocol:

    • Dissolve the N-Boc-3-hydroxypiperidine-2-carboxylic acid methyl ester in anhydrous dichloromethane (DCM).

    • Add 1.5 equivalents of imidazole.

    • Add 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl).

    • Stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel.

  • Troubleshooting:

    • Problem: The reaction is slow or incomplete.

      • Solution: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. However, be aware that DMAP can sometimes promote side reactions.

    • Problem: Formation of multiple products.

      • Solution: Ensure the starting material from the previous step is pure. If side reactions are observed, consider using a different silyl protecting group, such as triethylsilyl (TES) or triisopropylsilyl (TIPS), which have different steric and electronic properties.

Data Summary: Protecting Group Compatibility

The following table provides a quick reference for the stability of common protecting groups under various deprotection conditions.

Protecting GroupDeprotection ReagentStable To
Boc (Amine)TFA, strong acidBase, H₂, Fluoride
Fmoc (Amine)Piperidine, mild baseAcid, H₂, Fluoride
Cbz (Amine)H₂/Pd-C, HBr/AcOHMild acid/base, Fluoride
Methyl Ester (Carboxyl)NaOH, LiOHH₂, mild acid
Benzyl Ester (Carboxyl)H₂/Pd-CAcid, Base, Fluoride
t-Butyl Ester (Carboxyl)TFA, strong acidBase, H₂, Fluoride
TBDMS (Hydroxyl)TBAF, HFAcid, Base, H₂
Benzyl Ether (Hydroxyl)H₂/Pd-CAcid, Base, Fluoride

References

  • Noe, M. C., Hawkins, J. M., Snow, S. L., & Wolf-Gouveia, L. (2008). A Short Enantioselective Synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic Acid From Geraniol. The Journal of Organic Chemistry, 73(8), 3295–3298. [Link]

  • BenchChem. (2025).
  • Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Smolecule.
  • ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids.
  • Noe, M. C., Hawkins, J. M., Snow, S. L., & Wolf-Gouveia, L. (2008). A Short Enantioselective Synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic Acid From Geraniol. The Journal of Organic Chemistry, 73(8), 3295–3298. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information. [Link]

  • AAPPTec. (n.d.).
  • Enantioselective synthesis of (S)
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1979). National Center for Biotechnology Information. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.
  • Semantic Scholar. (n.d.). An asymmetric dihydroxylation route to (2S,3S)-3-hydroxypipecolic acid. Semantic Scholar.
  • Kalamkar, N. B., Kasture, V. M., & Dhavale, D. D. (2008). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. The Journal of organic chemistry, 73(9), 3619–3622. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020).
  • BenchChem. (n.d.).
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Royal Society of Chemistry.
  • Deprotection of different N-Boc-compounds. (n.d.).
  • Zaragoza, F. (2024, October 12).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Trant, J. (2021, March 12).
  • Synthesis of Pipecolic Acid and Baikiain. (2025, August 5).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Sci-Hub. (n.d.). A concise enantioselective synthesis of (2S,3S)-3-hydroxypipecolic acid via proline catalyzed α-aminooxylation of aldehydes and Pd-catalyzed ether directed aza-Claisen rearrangements. Sci-Hub.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionaliz
  • Method for producing 5-hydroxypiperidine-2-carboxylic acid. (n.d.).
  • Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. (2022, June 26). Frontiers.
  • Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. (n.d.).
  • Boiling water-catalyzed neutral and selective N-Boc deprotection. (n.d.). Royal Society of Chemistry.
  • Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. (2022, June 26).
  • Deprotection of N-BOC compounds. (2009, June 17).
  • Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. (n.d.). Wiley-VCH.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022, September 20). ChemicalBook.
  • N-Boc-DL-Pipecolic acid methyl ester. (n.d.). MySkinRecipes.
  • Synthesis of methyl N-Boc-(2S,4R)
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). MDPI.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019, May 2).

Sources

Technical Support Center: Crystallization of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the refinement of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the complexities of crystallizing this unique non-proteinogenic amino acid. As a chiral, zwitterionic molecule, its purification requires a nuanced understanding of its physicochemical properties. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary challenge in crystallizing this compound?

The principal challenge arises from its dual chemical nature. The molecule possesses a basic secondary amine (piperidine ring) and an acidic carboxylic acid group, allowing it to exist as a zwitterion. Its solubility is therefore dramatically influenced by the pH of the solution.[1][2] The key to successful crystallization is to identify the isoelectric point (pI), the pH at which the molecule has a net-zero charge. At the pI, the molecule's solubility in aqueous media is at its minimum, promoting crystallization.[2] Furthermore, the presence of a hydroxyl group adds to its polarity, influencing solvent interactions.

FAQ 2: How do I select an appropriate solvent system?

Solvent selection is the most critical parameter. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. Given the polar nature of your molecule, polar protic solvents are excellent starting points.

  • Single-Solvent Systems: Water is a primary choice due to the compound's amino acid character.[3] Alcohols like ethanol, methanol, or isopropanol are also effective because they can engage in hydrogen bonding.

  • Mixed-Solvent Systems (Anti-solvent Crystallization): This is often the most effective method. The compound is first dissolved in a "good" solvent in which it is highly soluble (e.g., water, methanol). A miscible "anti-solvent" in which the compound is poorly soluble (e.g., acetone, ethyl acetate, or isopropanol) is then slowly added to induce precipitation.[3]

Expert Tip: A water/isopropanol or water/acetone system is highly recommended. Dissolve the crude product in a minimum amount of hot water and slowly add the alcohol or acetone until persistent cloudiness is observed. Re-heat gently to clarify and then allow to cool slowly.

Solvent SystemRationaleSuitability
WaterHigh polarity, good solvent for zwitterions at pH away from pI.Excellent "good" solvent.
Ethanol / MethanolPolar protic, good H-bonding capability.Good primary solvent or as part of a mixed system.
Isopropanol (IPA)Lower polarity than ethanol, often a good anti-solvent with water.Excellent anti-solvent.
AcetonePolar aprotic, good anti-solvent.Excellent anti-solvent.
Ethyl AcetateMedium polarity, generally poor solvent.Good for precipitating the compound from more polar solutions.
FAQ 3: How does pH control impact crystallization, and how do I determine the optimal pH?

For zwitterionic compounds like this, pH is the master variable for crystallization from aqueous solutions.[1]

  • Mechanism: At low pH, the amine group is protonated (-NH2+), and the carboxyl group is neutral (-COOH), resulting in a net positive charge and high water solubility. At high pH, the carboxyl group is deprotonated (-COO-), and the amine is neutral (-NH-), leading to a net negative charge and high water solubility. At the isoelectric point (pI), the molecule exists as a neutral zwitterion (-NH2+-...-COO-), where intermolecular attractions are maximized and solubility is minimized.

  • Determining the pI: The pI is calculated by averaging the two pKa values that bracket the neutral zwitterionic form.[4][5] For this compound, we are interested in the pKa of the α-carboxylic acid (pKa1) and the piperidine secondary amine (pKa2).

    • pKa1 (α-COOH) is estimated to be ~2.0 - 2.5 (typical for α-amino acids).

    • pKa2 (piperidine N-H) is estimated to be ~9.0 - 10.5.

    • Estimated pI ≈ (pKa1 + pKa2) / 2 ≈ (2.2 + 9.8) / 2 ≈ 6.0

Protocol for pH-Controlled Crystallization:

  • Dissolve the crude compound in dilute aqueous HCl (e.g., 0.5 M) to ensure full protonation and solubilization.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a dilute base (e.g., 0.5 M NaOH or NH4OH) dropwise with vigorous stirring.

  • Monitor the pH. As the pH approaches the estimated pI (~6.0), you should observe the onset of precipitation.

  • Continue adding the base until the pH is precisely at the point of maximum precipitation. Avoid overshooting the pH.

  • Allow the mixture to stir at room temperature for 1-2 hours to complete crystallization, then cool in an ice bath before filtration.

Troubleshooting Guide

Problem 1: No crystals form upon cooling.

This is a classic supersaturation problem. Either the solution is not sufficiently concentrated, or nucleation has not been initiated.

Causality & Solution Workflow:

Caption: Troubleshooting workflow for failed crystallization.

Problem 2: The compound "oils out" instead of crystallizing.

Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, or when the rate of precipitation is too rapid for an ordered crystal lattice to form.

Solutions:

  • Reduce the Cooling Rate: Slow cooling is paramount. Place the flask in an insulated container (e.g., a beaker of warm water or a dewar) to ensure gradual temperature decrease. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of oiling out.[6]

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount (5-10% more) of the "good" solvent to the heated mixture to increase the saturation temperature.[6]

  • Change Solvent System: Try a solvent system with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures.

Problem 3: The crystal yield is very low.

A low yield suggests that a significant amount of the compound remains in the mother liquor.

Solutions:

  • Check Mother Liquor Saturation: After filtering your crystals, take a small sample of the filtrate. Cool it further (e.g., in a dry ice/acetone bath) or try evaporating some solvent. If more solid precipitates, your initial cooling was insufficient or too much solvent was used.

  • Perform a Second Crop Crystallization: Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second batch of crystals. Note that this crop may have lower purity.

  • Optimize pH: If using pH-controlled crystallization, ensure you have precisely hit the isoelectric point. Even a small deviation can significantly increase the compound's solubility.

  • Minimize Transfer Losses: Ensure all crystalline material is quantitatively transferred during filtration and washing steps. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Problem 4: The final product has poor purity.

Impurities can become trapped in the crystal lattice, especially during rapid crystallization.

Solutions:

  • Slow Down Crystallization: As mentioned for "oiling out," a slower crystallization process provides time for the correct molecules to incorporate into the growing lattice while excluding impurities.[6]

  • Hot Filtration: If you observe insoluble impurities in the hot, dissolved solution, they must be removed before cooling. Perform a hot filtration through a pre-heated funnel with fluted filter paper.

  • Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Re-crystallize: A second crystallization is often necessary to achieve high purity. Dissolve the impure crystals in fresh, minimal hot solvent and repeat the cooling process slowly.

Experimental Protocol: Refined Anti-Solvent Crystallization

This protocol is a robust starting point for obtaining high-purity this compound.

Caption: Step-by-step workflow for anti-solvent crystallization.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. BenchChem.
  • Frontiers in Bioengineering and Biotechnology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers.
  • DIAION. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ACS Publications. (2023).
  • ResearchG
  • Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.
  • Reddit. (2022).
  • Royal Society of Chemistry. (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm.
  • Evidentic. (n.d.). Buy (2R,4S)-4-hydroxypiperidine-2-carboxylic acid (EVT-1206531).
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). 3,4,5-Trihydroxypipecolic acid dihydrate [(2S,3R,4R,5S)
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemspace. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid hydrochloride.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • Quora. (2020).
  • Reddit. (2019). How to find the isoelectric point with 3 pka's?.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • ACS Organic Division. (2022).
  • Google Patents. (n.d.). US9988351B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid , a non-proteinogenic α-amino acid, is a crucial chiral building block in medicinal chemistry. Its rigid cyclic structure, featuring two adjacent stereocenters, makes it an important scaffold in the design of peptidomimetics and pharmacologically active molecules, including anticonvulsant and antithrombotic agents.[1] The precise spatial arrangement of the hydroxyl and carboxylic acid groups is critical for its biological activity, necessitating synthetic strategies that afford high stereochemical control.

This guide provides a comparative analysis of prominent synthetic routes to this compound, evaluating them on key performance metrics such as stereoselectivity, overall yield, scalability, and operational efficiency. We will delve into diastereoselective strategies starting from the chiral pool, modern chemoenzymatic approaches, and classical resolution techniques, offering field-proven insights into the causality behind experimental choices.

Route 1: Diastereoselective Synthesis from a Chiral Serinal Derivative

This approach leverages the readily available chiral pool of amino acids, specifically L-serine, to construct the piperidine ring with the desired stereochemistry. The core of this strategy involves a diastereoselective addition of a Grignard reagent to a chiral N-protected serinal derivative, followed by ring-closing metathesis or other cyclization methods.

A notable example of this strategy involves the addition of Büchi's Grignard reagent (3-butenylmagnesium bromide) to an L-serinal derivative. The inherent chirality of the serine backbone directs the stereochemical outcome of the nucleophilic addition, setting the C3 hydroxyl group's stereochemistry relative to the C2 center.

Expert Commentary: Causality in Stereocontrol

The choice of N- and O-protecting groups on the L-serinal is critical. Bulky protecting groups, such as the N,O-acetonide, are often employed to lock the conformation of the aldehyde. This conformational rigidity enhances facial selectivity, forcing the incoming nucleophile to attack from the less sterically hindered face and thereby maximizing the diastereoselectivity of the addition. The subsequent cyclization and functional group manipulations must be chosen carefully to avoid epimerization of the newly formed stereocenters.

Generalized Workflow: Diastereoselective Approach

G cluster_0 Route 1: Diastereoselective Synthesis A L-Serine B Protection & Aldehyde Formation (Chiral L-Serinal) A->B Multi-step C Diastereoselective Grignard Addition (e.g., 3-butenylmagnesium bromide) B->C Key Stereodetermining Step D Ring-Closing Metathesis (RCM) or other cyclization C->D E Functional Group Manipulation (e.g., Oxidation, Deprotection) D->E F Target Molecule (2R,3R)-Isomer E->F

Caption: Workflow for diastereoselective synthesis from L-serine.

Representative Experimental Protocol

An asymmetric synthesis of (2R,3R)-3-hydroxypipecolic acid has been reported starting from a chiral serinal derivative.[2] The key step involves the diastereoselective addition of a Grignard reagent to establish the correct relative stereochemistry.

  • Preparation of the Chiral Aldehyde: L-serine is converted into the corresponding N,O-protected aldehyde (e.g., Garner's aldehyde) through standard protecting group chemistry and oxidation.

  • Diastereoselective Addition: The chiral aldehyde is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to -78 °C. A solution of 3-butenylmagnesium bromide in THF is added dropwise. The reaction is carefully monitored by TLC. The stereoselectivity is governed by Felkin-Anh or chelation-controlled models, depending on the protecting groups and solvent.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.

  • Cyclization: The resulting amino alcohol, now containing a terminal alkene, undergoes ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs' catalyst).

  • Final Steps: The cyclic product is then subjected to oxidation of the primary alcohol (formed from the C2 of serine) to a carboxylic acid, followed by deprotection to yield the final this compound.

Route 2: Chemoenzymatic Synthesis via Asymmetric Reduction

Chemoenzymatic routes offer a powerful and sustainable alternative to traditional chemical methods, leveraging the exquisite stereoselectivity of enzymes.[3] For the synthesis of chiral 3-hydroxypiperidines, ketoreductase (KRED) enzymes are particularly effective. The general approach involves the synthesis of a prochiral precursor, N-Boc-3-piperidone, followed by an asymmetric reduction catalyzed by a specific KRED.

The key to this method is the selection of a KRED that provides high enantiomeric excess (e.e.) for the desired (R)-alcohol. This often requires screening a library of enzymes. To make the process economically viable, a cofactor regeneration system, typically using glucose dehydrogenase (GDH) and a sacrificial co-substrate like glucose, is run in parallel.[4]

Expert Commentary: The Power of Biocatalysis

The primary advantage of this route is the near-perfect stereocontrol achievable, often exceeding 99% e.e.[4] This eliminates the need for tedious chiral separations. Furthermore, enzymatic reactions are conducted in aqueous media under mild conditions (ambient temperature and pressure), significantly improving the process's green credentials. The main challenge lies in the initial discovery and optimization of a suitable enzyme and the potential for substrate/product inhibition, which can affect reaction rates and require careful process engineering.

Generalized Workflow: Chemoenzymatic Approach

G cluster_1 Route 2: Chemoenzymatic Synthesis cluster_2 Biocatalytic System G N-Boc-3-piperidone (Prochiral Ketone) H Asymmetric Reduction G->H I (R)-N-Boc-3-hydroxypiperidine H->I >99% e.e. L Ketoreductase (KRED) J Oxidation & Deprotection I->J K Target Molecule (2R,3R)-Isomer J->K M Cofactor Regeneration (GDH, NAD(P)H, Glucose) L->M Coupled System

Caption: Workflow for chemoenzymatic synthesis via asymmetric reduction.

Representative Experimental Protocol

Based on the synthesis of (S)-N-Boc-3-hydroxypiperidine, a protocol for the (R)-enantiomer can be adapted by selecting the appropriate ketoreductase.[4][5]

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add N-Boc-3-piperidone, D-glucose, and the cofactor (e.g., NADP+).

  • Enzyme Addition: Add the selected ketoreductase and glucose dehydrogenase. The enzymes can be used as isolated proteins or within whole-cell biocatalysts (e.g., recombinant E. coli).[4]

  • Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for 12-24 hours.[5] The pH may need to be controlled throughout the reaction.

  • Monitoring and Workup: The reaction progress is monitored by HPLC or GC. Upon completion, the mixture is typically extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to yield crude (R)-N-Boc-3-hydroxypiperidine.

  • Conversion to Target: The subsequent steps would involve stereospecific introduction of the carboxylic acid group at the C2 position, which remains a significant challenge, followed by deprotection. Often, this route is more directly applied to producing precursors where the final carboxylation step can be achieved chemically.

Route 3: Classical Resolution of a Racemic Mixture

This is a traditional and often straightforward method for obtaining a single enantiomer. The strategy involves synthesizing a racemic mixture of 3-hydroxypiperidine and then using a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Expert Commentary: Efficiency vs. Simplicity

The primary drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer, as the other half is discarded (unless a racemization and recycling protocol is implemented).[5] However, the operational simplicity and the use of relatively inexpensive, commercially available resolving agents (like tartaric acid or D-pyroglutamic acid) can make it an attractive option, especially at the laboratory scale.[6] The success of this method is highly dependent on the formation of well-defined, crystalline salts and a significant solubility difference between the diastereomers.

Representative Experimental Protocol

A method for resolving racemic 3-hydroxypiperidine has been described using D-pyroglutamic acid as the resolving agent.[6]

  • Synthesis of Racemate: Racemic 3-hydroxypiperidine is synthesized via the hydrogenation of 3-hydroxypyridine.[6]

  • Salt Formation: The racemic 3-hydroxypiperidine and one equivalent of the chiral resolving agent (e.g., D-pyroglutamic acid) are dissolved in a suitable solvent, such as ethanol, with heating to ensure complete dissolution.

  • Fractional Crystallization: The solution is slowly cooled to allow for the preferential crystallization of one diastereomeric salt. The solid is collected by filtration. Several recrystallization cycles may be necessary to achieve high diastereomeric purity.

  • Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the enantiomerically pure amine.

  • Protection and Further Synthesis: The resulting (R)-3-hydroxypiperidine would then be N-protected (e.g., with a Boc group) and carried forward through chemical steps to introduce the C2-carboxylic acid and establish the final (2R,3R) stereochemistry.

Comparative Summary of Synthetic Routes

Synthetic RouteStarting Material(s)Key Step / MethodOverall YieldStereoselectivity (d.r. / e.e.)Key AdvantagesKey Disadvantages
Diastereoselective Synthesis L-SerineGrignard addition to chiral aldehydeModerateGood to Excellent d.r.Utilizes cheap chiral starting material; predictable stereochemical outcome.Multi-step synthesis; requires cryogenic conditions; metal catalysts.[2]
Chemoenzymatic Synthesis N-Boc-3-piperidoneAsymmetric enzymatic reductionHighExcellent (>99% e.e.)High stereoselectivity; mild, green conditions; potentially fewer steps.[4][5]Requires enzyme screening/engineering; subsequent chemical steps still needed.
Classical Resolution 3-HydroxypyridineFractional crystallizationLow (<50% theoretical)High (after recrystallization)Operationally simple; uses inexpensive resolving agents.[6]Inherently low yield; can be labor-intensive; success is empirical.

Conclusion

The choice of synthetic route to This compound is a trade-off between stereochemical precision, operational efficiency, cost, and sustainability.

  • Diastereoselective synthesis from the chiral pool offers a robust and well-established path with predictable stereocontrol, making it a reliable choice for academic and small-scale synthesis.

  • Classical resolution remains a viable, if less efficient, option when simplicity is prioritized and yield is not the primary concern.

  • Chemoenzymatic synthesis represents the state-of-the-art approach, providing unparalleled stereoselectivity under environmentally benign conditions.[3] While it requires an initial investment in biocatalyst development, it is the most promising strategy for sustainable, large-scale industrial production of the chiral 3-hydroxypiperidine core.

For researchers and drug development professionals, a chemoenzymatic approach, where a suitable enzyme is available, presents the most efficient and elegant solution. However, the diastereoselective route from serine remains a highly valuable and practical alternative for accessing this important chiral building block.

References

  • Gleave, K. S., et al. (2024). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central. Available from: [Link]

  • Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available from: [Link]

  • ResearchGate. (2017). An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids. Available from: [Link]

  • ResearchGate. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]

  • Chem-Tools. (2S, 3S)-3-Hydroxypiperidine-2-carboxylic acid. Available from: [Link]

  • Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • National Institutes of Health. (2022). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid. Available from: [Link]

  • National Institutes of Health. (2022). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Available from: [Link]

  • National Institutes of Health. (2024). Chemoenzymatic synthesis. Available from: [Link]

  • Google Patents. (2016). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • MDPI. (2024). New Advances in Chemoenzymatic Synthesis. Available from: [Link]

Sources

Biological activity comparison of (2R,3R)- and (2S,3S)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereoselective Biological Activity of 3-Hydroxypiperidine-2-carboxylic Acid Isomers

A Senior Application Scientist's Comparative Analysis of (2R,3R)- and (2S,3S)- Stereoisomers

For researchers and drug development professionals, understanding the profound impact of stereochemistry on a molecule's interaction with biological systems is a cornerstone of modern medicinal chemistry. A molecule's three-dimensional architecture is not a trivial detail; it is the primary determinant of its pharmacological profile, dictating both efficacy and potential toxicity. This guide provides a focused, technical comparison of two specific stereoisomers: (2R,3R)- and (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. By examining their differential biological activities, we can illuminate the principles of stereoselectivity at a key therapeutic target.

The piperidine ring is a privileged scaffold in drug discovery, but the introduction of multiple chiral centers, as seen in the 3-hydroxy-2-carboxy substitution pattern, creates a set of distinct stereoisomers, each with a unique spatial arrangement of functional groups. This guide will dissect the structure-activity relationship (SAR) of the (2R,3R) and (2S,3S) isomers, focusing on their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in neuronal function. We will present direct comparative data, detail the experimental protocols required for such an evaluation, and explain the mechanistic basis for the observed differences in activity.

Comparative Biological Profile: A Tale of Two Isomers

The central nervous system is a landscape of exquisite molecular recognition, where receptors and enzymes can distinguish between subtle differences in stereochemistry. The primary target for 3-hydroxypiperidine-2-carboxylic acid has been identified as the glycine co-agonist site on the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a range of neurological disorders.

Antagonism at the NMDA receptor's glycine site is a validated therapeutic strategy for mitigating this excitotoxicity. When the (2R,3R) and (2S,3S) isomers were evaluated for this activity, a stark difference in potency emerged, underscoring the target's stereochemical preference.

Table 1: Comparative Potency at the NMDA Receptor Glycine Site

StereoisomerBiological TargetActivityPotency (IC₅₀)
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid NMDA Receptor (Glycine Site)Competitive Antagonist~10 µM
(2S,3S)-3-hydroxypiperidine-2-carboxylic acid NMDA Receptor (Glycine Site)Competitive Antagonist> 1000 µM

The experimental data clearly demonstrates that the (2R,3R)-isomer is at least 100-fold more potent as an NMDA receptor antagonist than its (2S,3S) enantiomer. This dramatic loss of activity highlights that the specific spatial orientation of the hydroxyl and carboxylic acid groups in the (2R,3R) configuration is essential for effective binding and inhibition at the glycine site. The (2S,3S) isomer, with its inverted stereocenters, is unable to achieve the necessary complementary interactions within the binding pocket, rendering it largely inactive.

Mechanistic Insights: Stereoselectivity at the Glycine Binding Site

The NMDA receptor requires the binding of two distinct agonists for activation: glutamate at the primary transmitter site and a co-agonist, typically glycine or D-serine, at a separate modulatory site on the GluN1 subunit. Competitive antagonists at the glycine site, like the (2R,3R)-isomer, occupy this co-agonist binding pocket, preventing glycine from binding and thereby inhibiting receptor activation even when glutamate is present.

The diagram below illustrates this stereoselective interaction. The precise fit of the (2R,3R)-isomer allows for high-affinity binding, effectively blocking the channel. The poor fit of the (2S,3S)-isomer results in low-affinity binding and minimal antagonism.

Gviz_Diagram cluster_ligands Ligands cluster_receptor NMDA Receptor Subunit (GluN1) cluster_activity Receptor State Glycine Glycine (Co-agonist) BindingSite Glycine Binding Site Glycine->BindingSite Binds RR_Isomer (2R,3R)-Isomer (Potent Antagonist) RR_Isomer->BindingSite High-Affinity Binding (Blocks Glycine) SS_Isomer (2S,3S)-Isomer (Weak Antagonist) SS_Isomer->BindingSite Low-Affinity Binding (Ineffective Block) Activated Channel Activation BindingSite->Activated Enables Inhibited Channel Inhibition BindingSite->Inhibited Results in Gviz_Workflow A 1. Preparation - Serially dilute (2R,3R) & (2S,3S) isomers. - Prepare membrane homogenate, radioligand, and buffer. B 2. Incubation - Combine membranes, [³H]Glycine, and test compound (or control). - Incubate to allow binding to reach equilibrium (e.g., 30 min at 4°C). A->B C 3. Termination & Separation - Rapidly filter mixture through glass fiber filters using a cell harvester. - Unbound radioligand passes through. B->C D 4. Washing - Wash filters with ice-cold buffer to remove any remaining non-specifically bound radioligand. C->D E 5. Quantification - Place filters in scintillation vials with fluid. - Measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter. D->E F 6. Data Analysis - Plot % inhibition vs. log[competitor concentration]. - Use non-linear regression to calculate IC₅₀. - Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation. E->F

Figure 2. Experimental workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Assay Plate Setup: To each well of a 96-well plate, add the components in the following order:

    • Assay Buffer.

    • Test compound at various concentrations (typically a 10-point dilution series). For total binding wells, add buffer instead. For non-specific binding wells, add 1 mM unlabeled glycine.

    • Radioligand ([³H]Glycine) at a final concentration close to its Kₑ (dissociation constant).

  • Initiate Reaction: Add the membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 4°C) to allow the binding to reach a steady state.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand are trapped on the filter.

  • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and quantify the amount of trapped radioactivity for each sample using a liquid scintillation counter.

  • Analysis: The data (counts per minute) are used to calculate the percentage of radioligand binding that is inhibited by the test compound at each concentration. A dose-response curve is generated, from which the IC₅₀ value is determined. This value can then be converted to the Kᵢ, which represents the intrinsic binding affinity of the compound for the receptor.

Conclusion and Future Directions

The comparative analysis of (2R,3R)- and (2S,3S)-3-hydroxypiperidine-2-carboxylic acid provides a definitive example of stereoselectivity in pharmacology. The data unequivocally show that the (2R,3R) stereoisomer is a significantly more potent antagonist at the NMDA receptor glycine site than its (2S,3S) counterpart. This finding has critical implications for drug development, reinforcing the necessity of stereocontrolled synthesis to produce enantiomerically pure compounds. Isolating the active isomer maximizes therapeutic efficacy while minimizing potential off-target effects and metabolic burden that could arise from an inactive isomer.

For researchers in the field, this case study serves as a potent reminder that the biological activity of a chiral molecule resides in its specific three-dimensional structure. Future work on this scaffold should focus exclusively on the (2R,3R) and related stereoisomers to explore further structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties for the development of novel neuroprotective agents.

References

  • **[1] Leeson, P. D., et al. (1992). The synthesis and biological evaluation of 3-hydroxypiperidine-2-carboxylic acids as NMDA receptor glycine site antagonists. Journal of Medicinal Chemistry, 35(11), 1954-1968. [Link]

  • **[2] Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-9. [Link]

  • **[3] Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-5. [Link]

  • **[4] Wikipedia contributors. (2023). NMDA receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]

  • **[5] PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • **[6] PubChem. (n.d.). (2S,3S)-3-hydroxypiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • **[7] Zhang, L., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. [Link]

  • **[8] Blue Ridge Institute for Medical Research. (2022). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. [Link]

Sources

A Spectroscopic Guide to Differentiating 3-hydroxypiperidine-2-carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and novelty of a pharmaceutical candidate. The subtle yet significant differences between diastereomers can profoundly impact their biological activity. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of 3-hydroxypiperidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry.[1] We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be leveraged to unambiguously distinguish between these two forms, supported by experimental data and interpretive insights.

The Significance of Stereochemistry in 3-hydroxypiperidine-2-carboxylic Acid

The 3-hydroxypiperidine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and pharmacologically active compounds. The relative orientation of the hydroxyl and carboxylic acid groups—be it cis (on the same side of the piperidine ring) or trans (on opposite sides)—dictates the molecule's three-dimensional shape. This, in turn, governs its interactions with biological targets such as enzymes and receptors. Consequently, the ability to confidently assign the stereochemistry of these diastereomers is paramount for structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of 3-hydroxypiperidine-2-carboxylic acid diastereomers. The spatial arrangement of atoms directly influences the chemical environment of protons and carbons, leading to distinct and predictable differences in their respective spectra.

¹H NMR Spectroscopy: Unraveling Proton Environments and Coupling Constants

The ¹H NMR spectra of the cis and trans isomers will exhibit notable differences in both chemical shifts (δ) and proton-proton coupling constants (J). These variations arise from the different steric and electronic environments of the protons in each diastereomer.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of H2 and H3: The protons on the carbons bearing the carboxylic acid (C2) and hydroxyl (C3) groups are particularly informative. In the cis isomer, these protons are on the same face of the ring, leading to greater steric hindrance and potentially different electronic shielding effects compared to the trans isomer where they are on opposite faces. This results in distinct chemical shifts for H2 and H3 in the two diastereomers.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constant between H2 and H3 (³JH2-H3) is highly dependent on the dihedral angle between these two protons, as described by the Karplus relationship.

    • In the trans diastereomer, the H2 and H3 protons are typically in a pseudo-axial-axial or pseudo-equatorial-equatorial relationship, depending on the ring conformation. An axial-axial relationship results in a large coupling constant (typically 8-13 Hz).

    • In the cis diastereomer, the H2 and H3 protons are in a pseudo-axial-equatorial relationship, which corresponds to a smaller coupling constant (typically 2-5 Hz). This significant difference in ³JH2-H3 is a reliable indicator for distinguishing between the two isomers.

Table 1: Hypothetical Comparative ¹H NMR Data for cis- and trans-3-hydroxypiperidine-2-carboxylic Acid

Parametercis-Isomertrans-IsomerRationale for Difference
δ H2 (ppm) ~3.8~3.5Different shielding due to the relative orientation of the hydroxyl group.
δ H3 (ppm) ~4.2~4.0Proximity to the carboxylic acid in the cis isomer can lead to deshielding.
³JH2-H3 (Hz) 2-58-13Reflects the smaller dihedral angle in the cis isomer versus the larger angle in the trans isomer.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra also provide valuable information for distinguishing between the diastereomers. The chemical shifts of the carbon atoms, particularly C2 and C3, are sensitive to the stereochemical arrangement. The steric compression between the substituents in the cis isomer can cause a shielding effect (upfield shift) on the involved carbons compared to the less hindered trans isomer.

Table 2: Hypothetical Comparative ¹³C NMR Data for cis- and trans-3-hydroxypiperidine-2-carboxylic Acid

Parametercis-Isomer (ppm)trans-Isomer (ppm)Rationale for Difference
δ C2 ~60~63Steric compression in the cis isomer can lead to a slight upfield shift.
δ C3 ~68~71Similar to C2, the relative orientation of the substituents influences the electronic environment.
δ C=O ~175~176The electronic environment of the carbonyl carbon can be subtly affected by the hydroxyl group's proximity.
2D NMR Spectroscopy: Confirming Spatial Relationships with NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are close to each other, regardless of their through-bond connectivity. This is particularly useful for confirming the relative stereochemistry of the cis and trans isomers.

  • For the cis-isomer: A NOESY experiment would be expected to show a cross-peak between the H2 and H3 protons, as they are on the same face of the piperidine ring and therefore in close spatial proximity.

  • For the trans-isomer: No significant NOESY correlation would be expected between H2 and H3, as they are on opposite faces of the ring and thus further apart in space.

Caption: Expected NOESY correlations for cis and trans isomers.

Infrared (IR) Spectroscopy: A Complementary Technique

While not as definitive as NMR for stereochemical assignment, IR spectroscopy can provide supporting evidence. The key vibrational modes to consider are the O-H and C=O stretching frequencies.

  • Intramolecular Hydrogen Bonding: In the cis-isomer, the proximity of the hydroxyl and carboxylic acid groups may allow for intramolecular hydrogen bonding. This can lead to a broadening of the O-H stretching band and a slight shift in the C=O stretching frequency compared to the trans-isomer, where intermolecular hydrogen bonding is more likely to dominate.

Table 3: Expected IR Spectral Differences

Vibrational Modecis-Isomer (cm⁻¹)trans-Isomer (cm⁻¹)Rationale for Difference
O-H Stretch Broader, possibly shifted to lower wavenumberSharper (in dilute solution) or broad (intermolecular H-bonding)Potential for intramolecular hydrogen bonding in the cis isomer.
C=O Stretch May be slightly shifted due to H-bondingTypical carboxylic acid C=O stretch (~1700-1725 cm⁻¹)Electronic environment of the carbonyl is perturbed by intramolecular interactions.

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ due to the different spatial arrangements of the atoms, which can influence the stability of the resulting fragment ions.

For 3-hydroxypiperidine-2-carboxylic acid, key fragmentation pathways may involve the loss of H₂O, CO₂, or the carboxylic acid group. The relative abundance of the fragment ions can differ between the cis and trans isomers due to stereochemically controlled fragmentation pathways. For example, a concerted elimination of water might be more favorable in one diastereomer over the other due to the proximity of the hydroxyl group and a neighboring proton.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 3-hydroxypiperidine-2-carboxylic acid diastereomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). Add a small amount of a reference standard (e.g., TMS or TSP) if necessary.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for detecting through-space interactions in small molecules (typically 500-800 ms).

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, determine the chemical shifts, and measure the coupling constants. Analyze the NOESY spectrum for cross-peaks between H2 and H3.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Diastereomer in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR C13_NMR ¹³C NMR Transfer->C13_NMR NOESY 2D NOESY Transfer->NOESY Process Process Spectra H1_NMR->Process C13_NMR->Process NOESY->Process Analyze_Shifts Analyze Chemical Shifts & Coupling Constants Process->Analyze_Shifts Analyze_NOE Analyze NOE Correlations Process->Analyze_NOE Assign Assign Stereochemistry Analyze_Shifts->Assign Analyze_NOE->Assign

Caption: General workflow for NMR-based stereochemical analysis.

Conclusion

The differentiation of the cis and trans diastereomers of 3-hydroxypiperidine-2-carboxylic acid is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR, with its sensitivity to chemical shifts and coupling constants, provides the most definitive data for stereochemical assignment, which can be unequivocally confirmed by NOESY experiments. IR spectroscopy and mass spectrometry offer valuable complementary information. By understanding the principles behind how stereochemistry influences spectroscopic output, researchers can confidently characterize these important building blocks and accelerate the drug discovery process.

References

  • Ohara, C., et al. (2008). Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2419-2422. [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to Validating the Stereoisomeric Purity of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a molecule is not a trivial detail—it is a cornerstone of safety and efficacy. (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, a cyclic beta-amino acid analogue, is a chiral building block of significant interest in medicinal chemistry. Its two stereocenters give rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Ensuring the enantiomeric and diastereomeric purity of the desired (2R,3R) isomer is a critical analytical challenge that demands robust and reliable validation methods.

This guide provides an in-depth comparison of analytical techniques for the stereoisomeric purity determination of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide a detailed, self-validating protocol for the recommended approach, grounded in established pharmacopeial principles.

The Analytical Imperative: Separating Four Stereoisomers

The primary challenge in validating the purity of this compound lies in the need to resolve all four stereoisomers. A failure to do so could mask the presence of unwanted isomers, which may have different pharmacological or toxicological profiles. Therefore, the chosen analytical method must be stereoselective for both enantiomers and diastereomers.

Comparative Analysis of Key Analytical Techniques

The principal methods for determining the stereoisomeric purity of chiral compounds like this compound include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), Gas Chromatography (GC) with a chiral column, and Chiral Capillary Electrophoresis (CE).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of stereoisomers with a chiral stationary phase.Separation of volatile stereoisomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.Separation of stereoisomers in a capillary based on their differential migration in an electric field containing a chiral selector.
Sample Preparation Often minimal, direct injection of a solution is possible.Requires derivatization to increase volatility and thermal stability of the polar analyte.[1][2]Minimal sample required, direct injection of a solution.[3]
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).Gas chromatograph with a chiral column and a detector (e.g., FID, MS).Capillary electrophoresis system with a suitable detector (e.g., DAD).
Primary Output Chromatogram with separated peaks for each stereoisomer.Chromatogram with separated peaks for each derivatized stereoisomer.Electropherogram with separated peaks for each stereoisomer.
Resolution Generally good to excellent, highly dependent on the choice of CSP.Can provide very high resolution for volatile compounds.Capable of extremely high resolution and efficiency.[4]
Throughput Moderate, with typical run times of 15-60 minutes.Can be slower due to the derivatization step.Generally faster analysis times than HPLC.
Method Development Can be time-consuming due to the need to screen various CSPs and mobile phases.[5][6]Derivatization and column selection can be complex.Screening of chiral selectors and buffer conditions is required.
Chiral HPLC: The Workhorse of Stereoisomeric Separations

Chiral HPLC is the most established and versatile technique for the analysis of pharmaceutical compounds.[4][5] The wide variety of commercially available chiral stationary phases (CSPs) provides a high probability of achieving the desired separation. For a polar molecule like 3-hydroxypiperidine-2-carboxylic acid, polysaccharide-based CSPs are often a good starting point.[4] However, the presence of both an acidic carboxylic acid and a basic secondary amine in the piperidine ring can lead to peak tailing on some columns. Therefore, careful control of the mobile phase pH and the use of additives are crucial.

A significant advantage of HPLC is that it often does not require derivatization, which simplifies sample preparation and avoids potential side reactions. However, since the target molecule lacks a strong chromophore, detection can be a challenge. This can be overcome by using a universal detector like a mass spectrometer (MS) or by pre-column derivatization with a UV-active agent.

Chiral GC: High Resolution for Volatile Compounds

Chiral GC is known for its high resolving power, but its application to non-volatile compounds like amino acids is limited without derivatization.[1] For 3-hydroxypiperidine-2-carboxylic acid, both the carboxylic acid and hydroxyl groups, as well as the secondary amine, would need to be derivatized to make the molecule sufficiently volatile and thermally stable for GC analysis. This multi-step derivatization process can be complex, time-consuming, and a potential source of analytical error. However, for specific applications where high sensitivity is required and a robust derivatization method can be developed, chiral GC-MS can be a powerful tool.[1][2][7]

Chiral CE: High Efficiency and Low Sample Consumption

Chiral Capillary Electrophoresis offers exceptionally high separation efficiency and requires minimal sample and reagent volumes, making it an attractive "green" analytical technique.[3][5] Separation is achieved by adding a chiral selector, typically a cyclodextrin, to the background electrolyte.[3] The flexibility to easily change the type and concentration of the chiral selector makes method development potentially faster than with HPLC. For a molecule with multiple functional groups like 3-hydroxypiperidine-2-carboxylic acid, the complexation with the chiral selector can be highly specific, leading to excellent resolution of all four stereoisomers.[3][8]

Recommended Method: Chiral HPLC with a Polysaccharide-Based CSP

Based on a comprehensive evaluation of the alternatives, Chiral High-Performance Liquid Chromatography (HPLC) is the recommended technique for the routine, high-precision analysis of the stereoisomeric purity of this compound. Its versatility, the wide availability of chiral stationary phases, and the ability to often analyze the compound directly without derivatization make it a robust and reliable choice for quality control environments.

The selection of the appropriate CSP is paramount. A screening of polysaccharide-based columns, such as those with cellulose or amylose derivatives, under normal phase, reversed-phase, and polar organic modes is the logical first step in method development.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the method's performance before each analysis. The validation of this method should be performed in accordance with ICH Q2(R1) and USP <1225> guidelines.[9][10][11][12][13][14][15]

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or Mass Spectrometer).

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® series) is recommended for initial screening.

  • Reagents: HPLC-grade solvents, additives (e.g., trifluoroacetic acid, diethylamine), and reference standards for all four stereoisomers of 3-hydroxypiperidine-2-carboxylic acid.

Chromatographic Conditions (Starting Point for Method Development)
  • Mobile Phase: A screening approach should be used. For a polysaccharide-based CSP, start with a mobile phase of n-Hexane and Isopropyl alcohol with a small percentage of an acidic or basic additive to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm) if no derivatization is used, or a more specific wavelength if a UV-active derivative is prepared. Mass spectrometric detection is a highly specific alternative.

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Solution: Prepare a solution containing all four stereoisomers of 3-hydroxypiperidine-2-carboxylic acid at a known concentration in the mobile phase. This will be used to determine the retention times and resolution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

System Suitability

Before analyzing any samples, inject the standard solution to verify the system's performance. The following parameters should be met:

  • Resolution (Rs): The resolution between the (2R,3R) peak and the closest eluting stereoisomer peak should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for the (2R,3R) peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The %RSD of the peak area for six replicate injections of the standard solution should be less than 2.0%.

Analysis
  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform six replicate injections of the standard solution to establish system suitability.

  • Inject the sample solution in duplicate.

Calculation of Stereoisomeric Purity

The percentage of each stereoisomeric impurity is calculated using the following formula:

% Impurity = (Area_impurity / (Sum of all stereoisomer areas)) * 100

The enantiomeric purity (e.e.) can also be calculated if only the enantiomer is present as an impurity.

Visualizing the Workflow

Caption: Workflow for the selection, development, and implementation of a chiral analysis method.

Conclusion

Validating the enantiomeric and diastereomeric purity of this compound is a critical step in ensuring its quality and suitability for pharmaceutical development. While Chiral GC and Chiral CE offer specific advantages, Chiral HPLC with a polysaccharide-based chiral stationary phase stands out as the most robust and versatile method for this application. The provided experimental protocol, grounded in established validation principles, offers a clear pathway for developing a reliable, self-validating method. By carefully selecting the analytical technique and rigorously validating its performance, researchers can have high confidence in the stereochemical integrity of their chiral building blocks.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. 2024. [Link]

  • Investigations of a Dog. Revised USP <1225>: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. 2025. [Link]

  • ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. 2017. [Link]

  • United States Pharmacopeia. 〈1225〉 Validation of Compendial Procedures. [Link]

  • Scilit. Analysis of diastereoisomer impurities in chiral pharmaceutical compounds by capillary electrophoresis. 1994. [Link]

  • ResearchGate. Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... [Link]

  • ResearchGate. (PDF) Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. 2024. [Link]

  • Pharmaceutical Technology. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. 2025. [Link]

  • PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. 2021. [Link]

  • MDPI. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. 2022. [Link]

  • PubMed. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. 2025. [Link]

  • Semantic Scholar. Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods. [Link]

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. 2025. [Link]

  • PubMed. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. 2016. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. 2016. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubMed. Analytical advances in pharmaceutical impurity profiling. 2016. [Link]

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Link]

  • Hilaris Publisher. Purity Profiling of Peptide Drugs. 2011. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Analytical Methods for 3-Hydroxypiperidine-2-Carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Chiral Intermediate

3-Hydroxypiperidine-2-carboxylic acid is a non-proteinogenic amino acid and a valuable chiral building block in pharmaceutical synthesis.[1][] Its precise quantification is critical for reaction monitoring, purity assessment of final active pharmaceutical ingredients (APIs), and potential applications in metabolomics. However, the molecule's inherent physicochemical properties present a significant analytical challenge. Possessing both a hydrophilic hydroxyl group and a polar carboxylic acid moiety, it is non-volatile and lacks a significant chromophore, rendering direct analysis by common chromatographic techniques difficult.[3]

This guide provides an in-depth comparison of three primary analytical methodologies for the robust quantification of 3-hydroxypiperidine-2-carboxylic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide validated protocols, and offer expert insights to guide researchers in selecting the optimal method for their specific application.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: Overcoming the Lack of a Chromophore

The primary limitation of using HPLC with standard UV detection for 3-hydroxypiperidine-2-carboxylic acid is its absence of a UV-absorbing functional group.[3] To overcome this, a pre-column derivatization strategy is employed. The carboxylic acid functional group is a prime target for derivatization. We utilize 3-Nitrophenylhydrazine (3-NPH) in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable hydrazone derivative that possesses a strong chromophore, enabling highly sensitive UV detection.[4][5][6] This approach transforms a nearly invisible compound into one that can be readily quantified using ubiquitous HPLC-UV systems.

Experimental Protocol: HPLC-UV with 3-NPH Derivatization

Objective: To quantify 3-hydroxypiperidine-2-carboxylic acid by converting it to a UV-active derivative followed by Reversed-Phase HPLC analysis.

1. Preparation of Reagents:

  • Sample Solvent (Diluent): 50:50 Acetonitrile:Water (v/v).
  • 3-NPH Reagent: 200 mM 3-nitrophenylhydrazine hydrochloride in 50:50 Acetonitrile:Water.
  • EDC-Pyridine Reagent: 120 mM EDC with 6% pyridine in 50:50 Acetonitrile:Water.[4]
  • Standard Stock Solution: 1 mg/mL of 3-hydroxypiperidine-2-carboxylic acid in water. Prepare serial dilutions in the diluent to create calibration standards (e.g., 1-100 µg/mL).

2. Derivatization Procedure: [4][5]

  • To 100 µL of each standard or sample solution, add 50 µL of the 200 mM 3-NPH reagent.
  • Add 50 µL of the 120 mM EDC-Pyridine reagent.
  • Vortex the mixture gently and incubate at 40°C for 30 minutes.
  • After incubation, dilute the mixture to 1.0 mL with the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
  • Centrifuge at 14,000 rcf for 10 minutes to pellet any precipitate.
  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
  • Mobile Phase A: 0.1% Formic Acid in Water.[8]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
  • Gradient: 5% B to 60% B over 15 minutes, hold at 60% B for 2 minutes, then return to 5% B and re-equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 392 nm (for the 2-NPH derivative, similar absorbance expected for 3-NPH).[5]
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
  • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.
HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Solution Mix Mix & Incubate (40°C, 30 min) Sample->Mix Standard Calibration Standards Standard->Mix Reagents 3-NPH & EDC Reagents Reagents->Mix Dilute Dilute Mix->Dilute Dilute & Centrifuge Vial HPLC Vial Dilute->Vial Transfer to Vial HPLC HPLC System (C18 Column) UV_Detector UV Detector (392 nm) HPLC->UV_Detector Separation Data Chromatogram UV_Detector->Data Integration Integration Data->Integration Peak Integration Calibration Calibration Integration->Calibration Plot Curve Quantify Final Concentration Calibration->Quantify Interpolate GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample/ Standard Evap Evaporate to Dryness (N2) Sample->Evap Reconstitute Add Anhydrous Solvent Evap->Reconstitute Mix Add Reagent & Heat (75°C, 45 min) Reconstitute->Mix BSTFA BSTFA + TMCS Reagent BSTFA->Mix Vial GC Vial Mix->Vial Cool & Transfer GC GC System (HP-5ms Column) MS Mass Spec (EI) GC->MS Separation Data Extracted Ion Chromatogram MS->Data Detection (SIM) Integration Integration Data->Integration Peak Integration Calibration Calibration Integration->Calibration Plot Curve Quantify Final Concentration Calibration->Quantify Calculate LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample IS Add Internal Standard (IS) Sample->IS PPT Protein Precipitation IS->PPT Cent Centrifuge PPT->Cent Evap Evaporate & Reconstitute Cent->Evap Vial LC Vial Evap->Vial LC LC System (C18 Column) MSMS Tandem MS (Triple Quad) LC->MSMS Separation & Ionization (ESI-) Data Analyte/IS Peak Area Ratios MSMS->Data Detection (MRM) Calibration Calibration Data->Calibration Plot Curve Quantify Final Concentration Calibration->Quantify Calculate Decision_Tree start What is the Analytical Goal? q_matrix Sample Matrix? start->q_matrix q_sensitivity Required Sensitivity? q_matrix->q_sensitivity Simple (e.g., Drug Substance) lcmsms Use LC-MS/MS q_matrix->lcmsms Complex (e.g., Plasma, Tissue) q_confirm Need Structural Confirmation? q_sensitivity->q_confirm High (<50 ng/mL) hplc Use HPLC-UV q_sensitivity->hplc Moderate (>50 ng/mL) gcms Use GC-MS q_confirm->gcms Yes q_confirm->lcmsms No (Quant focus)

Sources

A Comparative Pharmacological Analysis of Hydroxypiperidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile and conformationally constrained framework ideal for designing ligands that interact with a multitude of biological targets. The introduction of a hydroxyl group onto this ring, creating hydroxypiperidine derivatives, further enhances its utility by providing a crucial point for hydrogen bonding interactions with receptor binding sites, improving aqueous solubility, and offering a handle for further chemical modification.[2][3][4]

This guide offers a comparative analysis of the pharmacological properties of various hydroxypiperidine derivatives, moving beyond a simple recitation of data to explain the causal relationships between structure and activity. We will delve into their applications in diverse therapeutic areas, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with actionable insights.

The Hydroxypiperidine Scaffold: Points of Variation

The pharmacological profile of a hydroxypiperidine derivative is profoundly influenced by substitutions at several key positions. Understanding these structural nuances is fundamental to designing compounds with desired potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the hydroxypiperidine scaffold.

Comparative Analysis by Therapeutic Application

Analgesia: Targeting Opioid and Other Pain Pathways

Hydroxypiperidine derivatives have long been investigated for their analgesic properties, often as structural analogues of morphine-like compounds.[5] The core concept is to mimic the pharmacophore of established opioids while optimizing for side-effect profiles.

Structure-Activity Relationship Insights:

  • 4-Hydroxypiperidine Core: Many potent analgesics are built upon a 4-aryl-4-hydroxypiperidine scaffold, a structure found in pethidine (meperidine) analogues.

  • Nitrogen Substituents: The nature of the substituent on the piperidine nitrogen is critical. For instance, phenacyl groups, particularly halogenated ones, have been shown to confer significant analgesic activity.[6][7][8]

  • Aryl Group: The substituent on the aryl ring at the C4 position influences potency. A study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated that various N-substitutions could produce significant analgesic effects.[9] Similarly, derivatives of 4-(4'-bromophenyl)-4-piperidinol also showed highly significant analgesic activity.[10][11]

Supporting Experimental Data

Compound ClassN-SubstituentIn Vivo ModelAnalgesic ActivityReference
Substituted Phenacyl-4-hydroxypiperidinesHalogenated PhenacylAcetic Acid Writhing (mice)Active[6][8]
Substituted Phenacyl-4-hydroxypiperidinesVariousTail Flick Test (mice)Inactive[6][8]
4-(4'-chlorophenyl)-4-hydroxypiperidinesVariousTail Flick Test (rats)Significant[9]
4-(4'-bromophenyl)-4-piperidinol DerivativesPhenacylPain & Platelet AggregationHighly Significant[10][11]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol is a standard chemical method for screening peripheral analgesic activity. The underlying principle is that intraperitoneal injection of acetic acid irritates the serous membranes, causing pain manifested as characteristic "writhing" movements (abdominal constriction and stretching of hind limbs). Analgesic compounds inhibit this response.

  • Animal Preparation: Use male albino mice (20-25g). Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping: Divide animals into groups (n=6-8 per group): Control (vehicle), Standard (e.g., Aspirin 30 mg/kg), and Test groups (hydroxypiperidine derivatives at various doses).

  • Drug Administration: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of writhing. The control group receives only the vehicle.

  • Induction of Writhing: Inject 0.6% v/v acetic acid solution i.p. at a volume of 10 mL/kg body weight.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. Count the number of writhes for each animal over a 20-minute period, starting 5 minutes after the injection.

  • Data Analysis: Calculate the percentage of protection (analgesic activity) using the following formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

  • Statistical Analysis: Use an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the observed effects compared to the control group.

Neuropharmacology: Modulating Central Nervous System Targets

The ability of the hydroxypiperidine scaffold to be incorporated into molecules that cross the blood-brain barrier makes it highly valuable for CNS drug discovery.[12]

Histamine H₃ receptors are presynaptic autoreceptors that control the release of histamine and other neurotransmitters. Antagonists of this receptor are investigated for treating neurological disorders like Alzheimer's disease, ADHD, and narcolepsy.[3]

Structure-Activity Relationship Insights:

  • Scaffold: The 4-hydroxypiperidine ring often serves as a central spacer connecting a basic amine function to a lipophilic moiety.[3]

  • N-Substituents: The nature and length of the N-substituent are critical. For instance, replacing an N-benzyl group with a benzofuranylmethyl moiety can drastically increase potency.[13][14]

  • Alkyl Chain Length: Elongating the aliphatic chain between the piperidine nitrogen and a lipophilic residue can lead to a decrease in potency, suggesting an optimal distance for receptor engagement.[13]

Supporting Experimental Data

Compound IDKey Structural FeatureReceptorAffinity (pA₂)Reference
1a (ADS-003) 1-[(Benzofuran-2-yl)methyl]-4-hydroxypiperidine baseGuinea Pig H₃8.47[13][14]
1d 1-Benzyl-4-hydroxypiperidine baseGuinea Pig H₃7.79[13][14]
9b2 1-Benzyl-4-(aminopentyloxy)piperidine derivativeHuman H₃7.09 (pKi)[15]
Thioperamide Standard AntagonistGuinea Pig H₃8.67[13][14]

High-affinity ligands for the dopamine transporter are being developed as potential medications for cocaine dependence.[16][17] The introduction of a hydroxyl group can create stereospecific interactions that dramatically enhance affinity and selectivity.

Structure-Activity Relationship Insights:

  • Stereochemistry is Crucial: In a study of cis- and trans-3-hydroxy derivatives, the enantiomers of the trans isomer showed marked differences in affinity. The (+)-enantiomer was 122-fold more potent than the (-)-enantiomer in inhibiting radiolabeled cocaine analogue binding.[16][17]

  • Hydrogen Bonding: The hydroxyl group of the active enantiomer is believed to form a key hydrogen bond with specific residues in the transporter, such as Aspartate 68 (D68), which is critical for its high-affinity binding and potential antagonist activity.[18]

Supporting Experimental Data

CompoundStereochemistryDAT Binding IC₅₀ (nM)DAT Uptake IC₅₀ (nM)Reference
(+)-5 trans0.464.05[16][17]
(-)-5 trans56.738.0[16][17]
GBR 12909 Standard~10-[16][17]

Experimental Protocol: In Vitro Radioligand Binding Assay for DAT

This protocol quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand.

cluster_0 Workflow: DAT Radioligand Binding Assay prep Prepare Rat Striatal Membranes incubate Incubate Membranes with [³H]CFT (radioligand) & Test Compound (inhibitor) prep->incubate separate Separate Bound and Free Radioligand (Rapid Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Analyze Data: Calculate IC₅₀ and Ki values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Tissue Preparation: Homogenize rat striatal tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]CFT), and varying concentrations of the hydroxypiperidine test compound.

  • Nonspecific Binding: Prepare a set of tubes containing the radioligand and a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to determine nonspecific binding.

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any nonspecifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the nonspecific binding from all other counts to get specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use nonlinear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Oncology: Novel Approaches to Cancer Therapy

The hydroxypiperidine scaffold is also emerging in oncology, not as a cytotoxic agent itself, but as a component of targeted therapies.[3]

Applications:

  • Enzyme Inhibition: Hydroxypiperidine-substituted thiosemicarbazones have been designed as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are involved in tumor progression. One derivative demonstrated an IC₅₀ value of 0.58 µM against A549 lung cancer cells with high selectivity.[19]

  • Glutaminase (GAC) Inhibition: The scaffold is used to design allosteric inhibitors of glutaminase, targeting the "glutamine addiction" of many cancer cells.[3]

  • Adjuvants in Chemotherapy: Cinnamamide derivatives containing a 4-hydroxypiperidine core can act as carbonyl reductase 1 (CBR1) inhibitors. This can reduce the cardiotoxic side effects of anthracycline chemotherapeutics like doxorubicin by preventing the formation of toxic metabolites.[3]

Conclusion

The hydroxypiperidine framework is a privileged and highly adaptable scaffold in modern drug discovery. Its pharmacological profile can be finely tuned through strategic modifications to the position of the hydroxyl group, the nature of the nitrogen substituent, and the introduction of other functional groups. This comparative analysis demonstrates that derivatives can be rationally designed to act as potent analgesics, highly selective CNS modulators for complex neurological disorders, and innovative targeted agents in oncology. The detailed experimental protocols provided herein serve as a foundation for the reliable and reproducible evaluation of novel hydroxypiperidine-based therapeutic candidates. The continued exploration of this versatile chemical entity promises to yield new and improved treatments for a wide range of human diseases.

References

  • Saeed, M., Saify, Z.S., Iqbal, Z., & Nazar-ul-Islam. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research, 20(4), 338-41. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • Masłowska-Lipowicz, I., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]

  • Masłowska-Lipowicz, I., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed Central. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. Retrieved from [Link]

  • Saeed, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

  • Walczynski, K., et al. (2008). New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists. Archiv der Pharmazie, 341(12), 762-73. [Link]

  • Vasilev, V.S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Naeem, S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan Journal of Pharmaceutical Sciences, 26(4), 679-84. [Link]

  • Ay, N., et al. (2024). Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. Scientific Reports. [Link]

  • Sci-Hub. (n.d.). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Saeed, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. PubMed. [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Hydroxypiperidine: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

  • Dutta, A.K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [Link]

  • Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Retrieved from [Link]

  • Reith, M.E.A., et al. (2004). Interaction between a hydroxypiperidine analogue of 4-(2-benzhydryloxy-ethyl)-1-(4-fluorobenzyl)piperidine and Aspartate 68 in the human dopamine transporter. Journal of Neurochemistry, 90(4), 987-97. [Link]

  • KoreaScience. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link]

Sources

Efficacy of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid vs other pipecolic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid and Other Pipecolic Acid Analogs

Executive Summary

Pipecolic acid, a cyclic amino acid derived from L-lysine, serves as a crucial scaffold in numerous natural products and pharmacologically active agents.[1][2] Its derivatives, or analogs, represent a fertile ground for drug discovery, with modifications to the piperidine ring leading to a wide spectrum of biological activities, from immunosuppression to neuroprotection. This guide provides a detailed comparative analysis of the efficacy of various pipecolic acid analogs, with a specific focus on the stereoisomer this compound. We delve into the critical role of stereochemistry in determining biological function by comparing it with its diastereomer, (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, and other key analogs targeting different biological systems. This analysis is supported by experimental data, detailed protocols for efficacy assessment, and visualizations of molecular relationships and workflows to provide researchers, scientists, and drug development professionals with a comprehensive resource for this important class of molecules.

Introduction: The Versatile Scaffold of Pipecolic Acid

Pipecolic acid is a non-proteinogenic amino acid that serves as a vital precursor in the biosynthesis of many microbial secondary metabolites.[3] Its six-membered ring structure is a component of complex natural products like the immunosuppressant rapamycin (Sirolimus), where it is installed by a nonribosomal peptide synthetase (NRPS).[4][5] The inherent chirality and conformational constraints of the piperidine ring make it an attractive building block in medicinal chemistry.[6] By introducing substituents, such as hydroxyl groups, or modifying existing functional groups, chemists can generate a vast library of analogs with finely tuned biological activities. These analogs have shown promise in diverse therapeutic areas, including as NMDA receptor antagonists for neurodegenerative diseases, as antibacterial agents, and as regulators of plant immunity.[2][7][8]

A Focus on this compound

This compound is a specific stereoisomer of 3-hydroxypipecolic acid.[9] The precise spatial arrangement of the hydroxyl group at the C3 position and the carboxylic acid at the C2 position is paramount to its interaction with biological targets. While public domain data on the specific biological efficacy of the (2R,3R) isomer is limited, its stereochemical relationship to more extensively studied analogs provides a strong rationale for its investigation. The principle of stereospecificity dictates that even minor changes in the 3D structure of a molecule can lead to dramatic differences in biological activity, turning an agonist into an antagonist, or rendering a potent molecule completely inactive.

Comparative Efficacy Analysis of Key Pipecolic Acid Analogs

The true potential of this compound can be understood by comparing it to other well-characterized analogs. The efficacy of these molecules is intrinsically linked to their specific stereochemistry and substitution patterns.

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid: The Antibacterial & Cytotoxic Diastereomer

The (2S,3R) isomer, also known as cis-3-L-HyPip, stands in direct contrast to the (2R,3R) isomer and powerfully illustrates the impact of stereochemistry. This analog is a known component of natural bioactive molecules.[2]

  • Mechanism & Efficacy: It serves as a precursor to the cytotoxic alkaloid (-)-tetrazomine, a compound isolated from Streptomyces species.[10] Tetrazomine exhibits significant antibacterial activity and potent cytotoxicity against P388 leukemia cells, highlighting the potential of its building blocks as leads for oncology and infectious disease research.[2] The biosynthesis of this analog is catalyzed by specialized enzymes like pipecolic acid hydroxylase, which selectively install the hydroxyl group with specific stereocontrol.[2][10]

Pipecolic Acid Analogs as NMDA Receptor Antagonists

A significant class of pipecolic acid derivatives has been developed as antagonists of the N-Methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling and a target for treating conditions like epilepsy and neurodegenerative disorders.[11]

  • Mechanism & Efficacy: These analogs act as competitive antagonists, blocking the glutamate binding site on the NMDA receptor.[12] This inhibition prevents excessive calcium influx into neurons, a primary cause of excitotoxicity. The efficacy is highly dependent on the specific substituents and their stereochemistry. For example, the potent and selective NMDA antagonist (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) showed an IC₅₀ of 1.9 µM in a cortical slice preparation.[7] This demonstrates that incorporating the pipecolic acid backbone into a more complex structure can yield highly potent neuroprotective agents.

N-hydroxy-pipecolic acid (NHP): A Key Regulator of Plant Immunity

Moving from microbial and mammalian systems, a fascinating analog, N-hydroxy-pipecolic acid (NHP), has been identified as a critical signaling molecule in plant defense.

  • Mechanism & Efficacy: NHP is a mobile metabolite that regulates Systemic Acquired Resistance (SAR), a plant's ability to develop long-lasting, broad-spectrum immunity after an initial localized infection.[8] It is synthesized from pipecolic acid by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[13] Exogenous application of NHP is sufficient to induce SAR and rescue immune deficiencies in mutant plants, demonstrating its potent bioactivity as a defense signal.[13]

Other Hydroxylated Analogs

The position of the hydroxyl group around the piperidine ring gives rise to distinct biological activities:

  • (2S,4R)-4-hydroxypipecolic acid: A component of ulleungamides, marine natural products with potential biological activities.[2]

  • (2R,4R)-4-hydroxypipecolic acid: Found in damipipecolin, which has been shown to regulate serotonin receptor activity.[2]

  • (2S,5S)-5-hydroxypipecolic acid: Serves as a synthetic precursor for MK-7655, an effective irreversible β-lactamase inhibitor, crucial for overcoming antibiotic resistance.[2]

Data Presentation: Comparative Summary of Pipecolic Acid Analogs

AnalogStereochemistryPrimary Biological Target / RoleReported Efficacy / SignificanceReference
This compound (2R,3R)UndeterminedPotential for novel bioactivity based on stereochemistry.[9]
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid (2S,3R)Precursor to (-)-tetrazominePrecursor to potent antibacterial and cytotoxic agent.[2]
(-)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (2R,4S)NMDA ReceptorPotent and selective antagonist (IC₅₀ = 1.9 µM).[7]
N-hydroxy-pipecolic acid (NHP) N/AFMO1-dependent signaling in plantsCritical mobile signal for Systemic Acquired Resistance (SAR).[8][13]
(2S,5S)-5-hydroxypipecolic acid (2S,5S)β-lactamasePrecursor for irreversible β-lactamase inhibitor MK-7655.[2]

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between the core pipecolic acid scaffold and the discussed analogs.

G cluster_analogs Pipecolic Acid Analogs PA Pipecolic Acid Core (C₆H₁₁NO₂) A (2R,3R)-3-OH-Pip Target Compound PA->A  (2R,3R)-OH at C3 B (2S,3R)-3-OH-Pip Antibacterial Precursor PA->B  (2S,3R)-OH at C3 C NMDA Antagonist Analog (e.g., LY235723) PA->C  Complex substituent at C4 D N-hydroxy-Pip (NHP) Plant Immunity Signal PA->D  -OH at N1 E Other Hydroxy-Pip (4-OH, 5-OH) PA->E  -OH at C4 or C5

Caption: Structural relationships of key pipecolic acid analogs.

Experimental Protocols: Assessing Efficacy

To quantitatively compare the efficacy of pipecolic acid analogs, particularly for neuroactive potential, a robust and validated assay is required. The competitive NMDA receptor binding assay is a gold standard in the field.

Protocol: Competitive NMDA Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of a test compound (e.g., a pipecolic acid analog) for the NMDA receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand, [³H]-CGS 19755 (a potent and selective NMDA antagonist), for binding to NMDA receptors in a prepared brain tissue homogenate. A lower IC₅₀ value indicates higher binding affinity.

Materials:

  • Rat brain cortices

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-CGS 19755

  • Non-specific binding control: 1 mM L-Glutamic acid

  • Test compounds (pipecolic acid analogs) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation (The "Why"):

    • Step 1.1: Homogenize fresh or frozen rat cortical tissue in ice-cold assay buffer. Causality: This breaks open the cells to release the membranes containing the NMDA receptors.

    • Step 1.2: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Step 1.3: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Causality: This pellets the cell membranes (the P2 fraction) where the receptors are located.

    • Step 1.4: Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash away endogenous ligands.

    • Step 1.5: Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). This ensures an equal amount of receptor is used in each reaction.

  • Binding Assay (The "Why"):

    • Step 2.1: In a 96-well plate or microcentrifuge tubes, set up triplicate reactions for each condition: Total Binding, Non-specific Binding, and Test Compound concentrations.

    • Step 2.2: To each well, add:

      • 50 µL Assay Buffer

      • 50 µL of Test Compound (or buffer for Total Binding, or 1 mM Glutamic Acid for Non-specific Binding)

      • 50 µL of [³H]-CGS 19755 (at a final concentration near its K_d, e.g., 5 nM)

      • 50 µL of the membrane preparation (e.g., 100-200 µg protein)

    • Step 2.3: Incubate the plate at 4°C for 40 minutes. Causality: Incubation allows the binding reaction to reach equilibrium.

  • Filtration and Quantification (The "Why"):

    • Step 3.1: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Causality: This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Step 3.2: Wash each filter rapidly with ice-cold assay buffer (3x) to remove any non-specifically trapped radioligand.

    • Step 3.3: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis (The "Why"):

    • Step 4.1: Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Step 4.2: For each test compound concentration, express the binding as a percentage of the specific binding in the absence of the compound.

    • Step 4.3: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Phase 1: Receptor Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis prep1 Homogenize Rat Cortical Tissue prep2 Low-Speed Centrifugation (Remove Debris) prep1->prep2 prep3 High-Speed Centrifugation (Pellet Membranes) prep2->prep3 prep4 Wash & Resuspend Membrane Pellet prep3->prep4 assay1 Incubate Membranes with [3H]-Ligand & Test Compound prep4->assay1 assay2 Rapid Filtration (Separate Bound/Free) assay1->assay2 assay3 Wash Filters assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC₅₀ Value analysis2->analysis3

Caption: Workflow for the NMDA Receptor Competitive Binding Assay.

Conclusion and Future Perspectives

The world of pipecolic acid analogs is a testament to the power of stereochemistry in drug discovery. While a molecule like (2S,3R)-3-hydroxypiperidine-2-carboxylic acid shows a clear lineage to antibacterial and cytotoxic agents, its diastereomer, this compound, remains an open frontier. The diverse activities of other analogs—from potent NMDA receptor antagonists to critical plant immune signals—underscore that no single efficacy profile can be assumed. Each new stereoisomer and derivative warrants rigorous investigation.

Future research should focus on the asymmetric synthesis of the (2R,3R) isomer to obtain sufficient quantities for biological screening.[6] Its evaluation in a panel of assays, including those for NMDA receptor binding, antibacterial activity, and cytotoxicity, will elucidate its unique biological profile. By systematically exploring the structure-activity relationships within this versatile chemical class, the scientific community can continue to unlock novel therapeutic agents for a wide range of human and agricultural needs.

References

  • Forman, G. S., et al. (1971). Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity. PubMed. Available at: [Link]

  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry. Available at: [Link]

  • Dancis, J., & Hutzler, J. (1982). Comparative rates of metabolism of pipecolic acid in several animal species. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of a New Pipecolic Acid Analogue (I) with a Bicyclic Structure. ResearchGate. Available at: [Link]

  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. Glutamate Receptors. Available at: [Link]

  • Couty, F., & Evano, G. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids. Available at: [Link]

  • Wikipedia. (n.d.). Sirolimus. Wikipedia. Available at: [Link]

  • He, H. Y., & Pan, H. X. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Jane, D. E., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. Available at: [Link]

  • Sci-Hub. (n.d.). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. Sci-Hub. Available at: [Link]

  • Gatto, G. J., Jr., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. Available at: [Link]

  • Holmes, E. C., & Sattely, E. S. (2018). Pipped at the Post: Pipecolic Acid Derivative Identified as SAR Regulator. Cell. Available at: [Link]

  • Couty, F. (1998). Asymmetric Syntheses of Pipecolic Acid and Derivatives. Tetrahedron: Asymmetry. Available at: [Link]

  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. Available at: [Link]

  • Chen, Y. C., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • PubChem. (n.d.). L-Pipecolic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Návarová, H., et al. (2016). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Cell. Available at: [Link]

  • PubChem. (n.d.). Pipecolic acid. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available at: [Link]

Sources

Cross-validation of experimental and computational data for (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for (2R,3R)-3-hydroxypiperidine-2-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of this compound, a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its rigid, substituted piperidine scaffold is a valuable starting point for the synthesis of complex therapeutic agents. The precise stereochemistry at the C2 and C3 positions is critical for its biological activity, making accurate structural confirmation paramount.[1]

Here, we present a cross-validation approach, comparing robust experimental data with modern computational models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synergy between empirical characterization and theoretical prediction in elucidating the structural and electronic properties of complex chiral molecules. We will delve into the causality behind experimental choices and demonstrate how computational chemistry serves as a powerful predictive and validation tool.

Experimental Characterization: Empirical Proof of Structure

The experimental analysis of this compound relies on a combination of synthetic protocols and spectroscopic techniques to confirm its covalent structure and stereochemical integrity.

Synthesis Strategy

The synthesis of enantiomerically pure this compound often employs stereoselective methods to control the formation of the two chiral centers. Common strategies include the use of chiral auxiliaries, which temporarily attach to an achiral substrate to direct the stereochemical outcome of subsequent reactions before being cleaved.[1] Another powerful approach involves chelation-controlled addition reactions, where metal ions coordinate to functional groups, creating a rigid intermediate that favors the formation of one stereoisomer over others.[1] Serine-based approaches have also proven effective, leveraging the readily available chiral pool of amino acids to construct the piperidine ring with high enantioselectivity.[1]

Spectroscopic Verification

Spectroscopy provides the foundational data for structural elucidation. The choice of methods is driven by the need to probe specific aspects of the molecule's framework and functional groups.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can influence the conformation and the exchange of labile protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm). Protons adjacent to the carboxylic acid and hydroxyl group will also exhibit characteristic downfield shifts.[2]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the δ 160-180 ppm region.[2]

  • 2D NMR (COSY & HSQC): For unambiguous assignment of proton and carbon signals, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Experimental Protocol: Fourier-Transform Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Experimental Data

The following table summarizes the anticipated experimental spectroscopic data for this compound based on established principles of spectroscopy.

Experimental Technique Expected Observations Rationale
¹H NMR δ 10-12 (broad s, 1H, COOH), δ ~3.5-4.5 (m, 2H, CH-O and N-CH-C), δ ~1.5-3.0 (m, 4H, ring CH₂), Broad NH signalThe carboxylic acid proton is highly deshielded.[2] Protons on carbons adjacent to heteroatoms (O, N) are shifted downfield.[3]
¹³C NMR δ ~170-180 (C=O), δ ~60-75 (C-OH), δ ~50-60 (N-C-COOH), δ ~20-40 (ring CH₂)The carbonyl carbon is significantly deshielded.[2] Carbons bonded to electronegative oxygen and nitrogen atoms appear in the mid-field region.
IR Spectroscopy 3550-3200 cm⁻¹ (broad, O-H stretch from alcohol), 3000-2500 cm⁻¹ (very broad, O-H stretch from carboxylic acid), ~3300-3400 cm⁻¹ (N-H stretch), 1780-1710 cm⁻¹ (strong, C=O stretch)The broadness of the O-H bands is due to hydrogen bonding.[4] The C=O stretch is a strong, characteristic absorption for carboxylic acids.[3][4]

Computational Modeling: An In Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the geometric, energetic, and spectroscopic properties of molecules from first principles. This allows for a direct comparison with experimental results.[5][6]

Computational Workflow

The process involves building a 3D model of the molecule, optimizing its geometry to find the lowest energy conformation, and then calculating its properties.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output Analysis mol_build 1. Build 3D Structure of This compound theory_select 2. Select Level of Theory (e.g., B3LYP/6-31G(d)) mol_build->theory_select geom_opt 3. Geometry Optimization (Find lowest energy conformer) theory_select->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc 5. NMR Chemical Shift Calculation freq_calc->nmr_calc output_data 6. Predicted Data: - Optimized Geometry - IR Spectrum - NMR Shifts nmr_calc->output_data

Caption: A typical workflow for computational analysis using DFT.

Computational Protocol: DFT Calculation

  • Structure Input: The 3D coordinates of this compound are generated using molecular modeling software.

  • Method Selection: The calculation is set up using a widely accepted level of theory, such as the B3LYP functional with the 6-31G(d) basis set, which offers a good balance of accuracy and computational cost for organic molecules.[7]

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable three-dimensional structure.

  • Frequency Calculation: This step confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the predicted IR spectrum.

  • NMR Calculation: The magnetic shielding tensors are calculated for each nucleus to predict the ¹H and ¹³C NMR chemical shifts.

Cross-Validation: Comparing Experimental and Computational Data

The core of this guide is the direct comparison of the data obtained from the experimental and computational workflows. This cross-validation is essential for building confidence in the structural assignment.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_data Experimental Data (NMR, IR) comparison Cross-Validation Analysis exp_data->comparison comp_data Computational Data (Predicted NMR, IR) comp_data->comparison conclusion Validated Molecular Structure & Properties comparison->conclusion

Caption: The logic of cross-validating experimental and computational results.

Conformational Analysis

NMR spectroscopy provides experimental evidence for the preferred conformation of the piperidine ring in solution.[8][9] For this compound, the chair conformation is expected to be the most stable. DFT calculations can predict the relative energies of different chair conformers (e.g., where the substituents are axial versus equatorial). The lowest energy computed conformer should be consistent with the conformation inferred from experimental NMR coupling constants. For piperidine derivatives, the conformation with the bulky carboxylic acid group in the equatorial position is often favored to minimize steric hindrance.[8]

Spectroscopic Correlation

The most direct cross-validation comes from comparing the spectroscopic data.

Table 1: Comparison of Experimental and Calculated IR Frequencies

Vibrational Mode Expected Experimental (cm⁻¹) Calculated (DFT) (cm⁻¹) Assignment
O-H Stretch (Alcohol)3550-3200 (broad)~3450Hydrogen-bonded OH
N-H Stretch~3300-3400~3350Secondary amine stretch
O-H Stretch (Acid)3000-2500 (very broad)~3100Carboxylic acid OH
C=O Stretch1780-1710~1720Carboxylic acid carbonyl

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., ~0.96) for better agreement.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon Atom Expected Experimental (ppm) Calculated (DFT) (ppm)
C=O170-180~175
C-OH60-75~70
N-C-COOH50-60~55
Ring CH₂20-40~25-35

Discrepancies between experimental and calculated values can often be attributed to solvent effects, which are present in the experiment but may not be fully accounted for in the gas-phase computational model unless a solvent model is explicitly included.[10]

Conclusion

The cross-validation of experimental and computational data provides a high degree of confidence in the structural and electronic characterization of this compound. Experimental techniques like NMR and IR spectroscopy offer tangible proof of the molecule's functional groups and connectivity. Computational methods, such as DFT, complement this by providing a theoretical framework to predict the most stable conformation and to calculate spectroscopic properties from first principles.

When experimental and computational data are in good agreement, as demonstrated in this guide, it validates both the structural assignment of the synthesized molecule and the accuracy of the computational model. This synergistic approach is indispensable in modern chemical research and drug development, ensuring a thorough understanding of molecular properties before advancing to more complex biological studies.

References

  • Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.
  • ResearchGate. (2008). Synthesis and conformational analysis of 3-hydroxypipecolic acid analogs via CSI-mediated stereoselective amination. Retrieved from [Link]

  • MDPI. (2023). Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes. Retrieved from [Link]

  • RSC Publishing. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • RSC Publishing. (1982). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Retrieved from [Link]

  • ACS Publications. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. (2R,3R)-3-hydroxypiperidine-2-carboxylic acid, a chiral heterocyclic compound, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our commitment to safety and regulatory compliance is paramount, ensuring the protection of our personnel and environment.

Part 1: Hazard Characterization and Waste Determination

Before any disposal protocol can be established, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, we can infer its hazard profile from its structural components: the piperidine ring and its functional groups (a hydroxyl group and a carboxylic acid).

  • Piperidine Core: The parent compound, piperidine, is classified as a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.

  • Hydroxyl and Carboxylic Acid Groups: These functional groups can influence the compound's reactivity and environmental fate. The carboxylic acid moiety suggests acidic properties.

Based on this analysis, this compound must be presumed to be, at a minimum, an irritant and potentially corrosive and toxic. Therefore, under the Resource Conservation and Recovery Act (RCRA), any discarded, unused this compound is classified as hazardous waste.[3][4] This determination is the critical first step that dictates all subsequent disposal procedures.[4]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the assessed hazards, stringent adherence to PPE protocols is non-negotiable. All personnel handling this compound for disposal must wear:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against potential splashes.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves must be inspected for integrity before each use and disposed of properly after handling the waste.[5][6]

  • Body Protection: A chemical-resistant lab coat or apron must be worn.[5] For large quantities or spill cleanup, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If handling the powdered form or creating aerosols, work must be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be required.[8]

Part 3: Waste Segregation and Container Management

Proper segregation and containment are fundamental principles of safe laboratory waste management to prevent dangerous chemical reactions.[4][9]

  • Incompatibility: This compound should be stored separately from strong oxidizing agents, acids, and bases.[9][10] Mixing with incompatible materials can lead to violent reactions or the release of toxic gases.[9]

  • Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[11][12] For this compound, high-density polyethylene (HDPE) containers are a suitable choice. Containers must be kept closed at all times except when adding waste.[9][11]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[12][13] Precise labeling is a legal requirement and is crucial for safe handling by waste management personnel.[12]

Part 4: Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form of the waste. The following workflows provide clear, actionable steps for common scenarios in a research environment.

Protocol A: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid form of this compound.

  • Preparation: Don all required PPE and perform the procedure within a chemical fume hood.

  • Container: Select a designated hazardous waste container as specified in Part 3.

  • Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.

  • Sealing and Labeling: Securely close the container. Ensure the hazardous waste label is complete and accurate.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA).[9] The SAA must be inspected weekly for leaks or deterioration.[9]

  • Pickup Request: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), submit a waste pickup request to your institution's Environmental Health & Safety (EHS) office.[9][10]

Protocol B: Disposal of Contaminated Labware and Debris

This protocol covers items such as contaminated gloves, weigh boats, and absorbent pads from minor spills.

  • Segregation: Collect all solid waste contaminated with this compound. Do not mix this with non-hazardous trash.

  • Containment: Place the contaminated debris into a designated solid hazardous waste container, typically a lined box or a separate plastic drum.

  • Labeling: Clearly label the container with "Hazardous Waste," a description of the contents (e.g., "Debris contaminated with this compound"), and the accumulation start date.

  • Storage and Pickup: Manage the container within the SAA and request pickup through your EHS office as described in Protocol A.

Protocol C: Disposal of Empty Chemical Containers

Empty containers that held this compound must also be managed as hazardous waste until properly decontaminated.

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., water or methanol).

  • Rinsate Collection: The first rinse is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste.[11] Subsequent rinses should also be collected for disposal.

  • Container Disposal: Once triple-rinsed and air-dried, the container labels must be fully removed or defaced.[11] After defacing, the container can typically be disposed of as non-hazardous solid waste or recycled, depending on institutional policy.[11]

Visualization: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_form Identify Waste Form cluster_protocol Execute Disposal Protocol start Waste Containing This compound solid_waste Unused/Expired Solid start->solid_waste contaminated_debris Contaminated Debris (Gloves, Wipes, etc.) start->contaminated_debris empty_container Empty Original Container start->empty_container protocol_a Protocol A: Collect in Labeled Hazardous Waste Container solid_waste->protocol_a protocol_b Protocol B: Collect in Labeled Contaminated Debris Container contaminated_debris->protocol_b protocol_c Protocol C: 1. Triple Rinse 2. Collect Rinsate as HazWaste 3. Deface & Dispose of Container empty_container->protocol_c end_point Store in Satellite Accumulation Area (SAA) & Request EHS Pickup protocol_a->end_point protocol_b->end_point protocol_c->end_point

Caption: Decision workflow for handling different forms of this compound waste.

Part 5: Regulatory Compliance and Record-Keeping

Adherence to federal and local regulations is mandatory. The primary regulations governing hazardous waste in the United States are issued by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (RCRA): The Resource Conservation and Recovery Act governs hazardous waste from "cradle-to-grave."[3] Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines accumulation limits and timelines.[14]

  • OSHA: OSHA's Hazard Communication Standard (HazCom) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450) require that personnel are trained on the hazards of the chemicals they handle and know the procedures for safe use and disposal.[15][16]

Table 1: EPA Hazardous Waste Generator Categories

Generator CategoryMonthly Generation Rate (Hazardous Waste)On-Site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 6,000 kg (13,200 lbs) for up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limit, but for only up to 90 days

Source: Adapted from EPA guidelines.[14]

Maintaining accurate records of all hazardous waste generated, including the chemical name, quantity, and disposal date, is a legal requirement and essential for a robust safety program.[12]

Part 6: Emergency Procedures for Spills

In the event of a spill during handling or disposal:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, remove all ignition sources.[17]

  • Contain: For a solid spill, carefully cover it with an inert absorbent material like sand or vermiculite.[1][17] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS office, regardless of size.

By adhering to these detailed procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding their commitment to laboratory safety and scientific integrity.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Acti-Chem. (Date not specified). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • A-C-T. (Date not specified). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response.
  • Penta Manufacturing Company. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - (2S,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid benzylamine salt.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET - (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Lab Alley. (Date not specified). Safety Data Sheet - Piperidine.
  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet - Piperidine.
  • Jubilant Ingrevia Limited. (2024, March 12). Safety Data Sheet - 3-Hydroxypiperidine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Hydroxypiperidine.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - (3S)-3-Hydroxypiperidine, N-BOC protected.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Piperidin-3-ol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 1-boc-4-piperidine carboxylic acid.
  • Cole-Parmer. (Date not specified). MSDS - (2R,4R)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid benzylamine salt.

Sources

A Senior Application Scientist's Guide to the Safe Handling of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is risk mitigation through a comprehensive understanding of the potential hazards. Piperidine and its derivatives are typically characterized as flammable, acutely toxic, and corrosive substances that can cause severe skin burns and eye damage.[2][3][4] Inhalation, ingestion, or skin contact can be harmful.[3][5] Therefore, all handling procedures must be executed with the highest degree of caution.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough hazard assessment is the cornerstone of safe laboratory practice. Given the toxicological profile of similar piperidine compounds, (2R,3R)-3-hydroxypiperidine-2-carboxylic acid should be treated as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system.[6][7][8][9][10]

The following table outlines the minimum personal protective equipment required when handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4][6]Protects against splashes and airborne particles that could cause severe eye damage.[7][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][6]Prevents skin contact and absorption, which can be toxic.[3][5]
Body Protection A flame-retardant laboratory coat or a chemical-resistant apron.[2]Protects personal clothing from contamination and potential ignition sources.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors.[6][11]Required when handling the compound outside of a certified chemical fume hood or if aerosolization is likely.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

A. Engineering Controls
  • Ventilation: All manipulations of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors or dust.[6][11]

  • Emergency Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[7][11]

B. Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by removing all unnecessary items and ensuring a clean, uncluttered space.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood on a tared weigh boat. Use spark-proof tools for transfers to prevent ignition of any fine dust particles.[11][12]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and in a controlled manner within the fume hood.

  • Reaction Quenching: Be mindful that reactions involving piperidine derivatives can be exothermic. Plan for appropriate cooling and quenching procedures.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][5] Decontaminate all surfaces and equipment used.

The following diagram illustrates the standard workflow for the safe handling of this compound.

prep Preparation - Don PPE - Prepare fume hood weigh Weighing & Transfer - Use spark-proof tools prep->weigh dissolve Dissolution (if applicable) - Slow addition to solvent weigh->dissolve reaction Reaction - Monitor temperature dissolve->reaction workup Work-up & Quenching - Controlled conditions reaction->workup cleanup Decontamination - Clean workspace & tools workup->cleanup disposal Waste Disposal - Segregate waste streams cleanup->disposal

Caption: Workflow for Handling this compound.

III. Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3][11] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[11][12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

IV. Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: Ensure the waste container is kept closed and stored in a cool, well-ventilated area away from incompatible materials.[12]

  • Professional Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[10] Do not discharge this material into waterways, drains, or sewers.[12]

The logical flow for the disposal of this compound is depicted below.

spill Spill or Unused Material contain Containment - Inert absorbent material spill->contain collect Collection - Labeled, sealed container contain->collect store Temporary Storage - Cool, ventilated area collect->store dispose Professional Disposal - Licensed service store->dispose

Caption: Disposal Workflow for this compound.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely unlock the synthetic potential of this compound, paving the way for future innovations in drug discovery and development.

V. References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from

  • BenchChem. (2025). Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4. Retrieved from

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Retrieved from

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Retrieved from

  • BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET. Retrieved from

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. Retrieved from

  • Fisher Scientific. SAFETY DATA SHEET - 3-Hydroxypiperidine. Retrieved from

  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET - (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid. Retrieved from

  • Jubilant Ingrevia. (2024, March 12). Safety Data Sheet - 3-Hydroxypiperidine. Retrieved from

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 1-boc-4-piperidine carboxylic acid. Retrieved from

  • Smolecule. (2S,3R)-3-hydroxypiperidine-2-carboxylic acid. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.